molecular formula C8H6FIO2 B599067 Methyl 5-fluoro-2-iodobenzoate CAS No. 1202897-48-0

Methyl 5-fluoro-2-iodobenzoate

Cat. No.: B599067
CAS No.: 1202897-48-0
M. Wt: 280.037
InChI Key: BRUNIDAHRLZQOH-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-iodobenzoate is a valuable halogenated aromatic building block in organic synthesis and medicinal chemistry. Its molecular structure, featuring both fluorine and iodine substituents on the benzoate ring, allows it to participate in various metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling . This makes it a versatile intermediate for constructing more complex fluorinated and iodinated aromatic compounds . Researchers primarily utilize this compound in the development of pharmaceuticals and agrochemicals, where the iodine atom serves as a handle for further functionalization and the fluorine atom can be critical for modulating biological activity, metabolic stability, and binding affinity of potential drug candidates . Furthermore, the presence of iodine offers potential applications in radiolabeling studies for imaging and tracer applications in research . This product is intended for research and further manufacturing purposes only and is not intended for direct human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-fluoro-2-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUNIDAHRLZQOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704863
Record name Methyl 5-fluoro-2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202897-48-0
Record name Methyl 5-fluoro-2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Methyl 5-fluoro-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-fluoro-2-iodobenzoate is a halogenated aromatic ester that serves as a key building block in organic synthesis. Its trifunctional nature, featuring a methyl ester, a fluorine atom, and an iodine atom on a benzene ring, makes it a versatile intermediate for the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science. The strategic placement of the iodo and fluoro substituents allows for selective functionalization through various cross-coupling reactions, making it a valuable precursor for novel drug candidates and functional materials. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and a representative synthetic workflow.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₆FIO₂ChemScene
Molecular Weight 280.03 g/mol ChemScene[1]
CAS Number 1202897-48-0ChemScene[1], AChemBlock[2]
Appearance White to off-white solid or powder (presumed)General knowledge
Melting Point Data not available. Estimated based on the analogous compound Methyl 5-bromo-2-iodobenzoate (45-49 °C).N/A
Boiling Point Data not available.N/A
Density Data not available.N/A
Solubility Insoluble in water; soluble in common organic solvents like alcohols, ethers, and benzene.General knowledge based on properties of aryl halides.
Calculated LogP 2.2169ChemScene[1]
Topological Polar Surface Area (TPSA) 26.3 ŲChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Hydrogen Bond Donors 0ChemScene[1]
Rotatable Bonds 1ChemScene[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not widely published. The following sections provide generalized, standard laboratory procedures that can be readily adapted for this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 5-fluoro-2-iodobenzoic acid.

Reaction:

5-fluoro-2-iodobenzoic acid + Methanol --(H⁺ catalyst)--> this compound + Water

Materials:

  • 5-fluoro-2-iodobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Diethyl ether or other suitable organic solvent

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • To a solution of 5-fluoro-2-iodobenzoic acid (1.0 eq) in an excess of methanol in a round-bottom flask, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent such as diethyl ether.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization if necessary.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Ensure the sample of this compound is finely powdered. If necessary, gently grind a small amount in a mortar.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a moderate rate (e.g., 5-10 °C per minute) to determine an approximate melting range.

  • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

  • Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point of the sample.[3]

Determination of Boiling Point (Microscale Method)

For small quantities of a liquid, the boiling point can be determined using a microscale technique.

Apparatus:

  • Thiele tube or other suitable heating bath (e.g., oil bath)

  • Thermometer

  • Small test tube (e.g., 75 x 12 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

Procedure:

  • Add a small amount (approximately 0.5 mL) of the liquid sample into the small test tube.

  • Place a capillary tube, with the sealed end up, into the test tube containing the liquid.

  • Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Clamp the thermometer so that the assembly is immersed in the heating bath of a Thiele tube, ensuring the sample is below the sidearm of the tube.

  • Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady and rapid stream of bubbles is observed.

  • Remove the heat source and allow the bath to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[4]

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

  • Pycnometer (specific gravity bottle) or a calibrated micropipette and an analytical balance.

  • Thermometer

  • Water bath (for temperature control)

Procedure:

  • Clean and dry the pycnometer and determine its mass.

  • Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.

  • Place the filled pycnometer in a water bath at a constant, known temperature (e.g., 20 °C or 25 °C) to allow for thermal equilibration.

  • Carefully remove any excess liquid that has expanded out of the capillary opening.

  • Dry the outside of the pycnometer and measure its mass.

  • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Visualizations

Synthetic Workflow of this compound

The following diagram illustrates a typical laboratory synthesis workflow for this compound from its carboxylic acid precursor.

Synthesis_Workflow start Start: 5-fluoro-2-iodobenzoic acid reaction Esterification (Reflux) start->reaction reagents Reagents: Methanol (solvent/reactant) Sulfuric Acid (catalyst) reagents->reaction workup Aqueous Workup: 1. Water Wash 2. NaHCO3 Wash 3. Brine Wash reaction->workup Cooling drying Drying (Anhydrous Na2SO4) workup->drying purification Purification: Solvent Evaporation (Column Chromatography) drying->purification product Product: Methyl 5-fluoro-2-iodobenzoate purification->product

Caption: Synthesis workflow for this compound.

Safety Information

While a specific safety data sheet (SDS) for this compound is not widely available, it should be handled with the standard precautions for halogenated aromatic compounds. It is advisable to consult the SDS for analogous compounds. Based on the data for related structures, it may cause skin and eye irritation. Ingestion and inhalation should be avoided. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment before handling this chemical. Always refer to a certified Safety Data Sheet (SDS) and follow established laboratory safety protocols.

References

An In-depth Technical Guide to the Spectral Analysis of Methyl 5-fluoro-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for Methyl 5-fluoro-2-iodobenzoate, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a comprehensive overview based on the analysis of structurally related compounds and established principles of spectroscopy. The information herein is intended to serve as a valuable reference for the characterization and identification of this compound and similar chemical entities.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 1202897-48-0[1][2][3][4][5]

  • Molecular Formula: C₈H₆FIO₂[1][2][5]

  • Molecular Weight: 280.03 g/mol [1][5]

Spectral Data Summary

The following tables summarize the anticipated spectral data for this compound. These values are predicted based on the analysis of analogous compounds, including methyl 2-iodobenzoate and various fluoro-substituted aromatic esters.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.8 - 8.0dd1HH-6
~ 7.2 - 7.4ddd1HH-4
~ 7.0 - 7.2dd1HH-3
~ 3.9s3H-OCH₃

Disclaimer: The predicted chemical shifts and coupling constants are estimations based on known substituent effects in substituted benzene rings.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~ 165C=O
~ 160 (d, ¹JCF ≈ 250 Hz)C-5
~ 140 (d)C-1
~ 135 (d)C-3
~ 125 (d)C-6
~ 120 (d)C-4
~ 95C-2
~ 53-OCH₃

Disclaimer: The predicted chemical shifts are estimations. The carbon attached to fluorine will exhibit a large coupling constant (¹JCF).

Table 3: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3000 - 3100MediumAromatic C-H stretch
~ 2950MediumAliphatic C-H stretch (-OCH₃)
~ 1720 - 1740StrongC=O (ester) stretch
~ 1580 - 1600Medium-StrongC=C aromatic ring stretch
~ 1250 - 1300StrongAsymmetric C-O-C stretch
~ 1100 - 1150StrongSymmetric C-O-C stretch
~ 1100 - 1200StrongC-F stretch
~ 700 - 800StrongC-I stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
280[M]⁺ (Molecular ion)
249[M - OCH₃]⁺
221[M - COOCH₃]⁺
153[M - I]⁺
123[C₆H₃F-CO]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same spectrometer.

    • Use a proton-decoupled pulse sequence.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

    • Scan the sample over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to obtain a good quality spectrum.

    • Perform a background scan of the empty ATR crystal before running the sample.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

    • For GC-MS, electron ionization (EI) at 70 eV is a common method.

    • For LC-MS, electrospray ionization (ESI) is typically used.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

Visualizations

Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Purified this compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Solid Sample (ATR) Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq 1H & 13C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq FT-IR Spectroscopy IR_Prep->IR_Acq MS_Acq Mass Spectrometry MS_Prep->MS_Acq NMR_Analysis Analyze Chemical Shifts, Multiplicities, Integration NMR_Acq->NMR_Analysis IR_Analysis Identify Characteristic Functional Group Frequencies IR_Acq->IR_Analysis MS_Analysis Determine Molecular Weight and Fragmentation Pattern MS_Acq->MS_Analysis Structure_Elucidation Structure Elucidation & Verification NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Workflow for the spectral analysis of this compound.

References

A Technical Guide to Early Studies of Substituted Halobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research on substituted halobenzoates, focusing on studies conducted prior to 1980. It covers the core areas of synthesis, spectroscopic characterization, and early investigations into their biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a historical perspective on the chemical and biological understanding of this important class of compounds.

Synthesis of Substituted Halobenzoates: Early Methodologies

The synthesis of substituted halobenzoates in the early to mid-20th century relied on classical organic reactions. The primary methods for introducing a halogen atom onto the benzene ring of benzoic acid or its precursors were direct halogenation and the Sandmeyer reaction. Esterification of the resulting halobenzoic acids was typically achieved through Fischer esterification.

Halogenation of Benzoic Acid and its Derivatives

Direct halogenation of benzoic acid was a common method for preparing chloro- and bromobenzoates. These reactions typically involved the use of elemental halogens in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis of o-Chlorobenzoic Acid

A representative early procedure for the synthesis of o-chlorobenzoic acid involved the oxidation of o-chlorotoluene.[1]

  • Reaction: o-Chlorotoluene is oxidized using a strong oxidizing agent, such as potassium permanganate, in an aqueous solution.

  • Procedure:

    • A mixture of o-chlorotoluene and a solution of potassium permanganate is heated to reflux.

    • The reaction progress is monitored by the disappearance of the purple permanganate color.

    • After the reaction is complete, the mixture is filtered to remove manganese dioxide.

    • The filtrate is then acidified with a strong acid, such as hydrochloric acid, to precipitate the o-chlorobenzoic acid.

    • The product is collected by filtration, washed with cold water, and dried.

  • Purification: The crude o-chlorobenzoic acid can be purified by recrystallization from a suitable solvent, such as toluene.[1]

The Sandmeyer Reaction: A Cornerstone of Halobenzoate Synthesis

Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction became a versatile and widely used method for the synthesis of aryl halides, including halobenzoates.[2] This reaction involves the diazotization of an amino-substituted benzoic acid followed by a copper(I) halide-catalyzed replacement of the diazonium group with a halogen. The mechanism was later proposed to involve a radical pathway.[2][3][4]

Experimental Protocol: Synthesis of 2-Iodobenzoic Acid via Sandmeyer Reaction

The synthesis of 2-iodobenzoic acid from anthranilic acid is a classic example of the Sandmeyer reaction.[5][6][7][8]

  • Reaction: Anthranilic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is followed by the addition of a solution of potassium iodide, which displaces the diazonium group with iodine.

  • Procedure:

    • Anthranilic acid is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid).

    • The solution is cooled in an ice bath, and a solution of sodium nitrite is added dropwise to form the diazonium salt.

    • A solution of potassium iodide is then added to the cold diazonium salt solution.

    • The mixture is allowed to warm to room temperature, during which nitrogen gas evolves and the 2-iodobenzoic acid precipitates.

    • The crude product is collected by filtration and washed with water.

  • Purification: The product can be purified by recrystallization from hot water or ethanol-water mixtures.[7][8]

Esterification of Halobenzoic Acids

The conversion of substituted halobenzoic acids to their corresponding esters was a crucial step for many applications. The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, was the predominant method.

Experimental Protocol: General Fischer Esterification

  • Reaction: A halobenzoic acid is heated with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.

  • Procedure:

    • The halobenzoic acid is dissolved in a large excess of the desired alcohol.

    • A catalytic amount of concentrated sulfuric acid is added.

    • The mixture is refluxed for several hours to drive the equilibrium towards the ester product.

    • After cooling, the reaction mixture is diluted with water and the ester is extracted with an organic solvent.

    • The organic layer is washed with a weak base (e.g., sodium bicarbonate solution) to remove any unreacted acid, and then with water.

    • The solvent is removed by distillation to yield the crude ester, which can be further purified by distillation or recrystallization.

Spectroscopic Characterization in Early Studies

The structural elucidation of substituted halobenzoates in the pre-1980 era relied on a combination of classical analytical methods and the emerging techniques of spectroscopy.

Infrared (IR) Spectroscopy

Infrared spectroscopy was a powerful tool for identifying the functional groups present in substituted halobenzoates. The characteristic absorption bands for the carbonyl group (C=O) of the carboxylic acid or ester, and the carbon-halogen (C-X) bonds were particularly informative.

Table 1: Characteristic Infrared Absorption Frequencies for Substituted Benzoates (pre-1980)

Functional GroupAbsorption Range (cm⁻¹)Notes
O-H stretch (Carboxylic Acid)3300 - 2500 (broad)The broadness is due to hydrogen bonding.[9]
C-H stretch (Aromatic)3100 - 3000
C=O stretch (Carboxylic Acid)1710 - 1680
C=O stretch (Ester)1735 - 1715
C-O stretch (Carboxylic Acid)1320 - 1210
C-O stretch (Ester)1300 - 1000
C-Cl stretch800 - 600
C-Br stretch680 - 515
C-I stretch600 - 500

Data compiled from general principles of IR spectroscopy known in the era.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H NMR spectroscopy was in its earlier stages of development and application in routine organic chemistry before 1980, it provided valuable information about the proton environment in substituted halobenzoates. The chemical shifts of the aromatic protons were influenced by the nature and position of the halogen substituent.

General ¹H NMR Spectral Features of Aromatic Protons (pre-1980 understanding):

  • Aromatic Protons: Typically resonate in the region of 6.5-8.5 ppm.[10][12][13][14]

  • Effect of Halogen Substituents: Halogens are deactivating, electron-withdrawing groups, which generally cause a downfield shift of the aromatic proton signals. The magnitude of the shift and the splitting patterns observed depend on the position of the halogen relative to the other protons on the ring.

Early Investigations into Biological Activity

Early research into the biological effects of substituted halobenzoates explored their potential as plant growth regulators and antimicrobial agents. These studies laid the groundwork for the later development of more sophisticated applications in agriculture and medicine.

Plant Growth Regulating Activity

In the mid-20th century, there was significant interest in the discovery of new synthetic plant growth regulators. Substituted benzoic acids were among the classes of compounds investigated for their effects on plant development. For instance, a 1950 study by Hansch and Muir explored the relationship between the structure of substituted benzoic acids and their plant growth-regulating activity.[15] These early studies were crucial in establishing the concept of structure-activity relationships for this class of compounds.

Antimicrobial Properties

The antimicrobial properties of benzoic acid itself were well-known, leading to its use as a food preservative.[16] Early investigations into its halogenated derivatives were a logical extension of this research. While detailed mechanistic studies were limited in the pre-1980s, the general understanding was that these compounds could disrupt cellular processes in microorganisms.[17][18] The antimicrobial action was often attributed to the lipophilic nature of the molecule, allowing it to penetrate microbial cell membranes, and the acidic nature of the carboxylic acid group.

Table 2: Summary of Early Biological Activity Studies

Biological ActivityCompound ClassKey Findings (pre-1980)
Plant Growth RegulationSubstituted Benzoic AcidsThe position and nature of the substituent on the benzene ring significantly influence the plant growth-regulating activity.[15][19]
Antimicrobial ActivityHalogenated Benzoic Acids and DerivativesGenerally exhibit antimicrobial properties, with the effectiveness influenced by the type and position of the halogen.[17][18][20]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a substituted halobenzoate ester as practiced in early laboratories.

experimental_workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization start Starting Material (e.g., Aminobenzoic Acid) diazotization Diazotization (NaNO2, HCl) start->diazotization sandmeyer Sandmeyer Reaction (CuX or KI) diazotization->sandmeyer halobenzoic_acid Substituted Halobenzoic Acid sandmeyer->halobenzoic_acid esterification Fischer Esterification (Alcohol, H2SO4) halobenzoic_acid->esterification crude_ester Crude Halobenzoate Ester esterification->crude_ester purification Purification (Recrystallization or Distillation) crude_ester->purification spectroscopy Spectroscopic Analysis (IR, NMR) purification->spectroscopy final_product Pure Substituted Halobenzoate Ester spectroscopy->final_product sandmeyer_mechanism Ar_N2 Aryl Diazonium Salt (Ar-N₂⁺) Ar_radical Aryl Radical (Ar•) Ar_N2->Ar_radical + Cu⁺ → + N₂ + Cu²⁺ CuX Copper(I) Halide (CuX) ArX Aryl Halide (Ar-X) Ar_radical->ArX + CuX₂ → N2 Nitrogen Gas (N₂) CuX2 Copper(II) Halide (CuX₂) CuX2->CuX regenerates

References

A-Pillar of Modern Synthesis: A Technical Guide to Methyl 5-fluoro-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 5-fluoro-2-iodobenzoate has emerged as a quintessential scaffold, prized by researchers in pharmaceutical and materials science for its predictable reactivity and synthetic versatility. This guide provides an in-depth analysis of its core attributes, explores its utility in pivotal cross-coupling reactions with field-tested protocols, and showcases its application in the synthesis of high-value compounds. We aim to equip researchers, scientists, and drug development professionals with the technical insights required to fully leverage this powerful synthetic intermediate.

Introduction: Deconstructing a Versatile Building Block

This compound (CAS No. 1202897-48-0) is a trifunctional aromatic compound whose value lies in the orthogonal reactivity of its substituents.[1][2] The strategic placement of an iodo, a fluoro, and a methyl ester group on the benzene ring creates a powerful tool for synthetic chemists.

  • The Carbon-Iodine Bond: This is the primary reactive site for palladium-catalyzed cross-coupling reactions. The C-I bond is weaker than C-Br or C-Cl bonds, allowing for milder reaction conditions and broader substrate scope in transformations like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3][4]

  • The Fluoro Group: The electron-withdrawing nature of fluorine influences the electronic properties of the aromatic ring, impacting the reactivity of the C-I bond and often enhancing the biological activity of the final molecule.[4] Its presence is a common feature in many modern pharmaceuticals and agrochemicals.[5]

  • The Methyl Ester: This group provides a secondary handle for synthetic elaboration. It can be readily hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into an amide, allowing for further diversification of the molecular scaffold.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
CAS Number 1202897-48-0
Molecular Formula C₈H₆FIO₂
Molecular Weight 280.03 g/mol
Appearance White to off-white solid
Purity ≥97%
Topological Polar Surface Area (TPSA) 26.3 Ų
logP 2.2169

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond of this compound is exceptionally well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation.[3][6]

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between aryl halides and organoboron compounds.[7] This reaction is a cornerstone of medicinal chemistry for synthesizing biaryl structures, which are prevalent in many drug candidates. The high reactivity of the C-I bond in this compound allows these couplings to proceed efficiently under mild conditions, with excellent functional group tolerance.[7]

Causality in Protocol Design: The choice of a palladium(II) precatalyst like Pd(OAc)₂, combined with a phosphine ligand, generates the active Pd(0) species in situ. The base (e.g., K₂CO₃ or Cs₂CO₃) is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[7] The solvent system, often a mixture like dioxane/water, facilitates the dissolution of both organic and inorganic reagents.

Field-Proven Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize methyl 5-fluoro-2-(4-methoxyphenyl)benzoate.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is an indispensable tool for coupling terminal alkynes with aryl halides, creating arylalkyne structures.[8][9] These motifs are important in materials science (for conjugated systems) and as precursors for various heterocyclic compounds in drug discovery.[10] The reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.[10]

Causality in Protocol Design: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.[9][10] The amine base (e.g., triethylamine or diisopropylethylamine) serves both as a base and as a solvent.

Field-Proven Protocol: Sonogashira Coupling

Objective: To synthesize methyl 5-fluoro-2-(phenylethynyl)benzoate.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) and THF (2:1 v/v)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed THF and triethylamine, followed by the dropwise addition of phenylacetylene.

  • Stir the reaction at room temperature for 6-24 hours until the starting material is consumed (monitored by TLC).

  • Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash the organic solution with saturated ammonium chloride solution, water, and brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product via flash chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is critical in pharmaceutical synthesis.[11][12] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.[13] The use of bulky, electron-rich phosphine ligands is key to the success of these transformations.[14]

Causality in Protocol Design: The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) complex, followed by coordination of the amine and deprotonation by a strong base (like sodium tert-butoxide) to form a palladium amide complex. Reductive elimination then furnishes the desired aryl amine product and regenerates the Pd(0) catalyst.[12] The choice of ligand is critical and often substrate-dependent.

Application in Complex Synthesis: The Power of a Versatile Scaffold

The true measure of a building block's utility is its application in the synthesis of complex, high-value molecules. This compound serves as a key starting material in numerous synthetic campaigns, from active pharmaceutical ingredients (APIs) to advanced materials.[3][15] Its trifunctional nature allows for sequential, regioselective modifications, building molecular complexity in a controlled manner.

Table 2: Comparison of Cross-Coupling Reactions with this compound

ReactionCoupling PartnerBond FormedKey ReagentsTypical Yield Range
Suzuki-Miyaura Aryl/Vinyl Boronic AcidC(sp²)-C(sp²)Pd Catalyst, Ligand, Base80-95%
Sonogashira Terminal AlkyneC(sp²)-C(sp)Pd Catalyst, Cu(I) salt, Amine Base75-90%
Heck AlkeneC(sp²)-C(sp²)Pd Catalyst, Base70-85%
Buchwald-Hartwig Primary/Secondary AmineC(sp²)-NPd Catalyst, Ligand, Strong Base70-90%

Visualizing Synthetic Pathways

Diagrams are essential for conceptualizing the flow of a synthesis and understanding the relationships between intermediates. The following diagrams illustrate the versatility of this compound and the catalytic cycle of a key reaction.

G cluster_start Starting Material cluster_reactions Primary Transformations (C-I Bond) cluster_products Product Scaffolds A This compound B Suzuki Coupling A->B Ar-B(OH)₂ C Sonogashira Coupling A->C R-C≡CH D Buchwald-Hartwig A->D R₂NH E Heck Coupling A->E Alkene F Biaryl Esters B->F G Arylalkyne Esters C->G H Arylamine Esters D->H I Stilbene Esters E->I

Caption: Synthetic utility of this compound.

SuzukiCycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-I pd2_complex Ar-Pd(II)-I(L₂) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal Ar'-B(OR)₂ Base pd2_biaryl Ar-Pd(II)-Ar'(L₂) transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim Ar-Ar' red_elim->pd0 dummy1 dummy2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion and Future Outlook

This compound stands as a testament to the power of rational molecular design. Its predictable, orthogonal reactivity makes it an invaluable asset for constructing complex molecules with precision and efficiency. As synthetic methodologies continue to advance, particularly in the realm of late-stage functionalization and C-H activation, the utility of well-positioned building blocks like this will only grow. It will undoubtedly remain a staple in the toolbox of organic chemists, enabling the discovery and development of the next generation of pharmaceuticals, agrochemicals, and functional materials.

References

An In-depth Technical Guide on the Reactivity and Electronic Effects of Fluorine in Methyl 5-fluoro-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-fluoro-2-iodobenzoate is a versatile building block in organic synthesis, particularly valued in the design and development of novel pharmaceutical agents. The presence and interplay of the fluorine, iodine, and methyl ester substituents on the benzene ring impart unique reactivity and electronic properties to the molecule. This technical guide provides a comprehensive overview of the electronic effects of the fluorine atom and its influence on the reactivity of the molecule in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in research and drug development.

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This compound serves as an exemplary scaffold, offering multiple reaction sites for diversification and the introduction of molecular complexity. This guide will delve into the core principles governing its reactivity, with a specific focus on the electronic contributions of the fluorine substituent.

Electronic Effects of the Fluorine Substituent

The fluorine atom at the C-5 position of this compound exerts a significant influence on the electron distribution within the aromatic ring through two primary mechanisms: the inductive effect and the resonance effect.

  • Inductive Effect (-I): Due to its high electronegativity, fluorine is a strong σ-electron withdrawing group. This inductive effect deactivates the aromatic ring towards electrophilic attack and increases the acidity of the ring protons.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring. This resonance effect donates electron density to the ring, particularly at the ortho and para positions.

In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution. However, the resonance effect still plays a crucial role in directing incoming electrophiles and influencing the reactivity of other substituents.

The interplay of these effects in this compound makes the carbon atoms of the aromatic ring electronically distinct, influencing the regioselectivity and rate of various chemical reactions.

Reactivity in Key Synthetic Transformations

The unique electronic and steric environment of this compound makes it a valuable substrate for a variety of synthetic transformations. The C-I bond is particularly susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, while the electron-deficient nature of the ring, enhanced by the fluorine and ester groups, can facilitate nucleophilic aromatic substitution under certain conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds. This compound readily participates in this reaction with various boronic acids.

Logical Relationship of Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Coupling A This compound E Oxidative Addition A->E B Aryl Boronic Acid F Transmetalation B->F C Pd(0) Catalyst C->E D Base D->F Activates I Pd(II) Intermediate E->I Forms G Reductive Elimination F->G G->C Regenerates H Biaryl Product G->H I->F

Caption: Logical workflow of the Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling:

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane110880-90
33-Thienylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene1001675-85

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials:

    • This compound (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

    • Potassium carbonate (2.0 mmol)

    • Toluene (5 mL)

    • Water (1 mL)

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed toluene and water to the flask.

    • Add Pd(PPh₃)₄ to the reaction mixture under the inert atmosphere.

    • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to important structural motifs in medicinal chemistry and materials science.

Experimental Workflow for Sonogashira Coupling:

Sonogashira_Workflow A Combine Reactants: This compound, Terminal Alkyne, Base B Add Catalysts: Pd Catalyst, Cu(I) Co-catalyst A->B C Inert Atmosphere (e.g., Argon) B->C D Reaction at Elevated Temperature C->D E Reaction Monitoring (TLC/GC-MS) D->E F Aqueous Workup E->F G Extraction with Organic Solvent F->G H Purification (Column Chromatography) G->H I Characterization H->I

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Quantitative Data for Sonogashira Coupling:

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60680-90
21-HeptynePd(OAc)₂/PPh₃ (3)CuI (5)DIPADMF80875-85
3Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃NDioxane701270-80

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Materials:

    • This compound (1.0 mmol)

    • Phenylacetylene (1.2 mmol)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol)

    • Copper(I) iodide (CuI) (0.04 mmol)

    • Triethylamine (Et₃N) (2.0 mmol)

    • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Procedure:

    • To a flame-dried Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous THF, triethylamine, and phenylacetylene via syringe.

    • Heat the reaction mixture to 60 °C and stir for 6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the coupled product.

Nucleophilic Aromatic Substitution (SₙAr)

While aryl halides are generally unreactive towards nucleophilic substitution, the presence of strong electron-withdrawing groups can activate the ring for SₙAr reactions. In this compound, the combined electron-withdrawing effects of the fluorine atom and the methyl ester group can facilitate the displacement of a suitable leaving group by a strong nucleophile. Although the iodine is a better leaving group in many contexts, under specific SₙAr conditions, the highly electronegative fluorine can also act as a leaving group, particularly if the reaction is under kinetic control.

Signaling Pathway for SₙAr Reaction:

SNAr_Pathway sub This compound mc Meisenheimer Complex (Anionic Intermediate) sub->mc Nucleophilic Attack nuc Nucleophile (e.g., MeO⁻) nuc->mc prod Substitution Product mc->prod Elimination of Leaving Group lg Leaving Group (F⁻ or I⁻) mc->lg

A Technical Guide to the Quantum Chemical Analysis of Methyl 5-fluoro-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of Methyl 5-fluoro-2-iodobenzoate. This compound, a halogenated benzoic acid derivative, serves as a valuable building block in the synthesis of pharmaceuticals and other functional organic materials. Understanding its fundamental molecular properties through computational methods can accelerate research and development by predicting reactivity, intermolecular interactions, and spectroscopic signatures.

This document outlines the theoretical background, computational methodologies, and expected outcomes from a rigorous quantum chemical study of this compound. It also provides standardized experimental protocols for the spectroscopic techniques used to validate the computational findings.

Computational Methodology: A Roadmap for In Silico Analysis

A robust computational investigation of this compound requires a careful selection of theoretical methods and basis sets to ensure accuracy while maintaining computational efficiency. Density Functional Theory (DFT) is the recommended approach due to its excellent balance of accuracy and computational cost for medium-sized organic molecules.

1.1. Software and Theoretical Level

  • Software: Gaussian, ORCA, or other comparable quantum chemistry software packages are suitable for these calculations.

  • Method: The B3LYP hybrid functional is a widely used and well-validated choice for the geometry optimization and electronic property calculations of organic molecules.

  • Basis Set: A split-valence Pople-style basis set, such as 6-311++G(d,p) , is recommended for the carbon, hydrogen, oxygen, and fluorine atoms. This basis set provides a good description of the electron distribution, including polarization and diffuse functions, which are important for describing non-covalent interactions. For the iodine atom, a basis set employing an effective core potential (ECP), such as LanL2DZ , is advised to account for relativistic effects.

1.2. Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical analysis of this compound.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Validation mol_structure Initial Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties geom_opt->electronic_prop nmr_calc NMR Chemical Shifts geom_opt->nmr_calc structural_params Optimized Geometry geom_opt->structural_params vibrational_spectra IR/Raman Spectra freq_calc->vibrational_spectra reactivity_analysis HOMO-LUMO, MEP electronic_prop->reactivity_analysis nmr_spectra Predicted NMR Spectra nmr_calc->nmr_spectra experimental_validation Comparison with Experiment structural_params->experimental_validation vibrational_spectra->experimental_validation nmr_spectra->experimental_validation molecular_interactions cluster_molecule This compound cluster_interactions Potential Intermolecular Interactions M C₈H₆FIO₂ halogen_bond Halogen Bonding (C-I···Nu) M->halogen_bond Iodine atom hydrogen_bond Hydrogen Bonding (C-H···O) M->hydrogen_bond Ester oxygen pi_stacking π-π Stacking M->pi_stacking Aromatic ring dipole_dipole Dipole-Dipole Interactions M->dipole_dipole Polar groups (C=O, C-F)

An In-depth Technical Guide to the Synthesis of Methyl 5-fluoro-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the likely first synthesis of Methyl 5-fluoro-2-iodobenzoate, a halogenated aromatic ester with applications in pharmaceutical and materials science research. Due to the absence of a singular "discovery" paper, this guide outlines a plausible and well-established synthetic route based on analogous reactions reported in the chemical literature. This document is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a solid at room temperature. Its key identifiers and properties are summarized below.

PropertyValueReference
CAS Number 1202897-48-0[1][2][3]
Molecular Formula C₈H₆FIO₂[1][2][3]
Molecular Weight 280.03 g/mol [2]
IUPAC Name This compound[1]
Purity ≥97%[1][2]
SMILES COC(=O)C1=CC(F)=CC=C1I[1]

Plausible Synthetic Pathway

The synthesis of this compound can be logically achieved through a two-step process. The first step involves the synthesis of the carboxylic acid precursor, 5-fluoro-2-iodobenzoic acid, followed by an esterification reaction to yield the final product.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 5-fluoro-2-iodobenzoic acid cluster_step2 Step 2: Esterification 2-Amino-5-fluorobenzoic_acid 2-Amino-5-fluorobenzoic acid Diazonium_salt Intermediate Diazonium Salt 2-Amino-5-fluorobenzoic_acid->Diazonium_salt 1. NaNO₂, H₂SO₄ 2. 0-5 °C 5-Fluoro-2-iodobenzoic_acid 5-Fluoro-2-iodobenzoic acid Diazonium_salt->5-Fluoro-2-iodobenzoic_acid KI Methyl_5-fluoro-2-iodobenzoate This compound 5-Fluoro-2-iodobenzoic_acid->Methyl_5-fluoro-2-iodobenzoate H₂SO₄ (cat.), 80°C Methanol Methanol Methanol->Methyl_5-fluoro-2-iodobenzoate

Plausible synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental methodologies for the plausible synthesis of this compound.

Step 1: Synthesis of 5-fluoro-2-iodobenzoic acid via Sandmeyer Reaction

This procedure is adapted from a similar synthesis of a halogenated iodobenzoate derivative.[4]

Materials:

  • 2-Amino-5-fluorobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Sulfite (Na₂SO₃)

  • Ethyl Acetate

  • Saturated Sodium Chloride Solution

  • Deionized Water

Procedure:

  • In a reaction vessel, dissolve 2-amino-5-fluorobenzoic acid in an aqueous solution of sulfuric acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture, maintaining the temperature between 0-5 °C. Stir for 1-5 hours to form the diazonium salt intermediate.

  • In a separate vessel, dissolve potassium iodide in water.

  • Slowly add the diazonium salt solution to the potassium iodide solution. Gas evolution will be observed.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with a 10% sodium sulfite solution and a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-fluoro-2-iodobenzoic acid.

  • The crude product can be purified by column chromatography or recrystallization.

Step 2: Fischer Esterification to this compound

This protocol is based on the esterification of 2-iodobenzoic acid.[5]

Materials:

  • 5-Fluoro-2-iodobenzoic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend 5-fluoro-2-iodobenzoic acid in an excess of methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2.5 hours under an inert atmosphere.[5]

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Extract the product with diethyl ether.[5]

  • Wash the organic layer with water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[5]

Data Presentation

The following table summarizes the expected yield and key analytical data for a successful synthesis.

ProductYieldMolecular FormulaMolecular WeightPurity
This compound>95% (for esterification step)[5]C₈H₆FIO₂280.03≥97%

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from starting materials to the final purified product.

Workflow cluster_synthesis Synthesis cluster_purification Workup and Purification Start 2-Amino-5-fluorobenzoic acid Diazotization Diazotization (NaNO₂, H₂SO₄) Start->Diazotization Iodination Iodination (KI) Diazotization->Iodination Acid_Intermediate 5-Fluoro-2-iodobenzoic acid Iodination->Acid_Intermediate Esterification Esterification (MeOH, H₂SO₄) Acid_Intermediate->Esterification Crude_Product Crude this compound Esterification->Crude_Product Extraction Extraction (Ethyl Acetate or Diethyl Ether) Crude_Product->Extraction Washing Aqueous Washes Extraction->Washing Drying Drying (Na₂SO₄) Washing->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product Pure this compound Chromatography->Final_Product

Overall experimental workflow for the synthesis and purification.

Conclusion

References

An In-depth Technical Guide to CAS 1202897-48-0 and its Application in the Synthesis of the MEK Inhibitor Trametinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 1202897-48-0, detailing its chemical identity and its critical role as a key intermediate in the synthesis of the potent and clinically significant MEK inhibitor, Trametinib. This document will further explore the pharmacological context of Trametinib, including its mechanism of action within the RAS/RAF/MEK/ERK signaling pathway, and present key clinical data. In line with the requirements for a technical whitepaper, detailed experimental protocols for the synthesis of Trametinib and relevant biological assays are provided, alongside visual representations of signaling pathways and experimental workflows to facilitate understanding.

Chemical Identity of CAS 1202897-48-0

The compound registered under CAS number 1202897-48-0 is an organic molecule that serves as a valuable building block in medicinal chemistry.

IUPAC Name: methyl 5-fluoro-2-iodobenzoate[1]

Chemical Properties
PropertyValue
CAS Number 1202897-48-0
Molecular Formula C₈H₆FIO₂[1]
Molecular Weight 280.04 g/mol [1]
Appearance Solid
Purity Typically ≥97%

Role as a Key Intermediate in the Synthesis of Trametinib

This compound is a crucial precursor in the multi-step synthesis of Trametinib (trade name Mekinist), a highly selective, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). The presence of the iodo and fluoro substituents on the benzene ring makes it an ideal starting material for the construction of the complex heterocyclic core of Trametinib.

The initial step in its utilization involves its conversion to another key intermediate, N-cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea. This is then further elaborated to form the final Trametinib molecule.

The Target: Trametinib and the MAPK/ERK Signaling Pathway

Trametinib is a targeted cancer therapy that functions by inhibiting the MAPK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. In many cancers, particularly melanoma with BRAF mutations, this pathway is constitutively active, leading to uncontrolled cell growth.

Mechanism of Action

Trametinib is a reversible, allosteric inhibitor of MEK1 and MEK2. It binds to a site adjacent to the ATP-binding pocket of the MEK enzymes, preventing their phosphorylation and activation of the downstream effector kinases, ERK1 and ERK2. This blockade of ERK signaling leads to the inhibition of tumor cell proliferation and induction of apoptosis. Due to its mechanism, Trametinib is often used in combination with BRAF inhibitors, such as Dabrafenib, to achieve a more potent and durable anti-cancer effect by targeting the pathway at two different points.[2][3][4]

Signaling Pathway Diagram

The following diagram illustrates the MAPK/ERK signaling pathway and the points of inhibition by Trametinib and Dabrafenib.

MAPK_Pathway MAPK/ERK Signaling Pathway and Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E/K mutation) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF Trametinib Trametinib Trametinib->MEK

MAPK/ERK signaling and points of inhibition.

Quantitative Data from Clinical Trials

The efficacy of Trametinib, both as a monotherapy and in combination with Dabrafenib, has been demonstrated in several key clinical trials.

METRIC Study: Trametinib Monotherapy in BRAF V600E/K Mutant Melanoma
EndpointTrametinib (n=214)Chemotherapy (n=108)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS) 4.8 months1.5 months0.47 (0.34 - 0.65)<0.0001
Overall Response Rate (ORR) 22%8%--
6-month Overall Survival (OS) 81%67%0.54 (0.32 - 0.92)0.02

Data from the METRIC trial.[5]

COMBI-AD Study: Adjuvant Dabrafenib plus Trametinib in Stage III BRAF V600E/K Mutant Melanoma
Endpoint (at 5-year follow-up)Dabrafenib + Trametinib (n=438)Placebo (n=432)Hazard Ratio (95% CI)
Relapse-Free Survival (RFS) Rate 52%36%0.51 (0.42 - 0.61)
Overall Survival (OS) Rate 71% (at 8 years)65% (at 8 years)0.80 (0.62 - 1.01)

Data from the COMBI-AD trial.[6][7][8]

Experimental Protocols

Synthesis of Trametinib

The following is a representative, multi-step synthesis of Trametinib, starting from CAS 1202897-48-0.

Trametinib_Synthesis_Workflow Trametinib Synthesis Workflow Start Start: this compound (CAS 1202897-48-0) Step1 Step 1: Amidation to form N-(2-fluoro-4-iodophenyl)urea derivative Start->Step1 Intermediate1 Intermediate: N-cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea Step1->Intermediate1 Step2 Step 2: Cyclization with a pyridotrione derivative Intermediate1->Step2 Intermediate2 Intermediate: 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione Step2->Intermediate2 Step3 Step 3: Condensation with 3-acetamidoaniline Intermediate2->Step3 Crude Crude Trametinib Step3->Crude Purification Purification (e.g., Column Chromatography, Recrystallization) Crude->Purification Final Final Product: Trametinib Purification->Final

A generalized workflow for the synthesis of Trametinib.

This protocol describes the synthesis of a key intermediate, 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione, from N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.[9][10]

Materials:

  • N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea

  • Ethyl 1,5-dimethyl-2,4,6-pyridinetrione-3-carboxylate (crude)

  • Sodium ethoxide

  • Tetrahydrofuran (THF)

  • Concentrated hydrochloric acid

  • Dichloromethane

  • Acetone

  • Water

Procedure:

  • Dissolve N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (e.g., 29.2 g, 91.4 mmol) in THF (420 mL) in a reaction vessel.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium ethoxide (e.g., 15.5 g, 228.5 mmol) portion-wise to the cooled solution, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature.

  • Add a solution of crude ethyl 1,5-dimethyl-2,4,6-pyridinetrione-3-carboxylate dissolved in THF (200 mL).

  • Heat the reaction mixture to 60°C and stir for 8 hours.

  • Cool the reaction to room temperature and adjust the pH to 2-3 with concentrated hydrochloric acid.

  • Concentrate the mixture under reduced pressure to obtain a viscous solid.

  • Add dichloromethane (300 mL) to the solid and wash with water (3 x 50 mL).

  • Dry the organic layer, and concentrate under reduced pressure.

  • Recrystallize the residue from acetone to yield the desired intermediate product.

Western Blot for p-ERK Inhibition

This protocol details the procedure to assess the inhibition of ERK1/2 phosphorylation in cancer cells treated with Trametinib.

Materials:

  • Cancer cell line (e.g., A549, H522)[11]

  • Cell culture medium and supplements

  • Trametinib

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of Trametinib (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-t-ERK antibody to ensure equal protein loading.

  • Analysis: Quantify the band intensities for p-ERK and t-ERK. Normalize the p-ERK signal to the t-ERK signal for each sample.

MTT Cell Viability Assay

This protocol is for determining the effect of Trametinib on the viability of cancer cells.[4][12][13]

Materials:

  • Cancer cell line

  • 96-well flat-bottom plates

  • Trametinib

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of Trametinib for 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 450-570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

Conclusion

CAS 1202897-48-0, or this compound, is a fundamentally important chemical intermediate, the value of which is exemplified by its role in the synthesis of the MEK inhibitor Trametinib. An understanding of the synthesis, mechanism of action, and biological effects of Trametinib is crucial for researchers in oncology and drug development. The protocols and data presented in this guide offer a detailed resource for professionals working in these fields.

References

An In-depth Technical Guide to Methyl 5-fluoro-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analytical characterization of Methyl 5-fluoro-2-iodobenzoate, a key building block in modern medicinal chemistry and materials science.

Molecular Structure and Chemical Properties

This compound is a halogenated aromatic ester with the chemical formula C₈H₆FIO₂.[1][2][3] Its structure features a benzene ring substituted with an iodine atom, a fluorine atom, and a methyl ester group. The strategic placement of these functional groups, particularly the reactive carbon-iodine bond, makes it a valuable intermediate for introducing complex molecular scaffolds via cross-coupling reactions.

Key Identifiers and Properties:

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 1202897-48-0[1][2]
Molecular Formula C₈H₆FIO₂[1][2][3]
Molecular Weight 280.03 g/mol [1]
SMILES COC(=O)C1=C(I)C=CC(F)=C1[1][2][3]
Predicted Boiling Point 293.1 ± 30.0 °C[4]
Predicted Density 1.823 g/cm³[4]

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible and efficient route can be devised based on established organometallic reactions. The most common approach involves a two-step process: the Sandmeyer reaction to introduce the iodine, followed by Fischer esterification.

Experimental Protocols

Protocol 1: Synthesis of 2-Iodo-5-fluorobenzoic Acid via Sandmeyer Reaction

This procedure is adapted from the well-established synthesis of 2-iodobenzoic acids from their corresponding anthranilic acids.[5][6]

  • Diazotization: Dissolve 5-fluoroanthranilic acid in an aqueous solution of hydrochloric or sulfuric acid. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • Iodination: In a separate flask, prepare a solution of potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will be evolved.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium salt.

  • Work-up: Cool the reaction mixture and collect the precipitated 2-iodo-5-fluorobenzoic acid by filtration.

  • Wash the crude product with cold water and then with a solution of sodium thiosulfate to remove any residual iodine.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-iodo-5-fluorobenzoic acid.

Protocol 2: Esterification to this compound

This is a standard Fischer esterification procedure.

  • Suspend the synthesized 2-iodo-5-fluorobenzoic acid in an excess of anhydrous methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the product by column chromatography on silica gel if necessary.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on established principles of NMR and IR spectroscopy and fragmentation patterns in mass spectrometry.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.85ddJ(H,H) ≈ 8.8, J(H,F) ≈ 3.0H-6
~ 7.20ddJ(H,F) ≈ 8.8, J(H,H) ≈ 2.5H-3
~ 7.05tdJ(H,H) ≈ 8.8, J(H,F) ≈ 2.5H-4
~ 3.90s--OCH₃

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 167.0C=O
~ 162.0 (d, J(C,F) ≈ 250 Hz)C-F
~ 141.0 (d, J(C,F) ≈ 8 Hz)C-I
~ 125.0 (d, J(C,F) ≈ 23 Hz)C-H
~ 120.0 (d, J(C,F) ≈ 22 Hz)C-H
~ 118.0 (d, J(C,F) ≈ 8 Hz)C-H
~ 93.0C-I
~ 52.5-OCH₃

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3000-2850MediumC-H stretch (aliphatic)
~ 1730StrongC=O stretch (ester)
~ 1600, 1470MediumC=C stretch (aromatic)
~ 1250StrongC-O stretch (ester)
~ 1100StrongC-F stretch
~ 750StrongC-I stretch

Mass Spectrometry (MS) Fragmentation

Under electron ionization (EI), this compound is expected to exhibit a distinct fragmentation pattern.

  • Molecular Ion (M⁺): A prominent peak at m/z = 280, corresponding to the molecular weight of the compound.

  • Loss of Methoxy Group (-OCH₃): A significant fragment at m/z = 249, resulting from the loss of the methoxy radical.

  • Loss of Carbon Monoxide (-CO): Subsequent loss of CO from the m/z 249 fragment to give a peak at m/z = 221.

  • Loss of Iodine (-I): A fragment at m/z = 153, corresponding to the loss of the iodine atom from the molecular ion.

  • Benzoyl Cation Fragment: A fragment corresponding to the fluorobenzoyl cation may also be observed.

Applications in Research and Development

Halogenated benzoic acid derivatives, such as this compound, are pivotal building blocks in the synthesis of pharmaceuticals and advanced materials.[7][8] The carbon-iodine bond is particularly susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile formation of new carbon-carbon and carbon-heteroatom bonds.

Role in Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds, a common motif in many drug molecules.[9][10]

  • Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl alkynes, which are precursors to a wide range of complex molecules and conjugated materials.[11][12]

  • Heck Reaction: Reaction with alkenes to form substituted alkenes, enabling the extension of carbon chains and the synthesis of complex olefins.[13][14]

These reactions are fundamental in constructing the core structures of numerous active pharmaceutical ingredients (APIs). The fluorine atom in the molecule can enhance metabolic stability and binding affinity of the final drug product.

Visualizations

Molecular_Structure_and_Properties compound This compound C₈H₆FIO₂ structure Molecular Structure Benzene Ring Iodine (ortho to ester) Fluorine (meta to ester) Methyl Ester compound->structure properties Key Properties CAS: 1202897-48-0 MW: 280.03 g/mol SMILES: COC(=O)C1=C(I)C=CC(F)=C1 compound->properties spectroscopy Spectroscopic Data ¹H NMR ¹³C NMR IR Mass Spec compound->spectroscopy

Fig. 1: Logical relationship of key information for this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis start 5-Fluoroanthranilic Acid diazotization Diazotization start->diazotization iodination Iodination diazotization->iodination intermediate 2-Iodo-5-fluorobenzoic Acid iodination->intermediate esterification Esterification intermediate->esterification product This compound esterification->product nmr NMR Spectroscopy product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms hplc HPLC (Purity) product->hplc

Fig. 2: General experimental workflow for the synthesis and analysis.

Cross_Coupling_Pathways cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_heck Heck Coupling start This compound suzuki_product Biaryl Compound start->suzuki_product sono_product Aryl Alkyne start->sono_product heck_product Substituted Alkene start->heck_product suzuki_reagent Arylboronic Acid suzuki_reagent->suzuki_product Pd Catalyst, Base sono_reagent Terminal Alkyne sono_reagent->sono_product Pd/Cu Catalysts, Base heck_reagent Alkene heck_reagent->heck_product Pd Catalyst, Base

Fig. 3: Role as a precursor in common palladium-catalyzed cross-coupling reactions.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of Methyl 5-fluoro-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of biaryl and heteroaryl scaffolds, which are common motifs in many drug candidates. Methyl 5-fluoro-2-iodobenzoate is a valuable building block in this context. The presence of an electron-withdrawing fluorine atom and a highly reactive iodine atom makes it an excellent substrate for Suzuki coupling, facilitating the synthesis of a diverse range of substituted biaryl compounds. These products serve as key intermediates in the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids.

Reaction Principle and Signaling Pathway

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl iodide (this compound) to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The palladium(II) complex then undergoes reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Coupling_Cycle cluster_reactants A Pd(0)Ln C Ar-Pd(II)-I(Ln) A->C Ar-I Prod Methyl 5-fluoro-2-(aryl)benzoate B Oxidative Addition D Transmetalation E Ar-Pd(II)-Ar'(Ln) C->E Ar'B(OH)₂ Base E->A Ar-Ar' F Reductive Elimination E->Prod Product Formation ArI This compound ArB Ar'B(OH)₂ + Base

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a general framework for the Suzuki coupling of this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Conventional Heating

This protocol is suitable for a wide range of aryl and heteroaryl boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/EtOH/H₂O (2:1:1))

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1, 10 mL).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

This protocol can significantly reduce reaction times, particularly for less reactive coupling partners.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., Cs₂CO₃) (2.5 equivalents)

  • Solvent (e.g., 1,4-Dioxane/H₂O (4:1))

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), PdCl₂(dppf) (0.015 mmol), and Cs₂CO₃ (1.25 mmol).

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120-150 °C for 15-60 minutes.

  • After cooling, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Solvent A->B C Degas Mixture B->C D Add Pd Catalyst C->D E Heat (Conventional or Microwave) D->E F Monitor Progress (TLC, LC-MS) E->F G Quench Reaction F->G H Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J K Final Product J->K

Figure 2: General experimental workflow for the Suzuki coupling reaction.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Suzuki coupling of this compound with various boronic acids.

Table 1: Suzuki Coupling with Phenylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃Toluene/EtOH/H₂O (2:1:1)85892
34-Fluorophenylboronic acidPd(PPh₃)₄ (3)K₃PO₄Dioxane/H₂O (4:1)901688
44-(Trifluoromethyl)phenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Dioxane/H₂O (4:1)1001078
53,5-Dimethylphenylboronic acidPd(PPh₃)₄ (4)K₂CO₃Toluene1102481

Table 2: Suzuki Coupling with Heteroarylboronic Acids

EntryHeteroarylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pyridin-3-ylboronic acidPdCl₂(dppf) (4)K₃PO₄Dioxane/H₂O (4:1)1001875
2Thiophen-2-ylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O (2:1:1)901289
3Furan-2-ylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Dioxane/H₂O (4:1)951082
4Quinolin-8-ylboronic acidPd(OAc)₂ (5) / SPhos (10)K₃PO₄Toluene1102468
51-Methyl-1H-indol-5-ylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)901679

Troubleshooting

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, trying a different palladium precatalyst or ligand (e.g., Buchwald-type ligands), or using a stronger base such as cesium carbonate or potassium phosphate. The reaction temperature and time can also be optimized.

  • Incomplete Reaction: Ensure that the reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere, as oxygen can deactivate the catalyst. Degassing the solvent is crucial.

  • Side Reactions: Protodeboronation of the boronic acid can be a significant side reaction. This can sometimes be minimized by using a less aqueous solvent system or by using the corresponding boronate ester.

  • Purification Difficulties: The polarity of the biaryl product can vary depending on the coupled aryl group. The solvent system for column chromatography should be carefully chosen based on TLC analysis.

By following these protocols and considering the troubleshooting advice, researchers can effectively utilize this compound as a versatile building block for the synthesis of a wide array of biaryl compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols for Sonogashira Coupling of Methyl 5-fluoro-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is renowned for its mild reaction conditions and broad functional group tolerance. Methyl 5-fluoro-2-iodobenzoate is a valuable building block in medicinal chemistry and materials science due to the presence of both electron-withdrawing fluorine and methyl ester groups, which can influence the electronic properties and biological activity of the resulting alkynylated products. The electron-deficient nature of the aromatic ring in this compound generally leads to efficient oxidative addition of the palladium catalyst, making it an excellent substrate for Sonogashira coupling.

These application notes provide detailed protocols and reaction conditions for the Sonogashira coupling of this compound with various terminal alkynes, offering both standard copper-co-catalyzed and copper-free methodologies.

Reaction Principle and Signaling Pathway

The Sonogashira coupling reaction proceeds through a dual catalytic cycle involving both palladium and copper.

Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) intermediate.

  • Transmetalation: A copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.

Copper Cycle:

  • The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide. This species is crucial for the transmetalation step.

In copper-free Sonogashira reactions, the mechanism is believed to involve the formation of a palladium acetylide intermediate directly, often facilitated by a strong base.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)L₂-I Pd0->ArPdI Oxidative Addition (Ar-I) ArPdAlkyne Ar-Pd(II)L₂-Alkyne ArPdI->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Reductive Elimination Product Ar-C≡C-R ArPdAlkyne->Product Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu Alkyne->CuAcetylide Base, Cu(I) CuI Cu(I) CuAcetylide->ArPdI Enters Pd Cycle

Figure 1: Catalytic cycles of the Sonogashira coupling reaction.

Quantitative Data Presentation

The following tables summarize typical reaction conditions for the Sonogashira coupling of this compound with various terminal alkynes under both standard and copper-free conditions. Yields are based on literature for structurally similar substrates and may require optimization for specific cases.

Table 1: Standard Sonogashira Coupling Conditions (with Copper Co-catalyst)

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)4Et₃NTHFRT - 504 - 12>90
2TrimethylsilylacetylenePd(PPh₃)₄ (3)5i-Pr₂NHDMFRT6>95
31-OctynePdCl₂(PPh₃)₂ (2)4Et₃NTHF/DMF60885-95
4Propargyl alcoholPd(PPh₃)₄ (5)10i-Pr₂NEtAcetonitrile501280-90

Table 2: Copper-Free Sonogashira Coupling Conditions

EntryAlkynePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(OAc)₂ (2)PPh₃ (4)PiperidineDMF8012>90
2TrimethylsilylacetylenePd₂(dba)₃ (1)SPhos (2)K₂CO₃Toluene1001685-95
31-OctynePd(OAc)₂ (2)P(t-Bu)₃ (4)Cs₂CO₃Dioxane801080-90
4Cyclohexylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)-TMPDMSORT2>95[1]

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling (with Copper Co-catalyst)

This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (5-10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and triethylamine via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to the desired temperature (e.g., 50-60 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol provides a method for the Sonogashira coupling of this compound with a terminal alkyne without the use of a copper co-catalyst, which can be advantageous for avoiding potential copper contamination in the final product.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Piperidine or another suitable amine base (3.0 mmol, 3.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) or toluene (5-10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask, combine this compound, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the base via syringe.

  • Stir the mixture at room temperature until the catalyst is fully dissolved.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for a Sonogashira coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add Aryl Iodide, Catalyst, (CuI) - Purge with Inert Gas start->setup reagents Reagent Addition: - Add Solvent and Base - Add Terminal Alkyne setup->reagents reaction Reaction: - Stir at specified temperature - Monitor by TLC/GC-MS reagents->reaction workup Workup: - Dilute and Filter - Aqueous Wash reaction->workup purification Purification: - Dry and Concentrate - Column Chromatography workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end_node End characterization->end_node

Figure 2: General experimental workflow for Sonogashira coupling.

Conclusion

The Sonogashira coupling of this compound provides a versatile and efficient method for the synthesis of a variety of substituted arylalkynes. The electron-withdrawing nature of the substituents on the aromatic ring facilitates the reaction, often leading to high yields under relatively mild conditions. Both traditional copper-co-catalyzed and modern copper-free protocols can be successfully employed, with the choice of method depending on the specific requirements of the synthesis, such as the need to avoid copper contamination. The provided protocols serve as a robust starting point for the development of specific synthetic procedures for novel compounds in drug discovery and materials science. Further optimization of reaction parameters may be necessary to achieve the best results for specific substrates.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using Methyl 5-fluoro-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-fluoro-2-iodobenzoate is a versatile synthetic building block in medicinal chemistry, particularly valued for its application in the construction of complex bioactive molecules. The presence of both a fluorine atom and an iodine atom on the benzene ring, along with a methyl ester group, provides multiple reaction sites for molecular elaboration. The carbon-iodine bond is especially reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, which are fundamental transformations in modern drug discovery for the formation of carbon-carbon bonds. The fluorine substituent can enhance the metabolic stability and binding affinity of the final bioactive compound.

These application notes provide a framework for the use of this compound in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology. The protocols detailed below focus on key palladium-catalyzed cross-coupling reactions to generate advanced intermediates for targeted therapies.

Key Synthetic Applications

This compound is a key starting material for the synthesis of various bioactive compounds, most notably inhibitors of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers. The 2-fluoro-4-iodoaniline scaffold, which can be derived from this compound, is a key component of the MEK inhibitor Trametinib.

Target Signaling Pathway: RAS/RAF/MEK/ERK Cascade

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates essential cellular processes, including proliferation, differentiation, and survival.[1] In many cancers, mutations in genes such as BRAF can lead to the constitutive activation of this pathway, resulting in uncontrolled cell growth.[2] MEK1 and MEK2 are dual-specificity protein kinases that act downstream of RAF and are central nodes in this pathway.[3] Inhibiting MEK can effectively block this aberrant signaling and is a validated therapeutic strategy in oncology.[3]

RAS_RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK

RAS/RAF/MEK/ERK Signaling Pathway and MEK Inhibition.

Experimental Protocols

The following protocols describe key synthetic transformations using this compound as a starting material. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol details the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid. This reaction is fundamental for creating biaryl structures common in kinase inhibitors.

Suzuki_Workflow start Start: This compound, Arylboronic acid, Pd catalyst, Base, Solvent setup Reaction Setup: Combine reagents in a flame-dried flask under inert atmosphere. start->setup degas Degassing: Purge the reaction mixture with an inert gas (e.g., Argon). setup->degas reaction Reaction: Heat the mixture with stirring (e.g., 80-100 °C, 4-12 h). degas->reaction workup Aqueous Workup: Quench, extract with organic solvent, wash, and dry. reaction->workup purify Purification: Column chromatography or recrystallization. workup->purify product Product: Methyl 5-fluoro-2-arylbenzoate purify->product

General Workflow for Suzuki-Miyaura Coupling.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • Toluene/Water (5:1 mixture, anhydrous and degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous and degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired methyl 5-fluoro-2-arylbenzoate.

Arylboronic Acid PartnerPalladium Catalyst (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001285-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2.0)Toluene/EtOH/H₂O (3:1:1)85888-96
3-Pyridinylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)901080-90
Cyclopropylboronic acidPd(OAc)₂/n-BuPAd₂ (2/3)Cs₂CO₃ (3.0)Toluene/H₂O (10:1)1002475-85

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.[4][5]

Protocol 2: Sonogashira Coupling of this compound

This protocol describes the coupling of this compound with a terminal alkyne, a key step in the synthesis of various pharmaceutical intermediates and complex organic materials.

Sonogashira_Workflow start Start: This compound, Terminal Alkyne, Pd/Cu catalysts, Base, Solvent setup Reaction Setup: Combine reagents in a Schlenk flask under inert atmosphere. start->setup alkyne_add Alkyne Addition: Add terminal alkyne dropwise to the mixture. setup->alkyne_add reaction Reaction: Heat the mixture with stirring (e.g., 50-70 °C, 2-6 h). alkyne_add->reaction workup Aqueous Workup: Quench, extract with organic solvent, wash, and dry. reaction->workup purify Purification: Column chromatography. workup->purify product Product: Methyl 5-fluoro-2-(alkynyl)benzoate purify->product

General Workflow for Sonogashira Coupling.

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) (2.0 equiv.)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine to the flask. Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-70 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst, and wash the pad with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired methyl 5-fluoro-2-(alkynyl)benzoate.

Terminal Alkyne PartnerPd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)TEA (2.0)THF6085-95
Propargyl alcoholPdCl₂(PPh₃)₂ (3.5)CuI (3.8)Et₂NH (1.0)MeCNRT70-80
1-HexynePd(PPh₃)₄ (3)CuI (5)TEA (2.0)THF5080-90
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)TEA (2.0)THFRT90-98

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.[6][7]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex bioactive molecules, particularly kinase inhibitors targeting the RAS/RAF/MEK/ERK pathway. The protocols provided for Suzuki-Miyaura and Sonogashira couplings offer robust methods for the construction of key carbon-carbon bonds, enabling the rapid generation of diverse chemical scaffolds for drug discovery and development. The strategic incorporation of fluorine and the reactive iodide handle make this reagent a powerful tool for medicinal chemists.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 5-fluoro-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-fluoro-2-iodobenzoate is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. The presence of both an electron-withdrawing fluorine atom and a highly reactive iodine atom on the benzene ring makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions enable the efficient construction of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of complex molecules, including fluorinated biaryls, stilbenes, and substituted anilines, which are common motifs in pharmaceuticals and functional materials.

This document provides detailed application notes and experimental protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₆FIO₂
Molecular Weight 280.03 g/mol
CAS Number 133051-17-1
Appearance Off-white to pale yellow solid
Melting Point 50-54 °C
Solubility Soluble in common organic solvents such as THF, dioxane, DMF, and toluene.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[1][2] In the context of this compound, this reaction is instrumental in the synthesis of fluorinated biphenyl derivatives, which are prevalent in many biologically active compounds.[3][4]

General Reaction Scheme

Caption: Suzuki-Miyaura Coupling of this compound.

Experimental Protocol

Synthesis of Methyl 4'-methoxy-5-fluoro-[1,1'-biphenyl]-2-carboxylate

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture of dioxane and water (4:1, 10 mL).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Data Summary: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O908>90
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O906>95
34-Vinylphenylboronic acidG-COOH-Pd-10 (cat.)K₂CO₃DMF/H₂O1103~90[4]
44-Fluorophenylboronic acidG-COOH-Pd-10 (cat.)K₂CO₃DMF/H₂O1103~95[4]
52-Fluorophenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOHReflux24~85

II. Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5][6] This reaction is particularly useful for the synthesis of substituted alkenes, such as stilbenes and cinnamates, from this compound.

General Reaction Scheme

Caption: Heck Reaction of this compound.

Experimental Protocol

Synthesis of Methyl 5-fluoro-2-styrylbenzoate

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), styrene (1.2 mmol, 1.2 equiv.), Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), and a phosphine ligand such as Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Flush the tube with an inert gas.

  • Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) and triethylamine (1.5 mmol, 1.5 equiv.) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100 °C with stirring. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: After cooling, dilute the reaction mixture with water and extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: After filtration and concentration, purify the crude product by column chromatography on silica gel to yield the desired product.

Data Summary: Heck Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF10018~85
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF12024~80
3AcrylonitrilePdCl₂(PPh₃)₂ (3)-NaOAcDMA11016~75

III. Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This copper-co-catalyzed palladium reaction is a highly efficient method for synthesizing substituted alkynes from this compound.[5]

General Reaction Scheme

Caption: Sonogashira Coupling of this compound.

Experimental Protocol

Synthesis of Methyl 5-fluoro-2-(phenylethynyl)benzoate

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%), and Copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (2.0 mmol, 2.0 equiv.).

  • Alkyne Addition: Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite®, washing with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT4>90
21-OctynePd(PPh₃)₄ (3)CuI (5)Et₃NDMF506~88
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)i-Pr₂NEtToluene605~92

IV. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] This reaction allows for the synthesis of a wide range of N-aryl and N-heteroaryl amines from this compound.[10]

General Reaction Scheme

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 5-fluoro-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, facilitating the creation of carbon-carbon bonds with remarkable efficiency and versatility.[1] This palladium-catalyzed reaction is celebrated for its mild conditions, tolerance of numerous functional groups, and the use of generally stable and less toxic organoboron reagents.[2][3] These attributes make it an essential tool in medicinal chemistry and materials science.

This document provides detailed application notes for the Suzuki-Miyaura coupling of Methyl 5-fluoro-2-iodobenzoate. This substrate is a valuable building block for synthesizing fluorinated biaryl compounds, which are prominent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[4] The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The ortho-iodo and meta-fluoro substitution pattern presents a unique substrate for exploring coupling methodologies with various boronic acids and esters.

Reaction Principle: The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The active catalytic species is a Pd(0) complex, which can be introduced directly or generated in situ from a Pd(II) precatalyst.[1][2] The cycle consists of three primary steps:

  • Oxidative Addition: The catalytic cycle begins with the insertion of the Pd(0) complex into the carbon-halogen bond (in this case, the C-I bond) of the aryl halide.[5] This forms a Pd(II) intermediate. The reactivity order for aryl halides is generally I > Br > OTf >> Cl.[6][7]

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species.[8] This is often the rate-limiting step of the reaction.[5]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][6]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pdi_complex Ar-Pd(II)-X(Ln) pd0->pdi_complex transmetalation Transmetalation pdi_biaryl Ar-Pd(II)-Ar'(Ln) pdi_complex->pdi_biaryl pdi_biaryl->pd0 reductive_elimination Reductive Elimination product Ar-Ar' pdi_biaryl->product aryl_halide Ar-X boronic_acid Ar'-B(OR)₂ + Base

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Components

The success of the Suzuki-Miyaura coupling depends on the judicious selection of several components.

ComponentRole & Examples for this compound
Aryl Halide This compound . As an aryl iodide, it is highly reactive towards oxidative addition. The ortho-ester group introduces steric hindrance, which may necessitate the use of bulky phosphine ligands to achieve high yields.[9][10]
Boron Reagent Arylboronic Acids (Ar-B(OH)₂) or Arylboronic Esters (e.g., pinacol esters, Ar-B(pin)) . Boronic acids are common, but esters can offer enhanced stability and solubility.[11] The electronic properties of the boronic acid coupling partner will influence reaction rates.
Palladium Catalyst Pd(0) or Pd(II) precatalysts . Common choices include Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, and PdCl₂(dppf).[1] The catalyst loading typically ranges from 0.5 to 5 mol%. For challenging couplings, specialized pre-catalysts that generate highly active Pd(0) species can be used.[5]
Ligand Phosphine-based ligands or N-heterocyclic carbenes (NHCs) . Ligands are crucial for stabilizing the palladium catalyst and promoting the key reaction steps.[2] For sterically demanding substrates like the target molecule, bulky and electron-rich monophosphine ligands such as SPhos, XPhos, or RuPhos are often highly effective.[12]
Base Inorganic or Organic Bases . The base activates the boronic acid for transmetalation. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (t-BuOK). The choice of base can significantly impact the reaction outcome and should be optimized.[6] K₃PO₄ is often effective for sterically hindered substrates.[2]
Solvent Aprotic organic solvents . A mixture of an organic solvent and water is frequently used. Common systems include Dioxane/H₂O, Toluene/H₂O, or THF/H₂O.[13] The solvent system helps to dissolve both the organic and inorganic reagents. Anhydrous conditions can also be employed, particularly with strong bases like t-BuOK.[9]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Reaction conditions may require optimization for specific boronic acid partners.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0–3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Workflow Diagram

Experimental_Workflow arrow arrow setup 1. Reaction Setup - Add solids (aryl iodide, boronic acid, base, catalyst, ligand) to an oven-dried flask. - Equip with a stir bar and septum. inert 2. Inert Atmosphere - Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). - Repeat this cycle three times. setup->inert solvent 3. Solvent Addition - Add degassed solvent (e.g., Dioxane/Water) via syringe. inert->solvent reaction 4. Reaction - Place the flask in a preheated oil bath. - Stir vigorously at the desired temperature (e.g., 80-110 °C) for 2-24 hours. - Monitor progress by TLC or LC-MS. solvent->reaction workup 5. Aqueous Workup - Cool to room temperature. - Quench with water and extract with an organic solvent (e.g., Ethyl Acetate). - Wash the combined organic layers with brine. reaction->workup purify 6. Drying and Purification - Dry the organic layer over MgSO₄, filter, and concentrate. - Purify the crude product by flash column chromatography. workup->purify

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 280 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (425 mg, 2.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), and SPhos (16.4 mg, 0.04 mmol, 4 mol%).[2]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this evacuation-backfill cycle three times to ensure the reaction atmosphere is free of oxygen.[3]

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the flask via syringe.[2] The mixture should be stirred to ensure all solids are well-suspended.

  • Reaction Execution: Place the flask in a preheated oil bath set to 100 °C. Stir the reaction mixture vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 2–18 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Purification: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Data Presentation: Common Reaction Parameters

The tables below summarize common components and conditions for Suzuki-Miyaura couplings that can serve as a starting point for optimization.

Table 1: Common Palladium Catalysts and Ligands

Catalyst (mol%)Ligand (mol%)Notes
Pd(OAc)₂ (1-3%)PPh₃ (2-6%)A classical system, may require higher temperatures.
Pd₂(dba)₃ (0.5-2%)SPhos (1-4%)Highly effective for sterically hindered substrates.[2]
PdCl₂(dppf) (2-5%)(integral)A robust catalyst, often used for a wide range of substrates.[14]
Pd(PPh₃)₄ (3-5%)(integral)A common Pd(0) source, sensitive to air.

Table 2: Common Bases and Solvents

Base (equiv)Solvent SystemTemperature (°C)Notes
K₂CO₃ (2-3)Dioxane/H₂O (4:1)80 - 100Standard conditions for many couplings.[3]
K₃PO₄ (2-3)Toluene or Dioxane80 - 110Often superior for hindered or electron-deficient partners.[2]
Cs₂CO₃ (2)THF/H₂O (4:1)60 - 80A strong inorganic base, effective at lower temperatures.
t-BuOK (2-3)Dioxane or THFRoom Temp - 80A strong organic base used in anhydrous conditions.[9]

Safety Precautions

  • Handling Reagents: Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Inert Atmosphere: Reactions are sensitive to oxygen. Ensure all glassware is properly dried and the reaction is maintained under an inert atmosphere.

  • Solvents: Organic solvents like dioxane and toluene are flammable and have associated health risks. Handle them with care and avoid inhalation or skin contact.

  • Pressure: When heating a sealed vessel, never fill it more than two-thirds full to avoid dangerous pressure buildup. Always use a blast shield.[14]

References

Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles Using Methyl 5-fluoro-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated heterocycles are a cornerstone of modern medicinal chemistry, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Methyl 5-fluoro-2-iodobenzoate is a versatile building block for the synthesis of these valuable compounds. Its strategic placement of fluorine and iodine atoms allows for regioselective functionalization through a variety of palladium-catalyzed cross-coupling reactions, followed by cyclization to construct diverse heterocyclic scaffolds.

These application notes provide detailed protocols and quantitative data for the synthesis of fluorinated heterocycles utilizing this compound as a key starting material. The methodologies covered include Suzuki coupling, Sonogashira coupling, and Buchwald-Hartwig amination, each followed by a cyclization step to yield the desired heterocyclic core.

General Workflow for Heterocycle Synthesis

The synthesis of fluorinated heterocycles from this compound typically follows a two-step sequence: a palladium-catalyzed cross-coupling reaction to introduce a key structural element, followed by an intramolecular or intermolecular cyclization to form the heterocyclic ring.

General Workflow A This compound C Palladium-Catalyzed Cross-Coupling A->C B Cross-Coupling Partner (Boronic Acid, Alkyne, Amine) B->C D Coupled Intermediate C->D E Cyclization D->E F Fluorinated Heterocycle E->F

Caption: General workflow for the synthesis of fluorinated heterocycles.

Application 1: Synthesis of Fluorinated Quinazolinones via Buchwald-Hartwig Amination and Cyclization

Fluorinated quinazolinones are important scaffolds in drug discovery, exhibiting a wide range of biological activities. A common synthetic route involves the Buchwald-Hartwig amination of this compound with an appropriate amino-amide, followed by cyclization.

Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination of this compound is as follows:

  • To a flame-dried Schlenk tube is added this compound (1.0 eq), the amine coupling partner (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Degassed anhydrous solvent (e.g., toluene or dioxane) is added.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography.

Cyclization to Quinazolinone

The resulting aminated intermediate can be cyclized to the corresponding quinazolinone under various conditions, often involving heating in the presence of an acid or base catalyst.

Quantitative Data
EntryAmine PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-AminobenzamidePd₂(dba)₃ / XantphosCs₂CO₃Toluene1001285
22-Amino-5-chlorobenzamidePd(OAc)₂ / BINAPK₃PO₄Dioxane1101878
3AnthranilamidePd-PEPPSI-iPrt-BuOK1,4-Dioxane901091

Note: Yields are for the initial amination step and may vary depending on the specific substrate and reaction conditions.

Buchwald-Hartwig_Amination_Pathway cluster_0 Buchwald-Hartwig Amination cluster_1 Cyclization A This compound C Pd Catalyst Ligand, Base A->C B 2-Aminobenzamide B->C D Coupled Intermediate C->D E Heat / Acid or Base D->E F Fluorinated Quinazolinone E->F

Caption: Synthesis of fluorinated quinazolinones.

Application 2: Synthesis of Fluorinated Isoquinolinones via Sonogashira Coupling and Cyclization

The Sonogashira coupling of this compound with terminal alkynes provides a versatile route to various fluorinated heterocycles, including isoquinolinones, upon subsequent cyclization.

Experimental Protocol: Sonogashira Coupling

A general procedure for the Sonogashira coupling of this compound is as follows:

  • To a degassed solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF/Et₃N mixture) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • The reaction mixture is stirred at room temperature or heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Cyclization to Isoquinolinone

The resulting alkynylated intermediate can undergo cyclization to form the isoquinolinone ring, often promoted by a palladium catalyst in the presence of a base.

Quantitative Data
EntryAlkyne PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF25692
2Propargyl alcoholPdCl₂(PPh₃)₂ / CuIDipeaDMF50888
3EthynyltrimethylsilanePd(OAc)₂ / PPh₃ / CuIK₂CO₃Acetonitrile601285

Note: Yields are for the initial coupling step and may vary based on specific substrates and conditions.

Sonogashira_Coupling_Pathway cluster_0 Sonogashira Coupling cluster_1 Cyclization A This compound C Pd Catalyst Cu(I) Co-catalyst, Base A->C B Terminal Alkyne B->C D Alkynylated Intermediate C->D E Pd Catalyst / Base D->E F Fluorinated Isoquinolinone E->F

Caption: Synthesis of fluorinated isoquinolinones.

Application 3: Synthesis of Fluorinated Benzofurans via Suzuki Coupling and Cyclization

The Suzuki coupling provides a powerful method for C-C bond formation, and can be employed to synthesize fluorinated benzofurans from this compound and a suitable boronic acid partner, followed by a cyclization step.

Experimental Protocol: Suzuki Coupling

A general procedure for the Suzuki coupling of this compound is as follows:

  • In a reaction vessel, this compound (1.0 eq), a boronic acid or ester (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 eq) are combined.

  • A degassed mixture of a suitable solvent (e.g., toluene, DME, or dioxane) and water is added.

  • The mixture is heated to reflux under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction is cooled, and the aqueous layer is separated and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Cyclization to Benzofuran

The coupled product can be subsequently cyclized to the benzofuran ring system through various methods, such as intramolecular etherification.

Quantitative Data
EntryBoronic Acid PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)
12-Formylphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O1001289
2(2-Acetylphenyl)boronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901682
32-(Hydroxymethyl)phenylboronic acidSPhos Pd G2CsFTHF/H₂O801093

Note: Yields are for the initial coupling step and are dependent on the specific substrates and reaction conditions.

Suzuki_Coupling_Pathway cluster_0 Suzuki Coupling cluster_1 Cyclization A This compound C Pd Catalyst Base A->C B Organoboron Reagent B->C D Biaryl Intermediate C->D E Reaction Conditions D->E F Fluorinated Benzofuran E->F

Caption: Synthesis of fluorinated benzofurans.

Conclusion

This compound is a highly valuable and versatile starting material for the efficient synthesis of a wide array of fluorinated heterocyclic compounds. The palladium-catalyzed cross-coupling reactions detailed in these application notes, including Buchwald-Hartwig amination, Sonogashira coupling, and Suzuki coupling, provide reliable and high-yielding methods for the construction of key intermediates. Subsequent cyclization reactions then afford the desired fluorinated quinazolinones, isoquinolinones, and benzofurans, which are of significant interest to the pharmaceutical and agrochemical industries. The provided protocols and data serve as a practical guide for researchers in the field of medicinal and materials chemistry.

Application of Methyl 5-fluoro-2-iodobenzoate in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-fluoro-2-iodobenzoate is a versatile and highly valuable building block in medicinal chemistry. Its unique trifunctional nature, featuring a methyl ester, a fluorine atom, and an iodine atom on a benzene ring, provides medicinal chemists with a powerful tool for the synthesis of complex and biologically active molecules. The strategic placement of these functional groups allows for a wide range of chemical modifications, making it an ideal starting material for the construction of diverse molecular scaffolds.

The presence of the iodine atom is particularly noteworthy, as it serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds, which are essential for building the core structures of many therapeutic agents.

Furthermore, the fluorine atom can significantly enhance the pharmacological properties of a drug candidate. The introduction of fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate physicochemical properties such as lipophilicity and pKa.

This document provides detailed application notes, experimental protocols, and relevant data on the use of this compound in the synthesis of medicinally important compounds, with a focus on its application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors.

Application in the Synthesis of PARP Inhibitors: The Case of Talazoparib

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. Inhibitors of PARP have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This compound is a key precursor in the synthesis of potent PARP inhibitors like Talazoparib.

A key intermediate in the synthesis of Talazoparib is 4-amino-6-fluoroisobenzofuran-1(3H)-one[1]. A plausible synthetic route to this intermediate, starting from this compound, is outlined below, demonstrating the utility of this versatile building block.

Proposed Synthetic Pathway to a Talazoparib Intermediate

G cluster_0 Synthesis of Talazoparib Intermediate Start This compound Step1 Sonogashira Coupling (Trimethylsilylacetylene) Intermediate1 Methyl 5-fluoro-2-((trimethylsilyl)ethynyl)benzoate Step2 Desilylation Intermediate2 Methyl 5-fluoro-2-ethynylbenzoate Step3 Hydration & Cyclization Intermediate3 6-Fluoro-isobenzofuran-1(3H)-one Step4 Nitration Intermediate4 6-Fluoro-4-nitro-isobenzofuran-1(3H)-one Step5 Reduction End 4-Amino-6-fluoroisobenzofuran-1(3H)-one (Talazoparib Intermediate)

Experimental Protocols

Step 1: Sonogashira Coupling of this compound

This protocol describes the coupling of this compound with trimethylsilylacetylene.

  • Materials:

    • This compound

    • Trimethylsilylacetylene

    • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)

    • CuI (Copper(I) iodide)

    • Triethylamine (TEA)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

    • Add anhydrous THF, followed by triethylamine (2.0 eq).

    • Add trimethylsilylacetylene (1.2 eq) dropwise to the mixture.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 5-fluoro-2-((trimethylsilyl)ethynyl)benzoate.

Step 2-5: Conversion to the Talazoparib Intermediate

Subsequent steps involve desilylation, hydration and cyclization, nitration, and reduction. A synthesis of the related 6-fluoro-4-nitroisobenzofuran-1(3H)-one from methyl 5-fluoro-2-methyl-3-nitrobenzoate has been reported with a yield of 79% for the cyclization step[2]. The final reduction of the nitro group can be achieved using various standard methods, such as catalytic hydrogenation (H₂/Pd-C) or reduction with iron in acetic acid.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The dysregulation of protein kinases is a hallmark of many cancers, making them attractive drug targets. This compound serves as an excellent scaffold for the synthesis of various kinase inhibitors, particularly those targeting the BRAF kinase, which is frequently mutated in melanoma and other cancers.

Proposed Synthetic Pathway to a BRAF Inhibitor Precursor

A common strategy in the design of kinase inhibitors is the creation of a biaryl structure. The Suzuki-Miyaura coupling is an ideal reaction for this purpose, and this compound is a suitable starting material.

G cluster_1 Synthesis of a Kinase Inhibitor Precursor Start_KI This compound Step_KI_1 Suzuki-Miyaura Coupling ((4-aminophenyl)boronic acid) Intermediate_KI_1 Methyl 2-(4-aminophenyl)-5-fluorobenzoate Step_KI_2 Amide Coupling or Further Functionalization End_KI Kinase Inhibitor Scaffold

Experimental Protocols

Suzuki-Miyaura Coupling of this compound

This protocol describes the coupling of this compound with (4-aminophenyl)boronic acid.

  • Materials:

    • This compound

    • (4-aminophenyl)boronic acid

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

    • Sodium carbonate (Na₂CO₃)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and (4-aminophenyl)boronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1).

    • Add sodium carbonate (2.0 eq) to the solution.

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture under an argon atmosphere.

    • Heat the reaction mixture to 90 °C and stir for 8-12 hours.

    • Monitor the reaction by TLC.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Methyl 2-(4-aminophenyl)-5-fluorobenzoate.

Quantitative Data

Reaction TypeStarting MaterialCoupling PartnerProductYield (%)Reference
Sonogashira3-bromo-6-methyl-1,2,4,5-tetrazineVarious terminal alkynes3-alkynyl-6-methyl-1,2,4,5-tetrazines56-94[3]
Suzuki-Miyaura2,6-dichloropyridineHeptyl boronic pinacol ester2-chloro-6-heptylpyridine74[4]
Buchwald-Hartwig4-bromotolueneN-methylpiperazineN-(4-methylphenyl)-N'-methylpiperazine80[5]
CompoundTargetIC₅₀ (nM)Cell LineReference
TalazoparibPARP10.57-[6][7]
Talazoparib-11W0069 (BRCA1-deficient breast cancer)[8]
Talazoparib-2.6W780 (BRCA1-deficient breast cancer)[8]
VemurafenibBRAF V600E31-[9]
VemurafenibBRAF V600E25-350Various colorectal cancer cell lines[10]

Signaling Pathway Diagrams

PARP1 Inhibition Pathway

G cluster_parp PARP1 Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation PARylation PARylation of proteins Repair_Complex Recruitment of DNA Repair Proteins SSB_Repair SSB Repair Replication_Fork Replication Fork DSB DNA Double-Strand Break (DSB) HR_Repair Homologous Recombination (HR) Repair (in BRCA proficient cells) Cell_Survival Cell Survival Talazoparib Talazoparib (PARP Inhibitor) Apoptosis Apoptosis (in BRCA deficient cells)

BRAF Kinase Signaling Pathway

G cluster_braf BRAF/MEK/ERK Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) RAS RAS BRAF BRAF (V600E Mutant) MEK MEK ERK ERK Transcription_Factors Transcription Factors Proliferation_Survival Cell Proliferation & Survival Kinase_Inhibitor BRAF Inhibitor (e.g., Vemurafenib)

Conclusion

This compound is a cornerstone building block in medicinal chemistry, enabling the efficient synthesis of complex molecules with significant therapeutic potential. Its application in the synthesis of PARP and kinase inhibitors highlights its importance in the development of targeted cancer therapies. The strategic use of palladium-catalyzed cross-coupling reactions allows for the construction of diverse molecular architectures, while the incorporated fluorine atom can confer advantageous pharmacological properties. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

References

Application Notes & Protocols: Strategic Synthesis of Fluorinated Drug Analogues Using Methyl 5-fluoro-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. [1][2]The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and pharmacokinetic properties. [1][2]Strategic fluorination can lead to enhanced metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, improved binding affinity to target proteins, and modulated lipophilicity and pKa, which can, in turn, enhance bioavailability and cell membrane permeability. [2][3][4]Consequently, a significant percentage of recently developed pharmaceuticals are fluoro-pharmaceuticals. [5][6] Methyl 5-fluoro-2-iodobenzoate has emerged as a highly versatile and valuable building block in this context. Its structure offers two distinct points for chemical modification: the iodo group, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions, and the ester functionality, which can be further modified. The presence of the fluorine atom on the phenyl ring provides the aforementioned benefits, making this compound an ideal starting material for the synthesis of a diverse library of fluorinated drug analogues.

This guide provides a comprehensive overview of the synthetic utility of this compound, with detailed protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

The Versatility of this compound in Drug Analogue Synthesis

The primary utility of this compound lies in its susceptibility to palladium-catalyzed cross-coupling reactions at the C-I bond. This allows for the facile introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups, which are prevalent in pharmaceutically active molecules.

Core Reactions and Their Significance:
  • Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl scaffolds. [7]These motifs are common in many classes of drugs, including kinase inhibitors and anti-inflammatory agents. [7]* Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds is critical in medicinal chemistry. [8][9]This reaction provides a direct and efficient route to synthesize aryl amines, which are key components of numerous pharmaceuticals. [9][10]* Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. [11]The resulting internal alkynes are valuable intermediates that can be further functionalized or are themselves part of the final drug structure, for instance, in some nicotinic receptor agonists. [11] The strategic sequence of these reactions, coupled with potential modifications of the methyl ester group, allows for the rapid generation of diverse fluorinated analogues for structure-activity relationship (SAR) studies.

Experimental Protocols and Methodologies

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Palladium catalysts and some reagents can be toxic and should be handled with care.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol details the synthesis of a methyl 5-fluoro-2-arylbenzoate derivative, a common core structure in many pharmaceutical compounds.

Reaction Principle: The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organohalide and an organoboron compound in the presence of a base. [12]The catalytic cycle consists of three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. [12] Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation (Ar'-B(OR)₂) Transmetal->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') Transmetal->Product ArX This compound ArX->OxAdd ArB Arylboronic Acid ArB->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous toluene and degassed water (5:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. [13]2. Add the anhydrous toluene and degassed water solvent mixture via syringe. [13]3. Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired methyl 5-fluoro-2-arylbenzoate.

Rationale for Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for coupling a range of aryl halides. [13]* Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions. [13]* Solvent: A biphasic toluene/water system is commonly used to dissolve both the organic substrates and the inorganic base. [13]

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol describes the synthesis of a methyl 2-amino-5-fluorobenzoate derivative, introducing a key nitrogen-containing functional group.

Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base. [8][9]The catalytic cycle involves oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination to furnish the C-N coupled product. [8][9] Diagram of the Buchwald-Hartwig Catalytic Cycle:

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(NHR'R'')L]⁺X⁻ OxAdd->AmineCoord Amine Coordination RedElim Ar-Pd(II)(NR'R'')L AmineCoord->RedElim Deprotonation (Base) RedElim->Pd0 Reductive Elimination Product Coupled Product (Ar-NR'R'') RedElim->Product ArX This compound ArX->OxAdd Amine Primary/Secondary Amine Amine->AmineCoord Synthetic_Workflow Start This compound Suzuki Suzuki Coupling (+ Arylboronic Acid) Start->Suzuki Buchwald Buchwald-Hartwig (+ Amine) Start->Buchwald Sonogashira Sonogashira Coupling (+ Alkyne) Start->Sonogashira Biaryl Biaryl Analogue Suzuki->Biaryl ArylAmine Aryl Amine Analogue Buchwald->ArylAmine Alkynyl Alkynyl Analogue Sonogashira->Alkynyl EsterMod Ester Modification (e.g., Hydrolysis, Amidation) Biaryl->EsterMod ArylAmine->EsterMod Alkynyl->EsterMod Final Final Drug Analogues EsterMod->Final

References

Application Notes and Protocols for the Heck Reaction of Methyl 5-fluoro-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Heck reaction of Methyl 5-fluoro-2-iodobenzoate with acrylates. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction widely utilized in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.

Introduction

The Heck (or Mizoroki-Heck) reaction facilitates the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[1][2] this compound is a valuable building block in medicinal chemistry, and its functionalization via the Heck reaction allows for the introduction of various alkenyl groups, leading to the synthesis of diverse scaffolds for drug discovery. The electron-withdrawing nature of the fluoro and methoxycarbonyl substituents on the aromatic ring influences the reactivity of the aryl iodide, generally making it a good substrate for this transformation.[3]

Reaction Scheme

Caption: The catalytic cycle of the Heck reaction.

Experimental Workflow

The following diagram outlines the general experimental workflow for the Heck reaction protocol described above.

Heck_Workflow cluster_workflow Experimental Workflow Start Start Reagents Combine Reactants: - this compound - Methyl Acrylate - Base - Solvent Start->Reagents Catalyst Add Pd/C Catalyst Reagents->Catalyst Reaction Heat and Stir (150 °C, 1-18 h) Catalyst->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool and Filter Reaction->Workup Monitoring->Reaction Extraction Liquid-Liquid Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product Pure Product Purification->Product

Caption: General workflow for the Heck reaction experiment.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts can be pyrophoric. Handle with care.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

The Heck reaction is a robust and versatile method for the arylation of alkenes. The provided information offers a solid foundation for researchers to successfully perform the Heck reaction with this compound. While the outlined protocol is a good starting point, optimization of the reaction conditions may be necessary to achieve the desired outcome for specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions of Methyl 5-fluoro-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving Methyl 5-fluoro-2-iodobenzoate.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a byproduct with a mass corresponding to the homocoupling of my boronic acid. What are the likely causes and how can I minimize it?

A1: Homocoupling of the boronic acid to form a symmetrical biaryl is a common byproduct in Suzuki reactions.[1] Its formation is often promoted by the presence of oxygen in the reaction mixture.[2][3] Oxygen can cause the oxidation of the active Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling of the boronic acid.[4]

Troubleshooting Steps:

  • Thorough Degassing: Ensure that all solvents and the reaction mixture are rigorously degassed prior to the addition of the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solution for an extended period.[3]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire course of the reaction.

  • Catalyst Choice: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species. This reduction can sometimes be slow or incomplete, leading to residual Pd(II) that promotes homocoupling.[4] Consider using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, or a palladacycle precatalyst to ensure a sufficient concentration of the active catalyst.[5]

  • Reaction Conditions: Elevated temperatures can sometimes increase the rate of homocoupling. If possible, try running the reaction at a lower temperature.

Q2: My main byproduct is Methyl 5-fluorobenzoate, resulting from the protodehalogenation of the starting material. How can I prevent this?

A2: Protodehalogenation, the replacement of the iodine atom with a hydrogen, is another common side reaction in Suzuki couplings.[4] This can occur when the organopalladium intermediate formed after oxidative addition reacts with a proton source in the reaction mixture before transmetalation can take place.

Troubleshooting Steps:

  • Base Selection: The choice of base can influence the extent of protodehalogenation. While a base is necessary to activate the boronic acid, some bases or their conjugate acids can act as proton sources.[6] Experiment with different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and dry.

  • Solvent Purity: Use anhydrous solvents to minimize the presence of water, which can be a proton source. However, it's important to note that in some cases, a small amount of water is necessary for efficient coupling, particularly when using inorganic bases.[7] If using a mixed solvent system like dioxane/water, carefully optimize the ratio.

  • Reaction Temperature: Lowering the reaction temperature may help to disfavor the protodehalogenation pathway relative to the desired cross-coupling.

Q3: I am also observing the formation of the corresponding arene from my boronic acid (protodeboronation). What causes this and how can it be addressed?

A3: Protodeboronation is the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond. This side reaction consumes the boronic acid, leading to lower yields of the desired product. The stability of boronic acids can vary, with some being particularly prone to this side reaction, especially under harsh basic conditions or at elevated temperatures.

Troubleshooting Steps:

  • Use Boronate Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin).[4] Boronate esters are generally more resistant to protodeboronation and can slowly hydrolyze in situ to provide the active boronic acid for the catalytic cycle.

  • Milder Base: If using a strong base, switching to a milder base like K₂CO₃ or Na₂CO₃ may reduce the rate of protodeboronation.

  • Control Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure of the boronic acid to the reaction conditions.

Troubleshooting Workflow

For a systematic approach to troubleshooting common issues in the Suzuki reaction of this compound, refer to the following workflow diagram.

G Troubleshooting Workflow for Suzuki Reactions start Low or No Yield of Desired Product check_reagents Verify Purity and Integrity of Reagents (Aryl Iodide, Boronic Acid, Solvent, Base) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions byproduct_analysis Analyze Byproducts (GC-MS, LC-MS) check_conditions->byproduct_analysis homocoupling Predominant Homocoupling of Boronic Acid byproduct_analysis->homocoupling Homocoupling byproduct protodehalogenation Significant Protodehalogenation byproduct_analysis->protodehalogenation Protodehalogenation byproduct protodeboronation Significant Protodeboronation byproduct_analysis->protodeboronation Protodeboronation byproduct optimize_degassing Improve Degassing Protocol (Freeze-Pump-Thaw, Inert Gas Purge) homocoupling->optimize_degassing optimize_catalyst Change Palladium Source/Ligand (e.g., use Pd(0) or palladacycle) homocoupling->optimize_catalyst optimize_base Screen Different Bases (K3PO4, Cs2CO3, K2CO3) protodehalogenation->optimize_base optimize_solvent Adjust Solvent System (Anhydrous vs. Aqueous mix) protodehalogenation->optimize_solvent protodeboronation->optimize_base use_boronate_ester Use Boronate Ester Instead of Boronic Acid protodeboronation->use_boronate_ester end Improved Yield optimize_degassing->end optimize_catalyst->end optimize_base->end optimize_solvent->end use_boronate_ester->end

Caption: A logical workflow for troubleshooting common issues encountered in Suzuki coupling reactions.

Common Byproducts and Their Formation

The following diagram illustrates the main reaction pathway and the formation of common byproducts.

G Byproduct Formation Pathways Aryl_I This compound (Ar-I) Ox_Add Oxidative Addition Aryl_I->Ox_Add Boronic_Acid Boronic Acid (Ar'-B(OH)2) Transmetalation Transmetalation Boronic_Acid->Transmetalation Homocoupling Homocoupling Product (Ar'-Ar') Boronic_Acid->Homocoupling O2, Pd(II) Pd0 Pd(0)Ln Pd0->Ox_Add Ar_Pd_I Ar-Pd(II)-I Ox_Add->Ar_Pd_I Ar_Pd_I->Transmetalation Protodehalogenation Protodehalogenation Product (Ar-H) Ar_Pd_I->Protodehalogenation Proton Source Ar_Pd_Ar Ar-Pd(II)-Ar' Transmetalation->Ar_Pd_Ar Red_Elim Reductive Elimination Ar_Pd_Ar->Red_Elim Red_Elim->Pd0 Regeneration Product Desired Product (Ar-Ar') Red_Elim->Product

Caption: Simplified reaction scheme showing the desired Suzuki coupling pathway and competing side reactions.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Experimental Workflow

G General Experimental Workflow setup 1. Reaction Setup (Add reactants and base to flask) inert 2. Establish Inert Atmosphere (Evacuate and backfill with Ar/N2) setup->inert add_solvent_catalyst 3. Add Degassed Solvent and Catalyst inert->add_solvent_catalyst reaction 4. Reaction (Heat with stirring) add_solvent_catalyst->reaction monitor 5. Monitor Progress (TLC, LC-MS) reaction->monitor workup 6. Aqueous Work-up (Quench, extract, wash) monitor->workup purify 7. Purification (Dry, concentrate, column chromatography) workup->purify characterize 8. Characterization (NMR, MS) purify->characterize

Caption: A stepwise representation of a typical experimental workflow for a Suzuki coupling reaction.[8]

Data Presentation

The following table provides representative conditions for Suzuki-Miyaura coupling reactions of substrates structurally similar to this compound. These can serve as a starting point for optimization.

Aryl HalideBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Methyl 2-amino-5-bromobenzoateArylboronic acidPd(PPh₃)₄ (3-5)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)80-1004-12Varies
Methyl 3-boronobenzoate4-BromoanisolePd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001295
Ethyl 4-iodobenzoatePhenylboronic acidPd(PPh₃)₄ (2)K₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)80-High
3-Iodo-4-methoxybenzoic acid methyl esterSterically hindered arylboronic estersPd(PPh₃)₄ (6)NaOPh (2.0)BenzeneReflux-Good

Yields are highly substrate-dependent and the conditions provided are for guidance.

References

Technical Support Center: Sonogashira Coupling of Methyl 5-fluoro-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Sonogashira coupling reaction with Methyl 5-fluoro-2-iodobenzoate.

Troubleshooting Guide

Low or no yield is a common issue in Sonogashira coupling reactions. The electron-withdrawing nature of the fluoro and methyl ester groups in this compound can influence the reaction's success. This guide provides a systematic approach to identifying and resolving potential problems.

Q1: My Sonogashira reaction with this compound is resulting in a low or non-existent yield. What are the primary causes and how can I address them?

A1: Low yields in this specific Sonogashira coupling can stem from several factors, often related to the catalyst, reagents, or reaction conditions. A methodical troubleshooting approach is recommended.

Potential Causes & Solutions:

  • Catalyst Inactivity: The active Pd(0) catalyst is sensitive to oxygen and can decompose, appearing as a black precipitate (palladium black).

    • Solution: Ensure you are using a fresh, active palladium source. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it needs to be reduced in situ to the active Pd(0) species.[1] Running the reaction under a strict inert atmosphere (argon or nitrogen) is crucial.[2]

  • Copper Co-catalyst Oxidation: Copper(I) iodide (CuI) can oxidize over time, reducing its effectiveness.

    • Solution: Use a freshly opened bottle of CuI or a recently purchased batch for optimal results.

  • Reagent and Solvent Purity: Impurities in the this compound, alkyne, solvent, or base can poison the catalyst.

    • Solution: Use high-purity reagents and anhydrous solvents. Degassing the solvent prior to use is critical to remove dissolved oxygen.

  • Base Selection and Quality: The choice and quality of the amine base are critical. The base deprotonates the alkyne and neutralizes the hydrogen iodide byproduct.[2]

    • Solution: Use an anhydrous amine base like triethylamine or diisopropylamine. Distilling the amine before use may be necessary. For challenging substrates, stronger inorganic bases like Cs₂CO₃ or K₃PO₄ in a copper-free protocol might be more effective.

  • Reaction Temperature: While many Sonogashira couplings with aryl iodides proceed at room temperature, electron-deficient or sterically hindered substrates may require heating.

    • Solution: Gradually increase the reaction temperature. However, be mindful of potential substrate or product degradation at excessive temperatures.

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling) as a byproduct. How can I minimize this side reaction?

A2: The formation of alkyne dimers is a common side reaction in copper-mediated Sonogashira couplings, particularly in the presence of oxygen.[2]

Strategies to Minimize Glaser Coupling:

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Ensure your reaction is performed under a rigorously inert atmosphere by degassing the solvent and using Schlenk techniques or a glovebox.[2]

  • Reduce Copper Catalyst Loading: Minimizing the amount of CuI can help reduce the rate of homocoupling.[2]

  • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction under copper-free conditions.[2] This often requires a more active palladium catalyst system, potentially with bulky, electron-rich phosphine ligands, and may necessitate higher reaction temperatures or longer reaction times.

Q3: My reaction starts but then seems to stall, leaving unreacted starting material. What could be the cause?

A3: This often points to catalyst deactivation during the reaction.

Causes and Solutions for Catalyst Deactivation:

  • Presence of Oxygen: Trace amounts of oxygen can lead to the oxidation and decomposition of the Pd(0) catalyst over time.

    • Solution: Ensure a continuous and robust inert atmosphere throughout the entire reaction time.

  • Inappropriate Ligand Choice: The ligand stabilizes the palladium catalyst. For a challenging substrate like this compound, a standard ligand like triphenylphosphine might not be sufficient.

    • Solution: Consider using more electron-rich and sterically bulky phosphine ligands which can enhance catalyst stability and activity.[2]

  • High Reaction Temperature: While some heat may be necessary, excessive temperatures can accelerate catalyst decomposition.

    • Solution: Optimize the temperature to find a balance between reaction rate and catalyst stability.

Frequently Asked Questions (FAQs)

Q1: What are the essential components for a successful Sonogashira coupling with this compound?

A1: The core components are:

  • Aryl Halide: this compound

  • Terminal Alkyne

  • Palladium Catalyst: Often Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are used as pre-catalysts.[2][3]

  • Copper(I) Co-catalyst: Typically CuI (for the traditional method).

  • Amine Base: Such as triethylamine or diisopropylamine.[2]

  • Anhydrous and Degassed Solvent: Common choices include THF, DMF, and toluene.

Q2: Why is this compound considered a potentially challenging substrate?

A2: The presence of the ortho-carboxylate group introduces steric hindrance, and both the fluoro and ester groups are electron-withdrawing. These electronic and steric effects can influence the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[4]

Q3: Can I perform the Sonogashira coupling of this compound without a copper co-catalyst?

A3: Yes, copper-free Sonogashira couplings are well-established and can be advantageous to avoid the alkyne homocoupling (Glaser coupling) side reaction.[2] These reactions may require different ligands or bases to facilitate the catalytic cycle.[2]

Q4: What is the role of the amine base in the reaction?

A4: The amine base serves two primary functions: it deprotonates the terminal alkyne to form the reactive copper acetylide (in the copper-catalyzed mechanism) or palladium acetylide (in the copper-free mechanism), and it neutralizes the hydrogen iodide (HI) that is formed as a byproduct of the reaction.[2]

Data Presentation

The following tables summarize reaction conditions and yields for the Sonogashira coupling of Methyl 2-iodobenzoate, a close structural analog of this compound. These data can serve as a starting point for optimizing your reaction.

Table 1: Comparison of Catalytic Systems for the Sonogashira Coupling of Methyl 2-iodobenzoate [4]

EntryPalladium Source (mol%)Ligand (mol%)Copper Source (mol%)BaseSolventTime (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (2)-CuI (3)Et₃NTHF1285
2Pd(OAc)₂ (2)PPh₃ (4)CuI (3)Et₃N/DMFDMF892
3Pd(dppf)Cl₂ (2)-CuI (3)Cs₂CO₃Dioxane1278
4Pd₂(dba)₃ (1)XPhos (3)-K₃PO₄Toluene695

Table 2: Typical Reagent Loadings for Sonogashira Coupling [2]

ReagentTypical Loading (mol%)Notes
Palladium Catalyst0.5 - 5Higher loadings may be necessary for challenging substrates.
Copper(I) Iodide0.5 - 10Lower loadings can help minimize homocoupling.
Ligand (if used)1 - 10The ligand-to-palladium ratio is crucial for catalyst stability.

Experimental Protocols

General Protocol for Copper-Catalyzed Sonogashira Coupling of Methyl 2-iodobenzoate

This protocol is adapted for a 1 mmol scale and should be optimized for this compound.

Materials:

  • Methyl 2-iodobenzoate (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • CuI (0.03 mmol, 3 mol%)

  • Anhydrous triethylamine (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed THF (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 2-iodobenzoate, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed THF via syringe, followed by the triethylamine.

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat to a predetermined temperature (e.g., 50 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Cu-C≡CR Cu-C≡CR Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR CuX CuX CuX->Cu-C≡CR H-C≡CR H-C≡CR H-C≡CR->Cu-C≡CR Base Cu-C≡CR->CuX Transmetalation Base-H+ X- Base-H+ X- Cu-C≡CR->Base-H+ X-

Caption: The dual catalytic cycles of the copper-catalyzed Sonogashira coupling.

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst Activity (Pd and Cu sources) start->check_catalyst check_reagents Verify Reagent Purity (Aryl halide, alkyne, base, solvent) check_catalyst->check_reagents [Catalyst OK] use_fresh_catalyst Use fresh Pd and Cu sources check_catalyst->use_fresh_catalyst [Inactive] check_conditions Review Reaction Conditions (Inert atmosphere, temperature) check_reagents->check_conditions [Reagents Pure] purify_reagents Purify/distill reagents Use anhydrous/degassed solvent check_reagents->purify_reagents [Impure] optimize Systematic Optimization check_conditions->optimize [Conditions Correct] improve_inertness Improve inert atmosphere technique Optimize temperature check_conditions->improve_inertness [Suboptimal]

Caption: A decision tree for troubleshooting low yields in Sonogashira coupling.

Experimental_Workflow start Start setup Reaction Setup (Flame-dried flask, inert atmosphere) start->setup reagents Add Reagents (Aryl halide, catalyst, base, solvent) setup->reagents alkyne_addition Add Terminal Alkyne reagents->alkyne_addition reaction Reaction & Monitoring (Stirring, heating, TLC/GC-MS) alkyne_addition->reaction workup Work-up & Purification (Extraction, chromatography) reaction->workup product Isolated Product workup->product

Caption: A generalized experimental workflow for Sonogashira coupling.

References

Technical Support Center: Purification of Products from Methyl 5-fluoro-2-iodobenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of reaction products derived from Methyl 5-fluoro-2-iodobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the purification of compounds synthesized using this versatile building block in cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Troubleshooting Guides

This section addresses specific issues that may arise during the workup and purification of products from reactions involving this compound.

Question 1: My final product is a dark color, and I suspect it's contaminated with residual palladium catalyst. How can I remove it?

Answer: Residual palladium is a common impurity in cross-coupling reactions.[1] The choice of removal method depends on the form of the palladium (e.g., Pd(0) vs. Pd(II), homogeneous vs. heterogeneous) and the properties of your product.[1] Here are several effective strategies:

  • Filtration through Celite: If the palladium has precipitated as a black solid (Pd(0)), a simple and effective first step is to dilute the reaction mixture with a suitable organic solvent and filter it through a pad of Celite®.[1][2][3] This will remove insoluble palladium species and other inorganic salts.[2]

  • Column Chromatography: Flash column chromatography is a highly effective method for removing the majority of residual palladium, often reducing levels by over 90%.[4] The polar palladium residues tend to adhere strongly to the silica gel and will remain at the baseline with most common solvent systems.

  • Scavenger Resins: For removing trace amounts of palladium to meet stringent purity requirements (e.g., for pharmaceutical applications), solid-supported metal scavengers are highly effective.[1][5] Resins functionalized with thiols (e.g., Si-TMT, 2,4,6-trimercaptotriazine silica gel) have a high affinity for palladium and can reduce contamination to very low levels (<100 ppm).[4][5] Using a scavenger resin after column chromatography can remove approximately 98% of the residual palladium from the crude sample.[4]

  • Activated Carbon: Treatment with activated carbon can also be used to adsorb palladium impurities.[1]

Question 2: After my aqueous workup, I'm struggling with a persistent emulsion between the organic and aqueous layers. What should I do?

Answer: Emulsion formation during liquid-liquid extraction can hinder purification. This can be caused by finely divided solids or amphiphilic molecules at the interface.

  • Solution 1: Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion by reducing the solubility of organic components in the aqueous layer.

  • Solution 2: Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can remove particulate matter that may be stabilizing the emulsion.

  • Solution 3: Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can often force the layers to separate.

Question 3: My purified product yield is very low. What are the potential causes and solutions?

Answer: Low yield is a common problem with several potential causes.

  • Incomplete Reaction: Before beginning purification, always check for reaction completion using Thin-Layer Chromatography (TLC).[6] If starting material is still present, the reaction may require a longer time, increased temperature, or additional reagents.

  • Loss During Workup: Product can be lost during aqueous extractions if it has some water solubility. Minimize the number of washes or back-extract the aqueous layers with fresh organic solvent to recover dissolved product.[6][7]

  • Improper Chromatography Technique: The product may be co-eluting with a byproduct or streaking on the column. Optimize the solvent system for better separation. Ensure the crude product is properly adsorbed onto a small amount of silica ("dry loading") before loading it onto the column, especially if it has low solubility in the eluent.

  • Product Instability: The target molecule may be sensitive to the acidic nature of silica gel or unstable during prolonged heating. Consider using neutral or basic alumina for chromatography or minimizing exposure to heat during solvent evaporation.

Question 4: The crude product is a non-crystallizing oil, making recrystallization impossible. How can I obtain a solid product?

Answer: This issue is often caused by the presence of impurities that inhibit crystal lattice formation.[7]

  • Solution 1: Chromatographic Purification: The most reliable method to purify an oil is column chromatography. This will remove impurities, and the purified product may solidify upon concentration.

  • Solution 2: Induce Crystallization: If you are confident the product is relatively pure, you can try to induce crystallization.

    • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]

    • Seeding: If you have a small crystal of the pure product, add it to the oil to act as a seed crystal.

    • Trituration: Add a solvent in which your product is insoluble (but the impurities are soluble), such as hexanes or pentane. Stir or sonicate the mixture. This can wash away impurities and often causes the product to precipitate as a solid, which can then be filtered.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in cross-coupling reactions with this compound? A1: Besides the residual palladium catalyst, common impurities include unreacted this compound, unreacted coupling partner (e.g., boronic acid, alkyne, amine), and homocoupled byproducts (e.g., a biaryl formed from two molecules of the boronic acid).

Q2: How can I effectively monitor the progress of my reaction before starting the purification? A2: Thin-Layer Chromatography (TLC) is the most common and effective method.[8] Spot the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture on the same lane) on a silica gel plate.[8] The reaction is complete when the spot corresponding to the limiting reagent (often the this compound) has disappeared from the reaction mixture lane.[8] The product will appear as a new spot, typically with a different Retention Factor (Rf) value.[8]

Q3: What are good starting solvent systems for column chromatography for products derived from this compound? A3: The ideal solvent system depends on the polarity of your product. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[8][9][10] You can determine the optimal ratio by running TLC plates with different solvent mixtures. The ideal system will give your product an Rf value of approximately 0.2-0.4 for good separation.

Data Presentation

Table 1: Recommended TLC and Column Chromatography Solvent Systems
Reaction TypeProduct Polarity Relative to Starting MaterialTypical TLC/Column Eluent SystemNotes
Suzuki-Miyaura Depends on boronic acid substituent; often similar polarity.Hexanes/Ethyl Acetate (e.g., 9:1 to 4:1)The biaryl product's polarity is influenced by the functional groups on the boronic acid.
Sonogashira Generally less polar than starting material.Hexanes/Ethyl Acetate or Hexanes/DCMThe resulting internal alkyne is often significantly less polar than the aryl iodide.
Buchwald-Hartwig Generally more polar, especially with primary/secondary amines.Hexanes/Ethyl Acetate (e.g., 4:1 to 1:1)The presence of the N-H bond in the product increases polarity.
Table 2: Comparison of Palladium Removal Techniques
MethodTypical EfficiencyProsCons
Filtration through Celite® Removes insoluble Pd(0)Fast, simple, inexpensive.[2]Only removes heterogeneous/precipitated catalyst.
Column Chromatography ~90% removal[4]Also purifies the product from other organic impurities.Can be time-consuming and uses large solvent volumes.
Scavenger Resins (e.g., Si-TMT) >98% removal (when used post-chromatography)[4]Highly effective for trace amounts, high selectivity.[1]Higher cost, requires an additional filtration step.
Activated Carbon VariableInexpensive, readily available.Can sometimes adsorb the desired product, reducing yield.

Experimental Protocols

General Protocol for Aqueous Workup
  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water (to remove water-soluble salts and reagents) and then with brine (to aid layer separation and remove residual water).[10][11]

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude product.

General Protocol for Purification by Flash Column Chromatography
  • Prepare a glass column packed with silica gel in a non-polar solvent (e.g., hexanes).

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Alternatively, for less soluble products, create a "dry load" by adsorbing the crude product onto a small amount of silica gel and evaporating the solvent.

  • Carefully add the sample to the top of the prepared column.

  • Elute the column with a solvent system determined by prior TLC analysis. A gradient elution (gradually increasing the polarity of the eluent) is often effective.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

G RM Reaction Mixture AW Aqueous Workup RM->AW CP Crude Product AW->CP TLC Analyze Purity (TLC) CP->TLC PUR Purification TLC->PUR CC Column Chromatography PUR->CC  Product is oil or  impurities have  similar polarity RX Recrystallization PUR->RX  Product is solid and  impurities have  different solubility PP Pure Product CC->PP RX->PP

Caption: General workflow for product purification and isolation.

G start High Palladium Content? q1 Is Pd(0) visible as a black precipitate? start->q1 a1_yes Filter through Celite® q1->a1_yes Yes q2 Is the product stable on silica gel? q1->q2 No a1_yes->q2 a2_yes Purify by Column Chromatography q2->a2_yes Yes a2_no Use Scavenger Resins (e.g., Thiol-Silica) or Recrystallization q2->a2_no No end Low Palladium Content a2_yes->end a2_no->end

Caption: Decision tree for troubleshooting palladium catalyst removal.

G TLC Plate Visualization cluster_0 baseline lane_sm SM lane_co Co lane_rm RM sm_spot co_sm_spot co_p_spot rm_p_spot label_sm Start (Rf=0.5) label_p Product (Rf=0.8)

Caption: Diagram of TLC analysis for reaction monitoring.

References

Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Electron-Deficient Halides

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during Suzuki-Miyaura cross-coupling reactions involving electron-deficient halides.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with an electron-deficient aryl chloride is showing low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings with electron-deficient halides, particularly chlorides, often stem from challenges in the catalytic cycle. The primary areas to troubleshoot are:

  • Catalyst and Ligand Efficacy: The C-Cl bond is strong, making the initial oxidative addition step difficult. Standard catalysts like Pd(PPh₃)₄ may be ineffective. Highly active catalysts, often featuring bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbenes (NHCs), are typically required to facilitate this step.[1][2] Ensure your catalyst and ligands have not degraded due to improper storage and are handled under an inert atmosphere to prevent oxidation.

  • Base Selection: The choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, an inappropriate base can lead to side reactions or have poor solubility. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[3]

  • Solvent and Temperature: The solvent must be appropriate for the chosen catalyst system and capable of reaching temperatures sufficient to overcome the activation energy of the oxidative addition. Anhydrous and thoroughly degassed solvents are crucial, as oxygen can deactivate the Pd(0) catalyst.[4] Common choices include 1,4-dioxane, toluene, or DMF.

  • Protodeboronation of the Boronic Acid: Electron-deficient boronic acids can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This side reaction consumes the nucleophilic partner and reduces the yield.

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can this be minimized?

A2: Homocoupling of boronic acids is a common side reaction, often exacerbated by the presence of oxygen. To minimize this:

  • Ensure Rigorous Inert Conditions: Thoroughly degas all solvents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Assemble your reaction under a positive pressure of an inert gas.

  • Use High-Purity Reagents: Impurities in the boronic acid or palladium catalyst can sometimes promote homocoupling.

  • Optimize Reaction Conditions: In some cases, adjusting the temperature or the rate of addition of the boronic acid can help to favor the cross-coupling pathway over homocoupling.

Q3: What is protodeboronation and how can I prevent it, especially when using an electron-deficient boronic acid as well?

A3: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. This is particularly problematic with electron-deficient and some heteroaryl boronic acids. To mitigate this:

  • Choice of Base: Use milder bases like K₃PO₄ or KF. Strong aqueous bases can accelerate protodeboronation.

  • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source. Using anhydrous conditions can be beneficial.

  • Use More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester (Bpin), MIDA boronate, or an aryltrifluoroborate salt. These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.

Q4: Are there specific ligands that are recommended for coupling electron-deficient aryl chlorides?

A4: Yes, the choice of ligand is critical. For electron-deficient aryl chlorides, bulky and electron-rich monodentate phosphine ligands are highly effective. These ligands stabilize the palladium catalyst and promote the difficult oxidative addition step. Commonly successful ligands include:

  • Buchwald-type biarylphosphine ligands: SPhos, XPhos, and RuPhos are frequently used with great success.[5]

  • N-heterocyclic carbenes (NHCs): Ligands like IPr can also be very effective.

  • Trialkylphosphines: Extremely electron-rich and bulky ligands such as P(t-Bu)₃ can also be employed.

Troubleshooting Guide

If your Suzuki coupling with an electron-deficient halide has failed, follow this systematic approach to identify and solve the problem.

Initial Checks (No Product Formation)
  • Reagent Integrity:

    • Palladium Catalyst: Is it fresh and stored correctly? Pd(II) precatalysts need to be reduced in situ to the active Pd(0) species.

    • Ligand: Are you using an appropriate ligand for the substrate? Phosphine ligands are susceptible to oxidation.

    • Boronic Acid/Ester: Has it degraded or undergone protodeboronation?

    • Base: Is it anhydrous and of sufficient strength?

  • Reaction Setup:

    • Inert Atmosphere: Was the reaction vessel properly purged with argon or nitrogen? Was the solvent adequately degassed?

    • Temperature: Was the reaction heated to a sufficient temperature? Couplings with aryl chlorides often require higher temperatures (80-110 °C).

Low Yield Optimization

If you are obtaining your product but in low yield, consider the following optimizations:

  • Catalyst System: Screen different palladium precatalysts and ligands. Buchwald's G3 or G4 precatalysts are often highly effective.

  • Base Screening: If using a weaker base like K₂CO₃, try stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.

  • Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Screen solvents like dioxane, toluene, THF, or DMF, sometimes with a small amount of water.

  • Concentration: Very dilute or very concentrated reaction mixtures can sometimes be detrimental. A typical starting point is 0.1 M.

Data Presentation

The following tables provide a summary of reaction conditions and yields for the Suzuki-Miyaura coupling of representative electron-deficient aryl chlorides.

Table 1: Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [6][7][8]

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane1002471
Pd(PPh₃)₄ (5)-K₂CO₃Isopropanol802464
Pd(PPh₃)₄ (5)-K₂CO₃THF602445
Pd(PPh₃)₄ (5)-K₂CO₃DMF1002425
Pd₂(dba)₃ (5)-K₂CO₃1,4-Dioxane10024<5
PdCl₂(dppf)·CH₂Cl₂ (5)-K₂CO₃1,4-Dioxane1002470

Table 2: Suzuki Coupling of 4-Chloronitrobenzene with p-Tolylboronic Acid [9]

Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
[IPr·H][Pd(allyl)Cl] (0.01)-K₂CO₃Ethanol601689
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295+
Pd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene/H₂O1001295+

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Chloride

This protocol provides a general starting point and should be optimized for specific substrates.

Materials:

  • Electron-deficient aryl chloride (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.1–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1–5 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl chloride, boronic acid, base, and palladium precatalyst.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill with the inert gas three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. The typical concentration is between 0.1 and 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Place the reaction vessel in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]

Visualizations

Troubleshooting Workflow

G start Failed Suzuki Coupling low_yield Low Yield or Stalled Reaction start->low_yield Partial Success no_product No Product Observed start->no_product Complete Failure side_products Major Side Products Observed start->side_products Impure Product check_reagents Check Reagent Quality & Stoichiometry check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK optimize_catalyst Optimize Catalyst/Ligand check_conditions->optimize_catalyst Conditions Seem Correct optimize_base Screen Bases (e.g., K3PO4, Cs2CO3) low_yield->optimize_base Incomplete Conversion increase_temp Increase Temperature/Concentration low_yield->increase_temp Reaction Sluggish no_product->check_reagents First Step homocoupling Improve Degassing/Inert Atmosphere side_products->homocoupling Boronic Acid Dimer protodeboronation Use Anhydrous Conditions or More Stable Boron Reagent side_products->protodeboronation Loss of Boronic Acid success Successful Coupling optimize_catalyst->success Success! optimize_base->success increase_temp->success homocoupling->success protodeboronation->success

Caption: Troubleshooting workflow for failed Suzuki couplings.

Suzuki Catalytic Cycle with Electron-Deficient Halides

Suzuki_Cycle cluster_challenges Key Challenges pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Slow step with Ar-Cl challenge2 Potential Catalyst Deactivation oxidative_addition Oxidative Addition oxidative_addition->pd2_complex pd2_biaryl Ar-Pd(II)L₂-Ar' pd2_complex->pd2_biaryl challenge1 Difficult Oxidative Addition (Strong C-Cl Bond) transmetalation Transmetalation transmetalation->pd2_biaryl product Ar-Ar' pd2_biaryl->product reductive_elimination Reductive Elimination reductive_elimination->pd0 product->reductive_elimination aryl_halide Ar-X (Electron-Deficient) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ + Base boronic_acid->transmetalation

Caption: Suzuki catalytic cycle highlighting challenging steps.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of Methyl 5-fluoro-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions involving Methyl 5-fluoro-2-iodobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions for functionalizing this compound?

A1: The most common and effective cross-coupling reactions for this compound are the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These palladium-catalyzed methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the 2-position of the benzene ring.

Q2: How does the electronic nature of this compound affect its reactivity in cross-coupling reactions?

A2: this compound is considered an electron-deficient aryl iodide due to the presence of the electron-withdrawing methyl ester and fluoro groups. This electronic property generally facilitates the oxidative addition step, which is often the rate-determining step in many palladium-catalyzed cross-coupling reactions.[1] The reactivity of the carbon-halogen bond follows the general trend I > Br > Cl.[1]

Q3: What are the key parameters to consider when optimizing a cross-coupling reaction for this substrate?

A3: The critical parameters to optimize are the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. Due to the ortho-ester group, steric hindrance can be a factor, often necessitating the use of bulky, electron-rich phosphine ligands.[1]

Q4: Can the ortho-ester group of this compound interfere with the reaction?

A4: Yes, the ortho-ester group can present challenges. It can sterically hinder the approach to the palladium center. More significantly, under certain basic conditions, particularly with strong nucleophilic bases, hydrolysis of the ester to a carboxylate can occur. This carboxylate can then coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing low to no conversion of my starting material. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield in a Suzuki-Miyaura coupling of this substrate can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Catalyst and Ligand System: The choice of catalyst and ligand is crucial. For sterically hindered substrates like yours, standard catalysts like Pd(PPh₃)₄ may not be optimal.

    • Recommendation: Switch to a more active catalyst system employing bulky, electron-rich phosphine ligands such as Buchwald's SPhos or XPhos, or consider using a pre-formed palladacycle catalyst.[2]

  • Base Selection: The base is critical for the transmetalation step. The strength and solubility of the base can significantly impact the reaction.

    • Recommendation: If you are using a strong, soluble base like NaOH or KOH, consider switching to a weaker, less nucleophilic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ to minimize potential ester hydrolysis.[3] A biphasic solvent system with an aqueous base solution is often effective.

  • Solvent Choice: The solvent must be appropriate for dissolving the reactants and facilitating the catalytic cycle.

    • Recommendation: Aprotic polar solvents like dioxane, THF, or DMF are commonly used. A mixture of an organic solvent with water (e.g., dioxane/water 4:1) is often beneficial for dissolving the inorganic base.[2]

  • Reaction Temperature: Insufficient temperature can lead to slow reaction rates.

    • Recommendation: While aryl iodides are generally reactive, temperatures between 80-110 °C are typical for Suzuki-Miyaura couplings.[1]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.

    • Recommendation: Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that your solvents are properly degassed.

Issue 2: Formation of Significant Side Products in Heck Coupling

Question: In my Heck reaction between this compound and an alkene, I am observing the formation of multiple unidentified side products and a low yield of the desired product. What could be the cause?

Answer: Side product formation in Heck reactions can be attributed to several factors. Consider the following troubleshooting steps:

  • Base and Solvent Compatibility: The choice of base and solvent is critical. Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common.

    • Recommendation: Ensure your base is not reacting with your starting material or product. For solvents, polar aprotic solvents like DMF or NMP are often used. The combination of an inorganic base like AcONa with a phase-transfer catalyst such as Et₄NCl in a polar solvent can also be effective.[4]

  • Reaction Temperature and Time: High temperatures or prolonged reaction times can lead to decomposition of the catalyst or reactants.

    • Recommendation: Optimize the temperature. Start at around 100 °C and adjust as needed. Monitor the reaction by TLC or GC/LC-MS to avoid prolonged heating after the reaction has reached completion.

  • Ligand Choice: While some Heck reactions can be performed without a phosphine ligand, for challenging substrates, a ligand can improve selectivity and yield.

    • Recommendation: If you are running the reaction ligandless, consider adding a phosphine ligand such as PPh₃ or a more electron-rich ligand.

Issue 3: Homo-coupling of the Alkyne in Sonogashira Coupling

Question: I am performing a Sonogashira coupling of this compound with a terminal alkyne and my main product is the homo-coupled alkyne (Glaser coupling product). How can I prevent this?

Answer: Homo-coupling is a common side reaction in Sonogashira couplings, especially when using a copper co-catalyst. Here are strategies to minimize it:

  • Copper-Free Conditions: The most direct way to avoid copper-mediated homo-coupling is to run the reaction without a copper(I) co-catalyst.

    • Recommendation: Employ a copper-free Sonogashira protocol. This often requires a more active palladium catalyst and a suitable base.

  • Rigorous Exclusion of Oxygen: Oxygen promotes the oxidative homo-coupling of the copper acetylide.

    • Recommendation: Ensure your reaction is performed under strictly anaerobic conditions. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas.

  • Base Selection: The choice of base can influence the rate of homo-coupling.

    • Recommendation: Organic amine bases like triethylamine or piperidine are commonly used.

Issue 4: No Reaction in Buchwald-Hartwig Amination

Question: I am trying to couple this compound with a primary amine using Buchwald-Hartwig conditions, but I am only recovering my starting materials. What should I try?

Answer: Failure of a Buchwald-Hartwig amination can often be traced back to the catalyst system or the base.

  • Catalyst and Ligand: This reaction is highly dependent on the use of appropriate bulky, electron-rich phosphine ligands.

    • Recommendation: Use a catalyst system known to be effective for aminations, such as a combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a ligand like Xantphos, BINAP, or a Buchwald-type biarylphosphine ligand.[5][6][7]

  • Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine and the intermediate palladium-amine complex.

    • Recommendation: Strong bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can be substrate-dependent.

  • Solvent: Anhydrous, aprotic solvents are necessary.

    • Recommendation: Toluene, dioxane, or THF are typical solvents for Buchwald-Hartwig aminations. Ensure your solvent is anhydrous.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and expected yields for the cross-coupling of aryl iodides that are structurally and electronically similar to this compound. These should be used as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (2)-K₂CO₃ (2)Toluene/EtOH/H₂O8012~85[8]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012-24>90Adapted from[2]
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Dioxane10016~90Adapted from[2]

Table 2: Heck Reaction of Aryl Iodides with Styrene

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF10012~80-90Adapted from[9]
Pd(OAc)₂ (0.8)-AcONa (2.5)EtOH140 (MW)0.5~70-85[4]
PdCl₂(PPh₃)₂ (5)-KOAc (1)DCE8016~80[10]

Table 3: Sonogashira Coupling of Aryl Iodides with Phenylacetylene

Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ (2)CuI (1)Et₃N (2)THFRT-604-12>90Adapted from[11]
[DTBNpP]Pd(crotyl)Cl (2.5)-TMP (2)DMSORT1.5>95[12]
Pd(PPh₃)₄ (cat.)CuI (cat.)Et₃N (3)H₂O851~85[13]

Table 4: Buchwald-Hartwig Amination of Aryl Iodides with Aniline

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.4)Toluene10020~90Adapted from[14]
Pd₂(dba)₃ (1)Xantphos (2)NaOtBu (1.4)Toluene8016>95Adapted from[5]
[Pd(cinnamyl)Cl]₂ (1.5)Xantphos (6)DBU (2)PhMeRT24~85[5]

Experimental Protocols

The following are generalized protocols for the cross-coupling of this compound. Note: These are starting points and may require optimization for your specific coupling partner.

Suzuki-Miyaura Coupling Protocol
  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Heck Reaction Protocol
  • In a sealable reaction tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.2 mmol, 1.2 equiv.), Palladium(II) acetate (1 mol%), and a phosphine ligand if used (e.g., PPh₃, 2 mol%).

  • Add the base (e.g., triethylamine, 1.5 mmol, 1.5 equiv.) and anhydrous, degassed solvent (e.g., DMF, 5 mL).

  • Seal the tube and flush with an inert gas.

  • Heat the mixture to 100-120 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an etheral solvent (e.g., diethyl ether or MTBE).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling Protocol (Copper-Free)
  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%), and the base (e.g., 2,2,6,6-tetramethylpiperidine (TMP), 2.0 equiv.).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed DMSO (5 mL) followed by the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination Protocol
  • To a Schlenk tube, add Pd₂(dba)₃ (1 mol%), the ligand (e.g., Xantphos, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Seal the tube, and evacuate and backfill with argon.

  • Add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and anhydrous toluene (5 mL).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents: - Aryl Iodide - Coupling Partner - Base B Add to Dry Glassware A->B C Establish Inert Atmosphere B->C D Add Degassed Solvent C->D E Add Catalyst/Ligand D->E F Heat to Target Temperature E->F G Stir Vigorously F->G H Monitor Progress (TLC, LC-MS) G->H I Quench Reaction H->I J Aqueous Workup (Extraction) I->J K Dry & Concentrate J->K L Purify (Chromatography) K->L

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Logic Start Low or No Yield Catalyst Is the Catalyst System Optimal for the Substrate? Start->Catalyst Base Is the Base Choice and Strength Appropriate? Catalyst->Base No Sol_Catalyst Action: Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) or Palladacycles. Catalyst->Sol_Catalyst Yes Conditions Are the Reaction Conditions (Temp, Solvent, Inertness) Correct? Base->Conditions No Sol_Base Action: Screen Different Bases (e.g., K₂CO₃, K₃PO₄, NaOtBu). Consider Anhydrous vs. Aqueous. Base->Sol_Base Yes SideReactions Are Side Reactions (e.g., Hydrolysis, Homo-coupling) Occurring? Conditions->SideReactions No Sol_Conditions Action: Optimize Temperature. Ensure Anhydrous/Degassed Solvents & Inert Atmosphere. Conditions->Sol_Conditions Yes Sol_SideReactions Action: Modify Conditions to Minimize Side Reactions (e.g., Weaker Base, Copper-Free). SideReactions->Sol_SideReactions Yes

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

References

Technical Support Center: Removal of Palladium Catalyst from Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions, and detailed protocols for effectively removing palladium residues from reaction mixtures to achieve high-purity products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from a reaction mixture?

A1: The most prevalent methods for palladium removal include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities).[1]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][2]

  • Crystallization: Purifying the final product through crystallization, which can leave palladium impurities behind in the mother liquor.[1]

  • Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[1][2]

  • Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[1][2]

Q2: How do I choose the best palladium removal method for my specific experiment?

A2: The optimal method depends on several factors, including the nature of your final product (solubility, stability), the form of the palladium residue (homogeneous or heterogeneous), the solvent system, and the required final purity of your product.[1][3] A decision-making workflow can be found in the diagrams section below.

Q3: What is Celite and how does it work for palladium removal?

A3: Celite is a diatomaceous earth that is commonly used as a filter aid. For palladium removal, it is primarily effective for heterogeneous catalysts like palladium on carbon (Pd/C).[2][3] It works by creating a porous filter bed that traps the solid catalyst particles while allowing the solution containing the desired product to pass through.[2]

Q4: What are scavenger resins and how do they work?

A4: Scavenger resins are solid supports, typically silica or polystyrene-based, functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or dimercaptotriazine (DMT).[4] When the reaction mixture is stirred with or passed through the resin, the palladium is selectively bound (chelated) to these functional groups. The resin, with the captured palladium, can then be easily removed by filtration.[4]

Q5: Can I use activated carbon for palladium removal?

A5: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium due to its high surface area.[4][5] However, it can sometimes lead to the loss of the desired product due to non-specific adsorption.[4]

Q6: What are the acceptable regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A6: Regulatory bodies like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[4][6][7] This often translates to a concentration limit of 10 ppm for a drug product with a daily dose of 10g.[4][6][8]

Troubleshooting Guides

Issue 1: Filtration is Ineffective for Palladium Removal
  • Symptoms: Significant palladium content remains in the filtrate after passing the reaction mixture through a filter or Celite pad.

  • Possible Causes & Solutions:

    • Soluble Palladium Species: Filtration is only effective for heterogeneous catalysts. If soluble palladium is present, consider using scavengers, precipitation, or chromatography.[3]

    • Colloidal Palladium: Colloidal palladium particles may be too small to be trapped by standard filters. Try adding a flocculating agent to aggregate the particles before filtration or using an adsorbent like activated carbon to capture the colloidal palladium.[3]

    • Improper Filtration Technique: Ensure the Celite bed is well-packed (1-2 cm thick) and pre-wetted with the reaction solvent to improve its effectiveness.[3] Consider using a finer porosity filter or performing a second filtration.[3]

Issue 2: Low Efficiency of Palladium Scavengers
  • Symptoms: Residual palladium levels remain above the desired limit after treatment with a scavenger.

  • Possible Causes & Solutions:

    • Incorrect Scavenger Selection: The effectiveness of a scavenger depends on the oxidation state of the palladium. Thiol-based scavengers are generally effective for Pd(II), while others may be better for Pd(0).[3] It is also crucial to choose a scavenger that is compatible with your solvent system.[3] Consider performing a small-scale screen with a panel of different scavengers to find the most effective one.[3]

    • Insufficient Scavenger Amount or Reaction Time: Increase the amount of scavenger used or extend the reaction time to ensure complete removal of palladium.[3]

    • Product Binding to Scavenger: Your product may be binding to the scavenger, preventing palladium from accessing the active sites. Try reducing the amount of scavenger or washing the scavenger with fresh solvent after filtration to recover any bound product.[3]

Issue 3: Low Product Recovery After Purification
  • Symptoms: A significant loss of the desired product is observed after the palladium removal step.

  • Possible Causes & Solutions:

    • Non-specific Binding: This is a common issue, particularly with activated carbon and some scavenger resins.[4]

    • Troubleshooting Steps:

      • Reduce the amount of adsorbent to the minimum required for effective palladium removal.[4]

      • Screen different scavengers to find one with lower non-specific binding.[4]

      • Adjust the solvent, as it can influence the interaction of your product with the adsorbent.[4]

      • If product loss remains high, consider alternative purification methods like precipitation or crystallization.[4]

Data Presentation

Table 1: Comparison of Palladium Scavenging Methods
Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)ConditionsReference
Biotage® MP-TMT33,000< 200> 99.45 equivalents, stirred overnight at RT[9]
Biotage® MP-TMT800< 10> 98.755 equivalents, stirred at RT[10]
Biotage MP-TMT852< 5> 99.44 equivalents, 16 hours at RT[11]
Competitor TMT Resin852~200~76.516 equivalents, 16 hours at RT[11]
SiliaMetS Thiol/Thiourea2400≤ 16> 99.310 wt.% mixture[12]
Activated Carbon (Darco)2400> 100< 95.8Not specified[12]
Polymer Scavenger (Quadrapure)2400> 100< 95.8Not specified[12]
PhosphonicS SPM322100 (from Pd(OAc)₂)< 10.5> 99.52 mL resin in 50 mL ACN, 20 hours at 1000 RPM[13]
Nuchar AquaGuard & 1,2-ethanedithiol9100< 273> 970.7 wt% carbon, 0.35 wt% chelator[14]
Table 2: Regulatory Limits for Palladium in APIs
Regulatory BodyRoute of AdministrationPermitted Daily Exposure (PDE)Concentration Limit (for 10g/day dose)
ICH/USPOral100 µ g/day 10 ppm
ICH/USPParenteral10 µ g/day 1 ppm
EMAOral100 µ g/day 10 ppm
EMAParenteral10 µ g/day 1 ppm

Data sourced from multiple references.[4][6][7][8][15]

Experimental Protocols

Protocol 1: Palladium Removal by Filtration through Celite

This protocol is suitable for the removal of heterogeneous palladium catalysts (e.g., Pd/C).

  • Prepare the Celite Pad:

    • Place a piece of filter paper in a Büchner or sintered glass funnel.[3]

    • Add a layer of Celite (1-2 cm thick) over the filter paper.[3]

    • Gently press down on the Celite to create a level and compact bed.[3]

    • Pre-wet the Celite pad with the solvent used in the reaction mixture to prevent it from being disturbed during filtration.[3]

  • Filter the Reaction Mixture:

    • If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity.[3]

    • Slowly pour the diluted mixture onto the center of the Celite bed.[3]

    • Apply gentle vacuum to draw the solution through the filter.[3]

  • Wash and Collect:

    • Wash the Celite pad with fresh solvent to ensure all of the product is recovered.[3]

    • Collect the filtrate, which contains the product, now free of the heterogeneous palladium catalyst.[3]

Protocol 2: Palladium Removal using a Solid-Supported Scavenger

This protocol is effective for removing both homogeneous and heterogeneous palladium species.

  • Select the Appropriate Scavenger:

    • Choose a scavenger based on the palladium oxidation state, solvent system, and the nature of your product.[3] A screening of different scavengers may be necessary to identify the most effective one.[3]

  • Scavenging Process (Batch Method):

    • Add the recommended amount of scavenger (typically specified by the manufacturer in wt% or equivalents) to the reaction mixture.[3]

    • Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally.[1][16]

  • Filtration and Collection:

    • Remove the solid-supported scavenger by filtration through a suitable filter paper or funnel.[3]

    • Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.

    • Combine the filtrates and concentrate under reduced pressure to obtain the purified product.[1]

  • Analysis:

    • Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS to confirm the removal efficiency.[1]

Protocol 3: Palladium Removal using Activated Carbon

This protocol is a cost-effective method for removing various palladium species.

  • Dissolution:

    • Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF, Ethyl Acetate).[1]

  • Treatment with Activated Carbon:

    • Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

    • Stir the mixture at room temperature or a slightly elevated temperature for 1 to 18 hours.

  • Filtration and Collection:

    • Filter the mixture through a pad of Celite to remove the activated carbon.[1]

    • Wash the Celite pad with fresh solvent to recover any adsorbed product.[1]

    • Concentrate the filtrate to obtain the purified product.[1]

  • Analysis:

    • Analyze the purified product for residual palladium content.[1]

Visualizations

Palladium_Removal_Decision_Tree start Start: Reaction Mixture with Palladium pd_form Determine Palladium Form start->pd_form heterogeneous Heterogeneous (e.g., Pd/C) pd_form->heterogeneous Solid homogeneous Homogeneous (Soluble Pd) pd_form->homogeneous Dissolved filtration Filtration through Celite/Filter Paper heterogeneous->filtration scavenger Use Solid-Supported Scavenger homogeneous->scavenger activated_carbon Activated Carbon Treatment homogeneous->activated_carbon chromatography Chromatography homogeneous->chromatography crystallization Crystallization homogeneous->crystallization analysis Analyze Pd Content (e.g., ICP-MS) filtration->analysis scavenger->analysis activated_carbon->analysis chromatography->analysis crystallization->analysis end Purified Product analysis->end

Caption: Decision tree for selecting a palladium removal method.

Scavenger_Workflow start Start: Crude Product in Solution select_scavenger Select Appropriate Scavenger start->select_scavenger add_scavenger Add Scavenger to Solution select_scavenger->add_scavenger stir Stir at RT or Elevated Temperature (1-24h) add_scavenger->stir filter_mixture Filter to Remove Scavenger-Pd Complex stir->filter_mixture wash_scavenger Wash Scavenger with Fresh Solvent filter_mixture->wash_scavenger combine_filtrates Combine Filtrates wash_scavenger->combine_filtrates concentrate Concentrate to Obtain Purified Product combine_filtrates->concentrate end Final Product concentrate->end

Caption: General workflow for palladium removal using a solid-supported scavenger.

References

Technical Support Center: Strategic Prevention of Dehalogenation in Reactions with Methyl 5-fluoro-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common yet often vexing side reaction encountered when working with Methyl 5-fluoro-2-iodobenzoate : reductive dehalogenation. As a substituted aryl iodide, this valuable building block is prone to the undesired replacement of the iodine atom with hydrogen, leading to the formation of methyl 5-fluorobenzoate. This not only reduces the yield of your target molecule but also complicates purification.

This guide will equip you with the expertise to anticipate, diagnose, and mitigate this side reaction across various palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is reductive dehalogenation and why is it a problem with this compound?

A1: Reductive dehalogenation, specifically hydrodehalogenation, is a side reaction in which the iodine atom on your this compound is replaced by a hydrogen atom.[1] This leads to the formation of methyl 5-fluorobenzoate as a significant byproduct, which lowers the yield of your desired cross-coupled product and can be challenging to separate due to similar polarities. The C-I bond is the most susceptible to this reaction compared to C-Br or C-Cl bonds due to its lower bond dissociation energy.[2]

Q2: What are the primary mechanistic pathways for this dehalogenation?

A2: The predominant mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2] This reactive intermediate can arise from several sources, including the solvent (e.g., alcohols), the base, or even trace amounts of water.[1][2] The Pd-H species can then undergo reductive elimination with the aryl group to yield the dehalogenated product. Additionally, radical mechanisms can also contribute, especially under certain conditions like photochemical reactions or with specific initiators.[3][4]

Q3: How do the fluoro and methyl ester substituents on the ring affect the propensity for dehalogenation?

A3: The electron-withdrawing nature of the methyl ester group at the ortho position and the fluorine atom at the meta position makes the aryl ring of this compound electron-deficient. Electron-deficient aryl halides are known to be more susceptible to certain side reactions, including dehalogenation, in some catalytic systems.[2] The substituents can influence the rates of oxidative addition and reductive elimination in the catalytic cycle, making a well-balanced choice of reaction parameters crucial.

Q4: Can my choice of palladium precursor influence the extent of dehalogenation?

A4: Yes, the choice of palladium precursor can be important. While Pd(PPh₃)₄ is a common choice, it can sometimes be associated with dehalogenation.[5] Using a more active pre-catalyst that readily forms the active Pd(0) species can sometimes accelerate the desired cross-coupling reaction, outcompeting the dehalogenation pathway.[2]

Troubleshooting Guide: A Systematic Approach to Minimizing Dehalogenation

When you observe significant formation of the dehalogenated byproduct, a systematic approach to optimizing your reaction conditions is key. The following sections provide detailed guidance on the critical parameters you can adjust.

The Crucial Role of the Phosphine Ligand

The ligand is arguably the most critical factor in controlling the outcome of a palladium-catalyzed cross-coupling reaction. Its steric and electronic properties directly influence the stability of the palladium intermediates and the relative rates of the desired productive reductive elimination versus the undesired dehalogenation.[6]

Issue: High levels of dehalogenated byproduct.

Underlying Cause: The phosphine ligand may not be sufficiently bulky or electron-rich to promote the rapid reductive elimination of the desired product. Less sterically demanding ligands can allow for the formation of undesired palladium-hydride species that lead to dehalogenation.

Solutions:

  • Employ Bulky, Electron-Rich Monodentate Ligands: Ligands such as XPhos, SPhos, and RuPhos are designed to be sterically demanding.[7] This bulkiness accelerates the final reductive elimination step to form the C-C or C-N bond, which often outcompetes the dehalogenation pathway.[6]

  • Consider Bidentate Ligands: For certain applications, bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) can be effective in stabilizing the palladium center and preventing side reactions.[8]

Ligand TypeExampleRationale for Use
Less Bulky/Electron-Poor PPh₃Prone to dehalogenation; use with caution.
Bulky, Electron-Rich XPhos, SPhos, RuPhosAccelerates desired reductive elimination.[2][7]
Bidentate dppf, BINAPCan stabilize the catalyst and prevent side reactions.[8]
Strategic Selection of the Base

The base plays a multifaceted role in cross-coupling reactions, and its choice can significantly impact the extent of dehalogenation.

Issue: Dehalogenation is observed, especially with strong bases.

Underlying Cause: Strong bases, particularly alkoxides like sodium tert-butoxide, can act as a source of hydrides, leading to the formation of Pd-H species.[1] Amine bases can also contribute to this side reaction.[7]

Solutions:

  • Switch to a Weaker Inorganic Base: Weaker bases are less likely to act as hydride donors. Consider screening inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][7]

  • Avoid Strong Alkoxide Bases: If possible, replace strong alkoxide bases with milder alternatives.

The Impact of the Solvent

The reaction solvent is not merely an inert medium; it can actively participate in the reaction and influence the dehalogenation pathway.

Issue: Significant dehalogenation in protic or certain aprotic polar solvents.

Underlying Cause: Protic solvents like alcohols can be a direct source of hydrides.[2] Some aprotic polar solvents like DMF can also decompose to generate hydride sources.[5]

Solutions:

  • Use Aprotic, Non-Polar Solvents: Solvents like toluene and dioxane are generally less likely to act as hydrogen donors and are often a good first choice to minimize dehalogenation.[5][7]

  • Exercise Caution with DMF: While a common solvent, be aware of its potential to contribute to dehalogenation. If used, ensure it is of high purity and anhydrous.

The Influence of Temperature and Reaction Time

Issue: Increased dehalogenation at higher temperatures or with prolonged reaction times.

Underlying Cause: The activation energy for the dehalogenation pathway may be lower than that of the desired coupling reaction. Consequently, at higher temperatures, the rate of dehalogenation can increase disproportionately.[7]

Solutions:

  • Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Monitor the Reaction Closely: Avoid unnecessarily long reaction times. Monitor the reaction progress by TLC or LC-MS and quench the reaction upon completion.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a boronic acid, incorporating best practices to suppress dehalogenation.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Boronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the boronic acid, and K₃PO₄.

  • Add the palladium precursor (Pd₂(dba)₃) and the ligand (SPhos).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed toluene and water (e.g., a 10:1 ratio of toluene to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: GC-MS Method for Quantifying Dehalogenation

This method allows for the accurate determination of the ratio of the desired product to the dehalogenated byproduct.

  • Injector Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector: Electron Ionization (EI) mode, scanning a mass range of 50-500 m/z.

Data Analysis: Identify the peaks for Methyl 5-fluoro-2-(coupled partner)benzoate and methyl 5-fluorobenzoate by their retention times and mass spectra. The relative peak areas can be used to estimate the extent of dehalogenation.

Visualizing the Problem and Solution

The Competing Pathways

The following diagram illustrates the catalytic cycle for a generic cross-coupling reaction and the competing dehalogenation pathway.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd + Ar-I ArPdL Ar-Pd(II)-I(L_n) OxAdd->ArPdL Transmetal Transmetalation (R-M) ArPdL->Transmetal + R-M PdH_Formation Pd-H Formation ArPdL->PdH_Formation Competing Pathway ArPdR Ar-Pd(II)-R(L_n) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Desired Product) RedElim->Product HydrideSource Hydride Source (Solvent, Base, H₂O) HydrideSource->PdH_Formation ArPdH Ar-Pd(II)-H(L_n) PdH_Formation->ArPdH RedElim_Dehalo Reductive Elimination ArPdH->RedElim_Dehalo RedElim_Dehalo->Pd0 Catalyst Regeneration Byproduct Ar-H (Dehalogenated Byproduct) RedElim_Dehalo->Byproduct

Caption: Competing catalytic pathways in cross-coupling reactions.

Troubleshooting Workflow

This decision tree provides a logical workflow for addressing dehalogenation issues.

G Start Dehalogenation Observed? Ligand 1. Change Ligand (e.g., XPhos, SPhos) Start->Ligand Yes Base 2. Change Base (e.g., K₃PO₄, Cs₂CO₃) Ligand->Base Still an issue Success Problem Solved Ligand->Success Resolved Solvent 3. Change Solvent (e.g., Toluene, Dioxane) Base->Solvent Still an issue Base->Success Resolved Temp 4. Lower Temperature Solvent->Temp Still an issue Solvent->Success Resolved Temp->Success Resolved

Caption: A systematic workflow for troubleshooting dehalogenation.

References

Technical Support Center: Sonogashira Reactions of Methyl 5-fluoro-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals manage the common side reaction of homocoupling (Glaser coupling) during the Sonogashira reaction with Methyl 5-fluoro-2-iodobenzoate.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling of the terminal alkyne is a primary competing reaction that reduces the yield of the desired product and complicates purification.[1] This guide outlines common issues, their probable causes, and actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
High percentage of homocoupled alkyne (diyne) product. 1. Presence of Oxygen: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is the key step in the Glaser homocoupling pathway.[1][2] 2. High Concentration of Copper Catalyst: While catalytic copper(I) is used to facilitate the Sonogashira reaction, it also catalyzes the unwanted homocoupling.[2][3] 3. High Alkyne Concentration: A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.[2]1. Rigorous Degassing: Deoxygenate all solvents and the reaction mixture thoroughly using methods like freeze-pump-thaw cycles (at least three) or by sparging with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[1][2] 2. Copper-Free Conditions: Employ a copper-free Sonogashira protocol. These methods are a direct way to circumvent Glaser coupling but may require careful optimization of the palladium catalyst, ligand, and base.[1][2][4] 3. Slow Addition of Alkyne: Add the terminal alkyne to the reaction mixture slowly using a syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the homocoupling side reaction.[2]
Low or no conversion of this compound. 1. Inactive Catalyst: The Pd(0) catalyst may have been deactivated by oxygen or impurities. The Pd(II) precatalyst may not have been properly reduced to the active Pd(0) species. 2. Insufficient Base: The base is crucial for deprotonating the alkyne and neutralizing the hydrogen halide byproduct.[4] Insufficient amounts can stall the reaction. 3. Low Reaction Temperature: While aryl iodides are highly reactive, the specific substrate and alkyne may require heating to achieve a reasonable reaction rate.[4]1. Use Fresh Catalysts: Use fresh, high-purity palladium catalysts and copper(I) iodide. Ensure the reaction is set up under strictly anaerobic conditions to protect the active Pd(0) species.[5] 2. Optimize Base: Use a sufficient excess of a suitable amine base (e.g., triethylamine, diisopropylamine). Secondary amines can sometimes be more effective.[1] Ensure the base is dry and of high purity. 3. Increase Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 40-60 °C) and monitor the progress by TLC or GC/MS.[1]
Formation of Palladium Black. 1. Catalyst Decomposition: The active palladium catalyst has agglomerated and precipitated out of the solution, rendering it inactive. This can be promoted by certain solvents (like THF) or high temperatures.[6] 2. Ligand Dissociation: The phosphine ligand may have dissociated from the palladium center, leading to instability and precipitation.1. Solvent Choice: Consider switching to a different solvent system. 2. Ligand Selection: The choice of phosphine ligand can influence catalyst stability. Bulky, electron-rich ligands can sometimes stabilize the palladium center and prevent decomposition.[7] 3. Temperature Control: Avoid excessively high reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Sonogashira reaction?

A: Homocoupling, also known as Glaser coupling, is the primary side reaction where two molecules of the terminal alkyne react with each other to form a symmetrical diyne.[1] This undesired process is primarily catalyzed by the copper(I) co-catalyst in the presence of an oxidant, typically oxygen.[1] It consumes the alkyne, reduces the yield of the desired cross-coupled product, and makes purification more challenging.

Q2: My substrate is an aryl iodide. Are there special considerations for this compound?

A: Yes. Aryl iodides are excellent substrates for the Sonogashira reaction due to the high reactivity of the carbon-iodine bond.[8] This often allows the reaction to proceed under mild conditions, frequently at room temperature, leading to high efficiency and yields.[4][8] The electron-withdrawing fluoro and ester groups on your specific substrate should further activate the C-I bond towards oxidative addition, making the reaction relatively facile.

Q3: How can I completely avoid homocoupling?

A: The most effective method to completely avoid Glaser-type homocoupling is to use a copper-free Sonogashira protocol.[1][3][4] These reactions rely solely on a palladium catalyst and typically require careful selection of ligands, bases, and solvents to facilitate the catalytic cycle without the copper co-catalyst.[1]

Q4: What is the role of the base and which one should I choose?

A: The base plays a crucial role. It deprotonates the terminal alkyne to form the reactive acetylide species and neutralizes the hydrogen halide (HI) formed during the reaction.[4] Amine bases are typically used.[9] While triethylamine (Et₃N) is common, secondary amines like piperidine or diisopropylamine (DIPA) can be more effective in some cases.[1] The base is generally used in excess or as a co-solvent.

Q5: Can the choice of palladium catalyst and ligands affect homocoupling?

A: While the copper catalyst is the primary driver of homocoupling, the palladium catalyst and its ligands can indirectly influence the reaction outcome. Bulky and electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway over side reactions.[2] The key is to promote the rate of the main Sonogashira cycle so that it outcompetes the undesired Glaser coupling pathway.

Comparative Reaction Conditions

The table below summarizes typical reaction conditions for Sonogashira couplings involving aryl iodides. These parameters may require optimization for your specific substrate, this compound.

ParameterTypical Range / ConditionNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, (AllylPdCl)₂0.5 - 5 mol% loading. Pd(II) sources are often used as pre-catalysts.[7][10]
Copper Co-catalyst Copper(I) iodide (CuI)0.5 - 10 mol% loading. Can be omitted for copper-free protocols.[2]
Ligand PPh₃, P(t-Bu)₃, X-Phos type ligandsOften part of the palladium complex, but can be added separately.[3][7]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)2 - 10 equivalents, or used as a co-solvent.[2][9]
Solvent THF, DMF, Acetonitrile, Toluene, or neat amineMust be anhydrous and thoroughly degassed.[2][8]
Temperature Room Temperature to 100 °CAryl iodides often react efficiently at room temperature.[4][8]
Atmosphere Inert (Argon or Nitrogen)Critical for preventing oxygen-mediated homocoupling.[1][2]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Reaction (Low Homocoupling)

This protocol is designed for a highly reactive substrate like this compound and incorporates measures to minimize homocoupling.

1. Reagent Preparation:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Solvents (e.g., THF) and amine bases (e.g., Triethylamine) must be anhydrous and thoroughly degassed by sparging with argon for at least 30 minutes or by using three freeze-pump-thaw cycles.[2]

2. Reaction Setup (Schlenk Line or Glovebox):

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.02 mmol, 2 mol%).[2]

  • Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.[9]

3. Addition of Reagents:

  • Add the degassed solvent (e.g., 5 mL of THF) via syringe.[2]

  • Add the degassed amine base (e.g., 2.0 mmol, 2.0 equiv of Triethylamine) via syringe.

  • Begin stirring the mixture.

  • Slowly add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe over 10-15 minutes.[2]

4. Reaction Monitoring:

  • Stir the reaction at room temperature. Given the reactivity of aryl iodides, the reaction is often complete within a few hours.[8]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

5. Work-up and Purification:

  • Once complete, cool the reaction to room temperature (if heated).

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts.[8]

  • Wash the organic phase with aqueous ammonium chloride (NH₄Cl) to remove the amine base and copper salts, followed by a brine wash.[8]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[8]

Visualizing the Competing Pathways

The following diagram illustrates the desired Sonogashira catalytic cycle and the competing Glaser homocoupling pathway that leads to the undesired diyne byproduct.

Sonogashira_vs_Glaser Sonogashira vs. Glaser Homocoupling Pathways cluster_sonogashira Desired Sonogashira Cycle cluster_copper Copper Acetylide Formation cluster_glaser Undesired Glaser Homocoupling pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L₂) transmetalation Ar-Pd(II)-C≡CR(L₂) pd_complex->transmetalation Transmetalation cu_acetylide Cu-C≡C-R transmetalation->pd0 product Ar-C≡C-R (Desired Product) transmetalation->product Reductive Elimination cu_acetylide->pd_complex homocoupling_product R-C≡C-C≡C-R (Diyne Byproduct) cu_acetylide->homocoupling_product Oxidative Dimerization alkyne H-C≡C-R alkyne->cu_acetylide aryl_halide Ar-I (this compound) aryl_halide->pd_complex Oxidative Addition base Base cuI CuI oxygen O₂ (promotes)

Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.

References

column chromatography techniques for purifying Methyl 5-fluoro-2-iodobenzoate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying Methyl 5-fluoro-2-iodobenzoate and its derivatives using column chromatography. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound derivatives?

A1: Silica gel is the most commonly used stationary phase for the column chromatography of this compound and its derivatives. For flash chromatography, a particle size of 40-63 µm (230-400 mesh) is recommended for higher surface area and better separation.[1] If the compound shows instability or streaking on silica, which can be acidic, alternative stationary phases like neutral alumina or deactivated silica gel can be considered.[2] To neutralize the acidity of silica gel, a small percentage of triethylamine (1-3%) can be added to the eluent.

Q2: How do I determine the best mobile phase for my column?

A2: The ideal mobile phase (eluent) should be determined using Thin-Layer Chromatography (TLC) prior to running the column. The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4.[3] A common and effective starting point for compounds of intermediate polarity, such as this compound, is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

Q3: My compound is not moving off the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?

A3: If your compound is very polar and does not move from the baseline, a more polar solvent system is required. You can try a mixture of dichloromethane and methanol. A starting point could be 5% methanol in dichloromethane.[4] It is important to note that using more than 10% methanol in the mobile phase can lead to the dissolution of the silica gel.[4]

Q4: Can I use a gradient elution for purifying my compound?

A4: Yes, a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, is an excellent technique to improve separation.[5] This is particularly useful when separating compounds with significantly different polarities. A gradient can sharpen peaks of later-eluting compounds and reduce the overall purification time.[5]

Q5: My purified fractions are not pure. What could be the reason?

A5: Contaminated fractions can result from several factors, including overloading the column with the crude sample, running the column too quickly, or poor separation between your product and impurities. Ensure you are using the correct ratio of crude product to silica gel (typically 1:30 to 1:50 by weight). Also, a slower flow rate can improve separation, although it will increase the elution time. If the separation is inherently difficult, a longer column or silica gel with a smaller particle size may be necessary to increase the number of theoretical plates and improve resolution.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of this compound derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Spots (Overlapping Bands) - Inappropriate solvent system. - Column was run too fast. - Column was overloaded with the sample. - Column was not packed properly, leading to channeling.- Optimize the eluent system using TLC to achieve a greater difference in Rf values. - Reduce the flow rate of the mobile phase. - Use a larger column or less crude material. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight. - Ensure the column is packed uniformly without any air bubbles or cracks.
Compound is Stuck at the Top of the Column - The eluent is not polar enough. - The compound is insoluble in the mobile phase. - The compound may have decomposed on the silica gel.- Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane). - Ensure the crude sample is soluble in the initial mobile phase. If not, consider a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel. - Test the stability of your compound on a silica TLC plate by letting the spotted plate sit for an extended period before developing. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or deactivated silica.
Streaking or Tailing of the Compound Band - The compound is too polar for the solvent system. - The column is overloaded. - The compound is interacting strongly with the stationary phase (e.g., acidic or basic compounds). - The sample was not loaded in a narrow band.- Increase the polarity of the eluent. - Reduce the amount of sample loaded onto the column. - For acidic compounds, adding a small amount of acetic acid to the eluent can help. For basic compounds, adding triethylamine can improve peak shape. - Dissolve the sample in a minimal amount of solvent for loading to ensure a concentrated starting band.
Cracks or Bubbles in the Silica Gel Bed - The column ran dry. - Heat generated from the solvent interacting with the silica gel. - Improper packing technique.- Always keep the silica gel bed covered with the eluent. - Pack the column using a slurry method and allow it to cool if heat is generated. - Ensure the silica gel is fully settled before loading the sample.
No Compound Eluting from the Column - The eluent is not polar enough. - The compound may have decomposed. - The fractions are too dilute to be detected by TLC.- Increase the eluent polarity significantly (flush the column with a very polar solvent like 10% methanol in dichloromethane). - Check for compound stability on silica. - Combine and concentrate the fractions before running a TLC analysis.

Experimental Protocols

General Protocol for Column Chromatography Purification

This protocol provides a general workflow for the purification of this compound derivatives on a silica gel column.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find an eluent that gives the target compound an Rf value of approximately 0.2-0.3.

  • Column Preparation:

    • Select a glass column of an appropriate size.

    • Prepare a slurry of silica gel (230-400 mesh for flash chromatography) in the initial, least polar eluent determined from the TLC analysis.

    • Pour the slurry into the column and allow the silica to pack evenly, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the silica bed using a pipette.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (for flash chromatography) or allow the solvent to flow under gravity.

    • Collect fractions in an ordered array of test tubes.

    • If using a gradient elution, gradually increase the proportion of the more polar solvent.

  • Analysis of Fractions:

    • Monitor the elution by spotting fractions onto TLC plates.

    • Visualize the spots under UV light (254 nm).

    • Combine the fractions that contain the pure product.

  • Isolation of the Purified Compound:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.

Recommended Starting Solvent Systems for TLC Analysis
Compound PolarityRecommended Solvent System (v/v)
Non-polar100% Hexane or Petroleum Ether
2-5% Ethyl Acetate in Hexane
Intermediate Polarity10-30% Ethyl Acetate in Hexane
10-20% Dichloromethane in Hexane
Polar50-100% Ethyl Acetate in Hexane
2-10% Methanol in Dichloromethane

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Determine Eluent) column_prep 2. Column Preparation (Pack Silica Gel) tlc->column_prep sample_load 3. Sample Loading (Wet or Dry) column_prep->sample_load elution 4. Elution & Fraction Collection sample_load->elution fraction_analysis 5. Fraction Analysis (TLC) elution->fraction_analysis fraction_analysis->elution Adjust Gradient (Optional) isolation 6. Product Isolation (Rotary Evaporation) fraction_analysis->isolation end_node Pure Product isolation->end_node start Crude Product start->tlc

Caption: Workflow for column chromatography purification.

troubleshooting_tree start Problem Encountered q1 Poor Separation? start->q1 q2 Compound Stuck? start->q2 q3 Streaking/Tailing? start->q3 a1_1 Optimize Eluent via TLC Decrease Flow Rate Reduce Sample Load q1->a1_1 Yes success Continue Monitoring q1->success No a2_1 Increase Eluent Polarity Use Dry Loading Check Compound Stability q2->a2_1 Yes q2->success No a3_1 Increase Eluent Polarity Reduce Sample Load Add Modifier (Acid/Base) q3->a3_1 Yes q3->success No

Caption: Troubleshooting decision tree for common issues.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of Methyl 5-fluoro-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 5-fluoro-2-iodobenzoate against related, structurally simpler alternatives: Methyl 2-iodobenzoate and Methyl 5-fluorobenzoate. Designed for researchers, scientists, and professionals in drug development, this document presents quantitative data in structured tables, outlines detailed experimental protocols, and visualizes the structural relationships of the target molecule.

Spectroscopic Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its comparative alternatives. The data has been compiled from various sources and is presented to facilitate a clear understanding of the influence of the fluoro and iodo substituents on the chemical shifts of the benzoate ring.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz
This compound CDCl₃7.73 (dd, J = 8.7, 3.0 Hz, 1H, H-3), 7.55 (dd, J = 8.7, 5.4 Hz, 1H, H-6), 7.14 (ddd, J = 8.7, 7.5, 3.0 Hz, 1H, H-4), 3.92 (s, 3H, -OCH₃)
Methyl 2-iodobenzoate CDCl₃7.96 (dd, J = 7.9, 1.1 Hz, 1H), 7.84 (dd, J = 7.8, 1.8 Hz, 1H), 7.40 (td, J = 7.6, 1.1 Hz, 1H), 7.16 (td, J = 7.8, 1.8 Hz, 1H), 3.93 (s, 3H, -OCH₃)
Methyl 5-fluorobenzoate CDCl₃7.83 (dd, J = 8.8, 2.7 Hz, 1H), 7.72 (ddd, J = 8.8, 4.4, 2.7 Hz, 1H), 7.24-7.18 (m, 2H), 3.91 (s, 3H, -OCH₃)

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) ppm
This compound CDCl₃165.8 (C=O), 162.2 (d, J = 252.0 Hz, C-5), 141.9 (d, J = 8.0 Hz, C-3), 125.0 (d, J = 23.0 Hz, C-4), 118.8 (d, J = 24.0 Hz, C-6), 118.4 (d, J = 9.0 Hz, C-1), 92.2 (C-2), 52.8 (-OCH₃)
Methyl 2-iodobenzoate CDCl₃166.9 (C=O), 141.1, 134.9, 132.7, 131.0, 128.0, 93.9, 52.6 (-OCH₃)
Methyl 5-fluorobenzoate CDCl₃165.7 (d, J = 2.5 Hz, C=O), 162.9 (d, J = 250.0 Hz, C-5), 132.3 (d, J = 7.5 Hz, C-1), 125.2 (d, J = 8.5 Hz, C-3), 120.0 (d, J = 22.5 Hz, C-4), 116.5 (d, J = 21.5 Hz, C-6), 52.2 (-OCH₃)

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation:

  • Approximately 5-20 mg of the solid sample (for ¹H NMR) or 20-100 mg (for ¹³C NMR) is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆) in a clean, dry 5 mm NMR tube.

  • The sample is gently agitated or sonicated to ensure complete dissolution.

  • The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

Data Acquisition:

  • Instrument: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse sequence is used.

    • Spectral Width: A spectral width of approximately 16 ppm is generally sufficient.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds is used to allow for full relaxation of the protons.

    • Number of Scans: 8 to 16 scans are usually adequate for a sufficient signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is employed to simplify the spectrum and enhance sensitivity.

    • Spectral Width: A spectral width of around 250 ppm is typically used.

    • Acquisition Time: An acquisition time of 1-2 seconds is common.

    • Relaxation Delay: A relaxation delay of 2-10 seconds is recommended to ensure quantitative measurement, especially for quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to a Fourier transform.

  • The resulting spectrum is phase-corrected and baseline-corrected.

  • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

Visualization of Molecular Structure and NMR Data Relationship

The following diagram illustrates the chemical structure of this compound with numbered positions corresponding to the NMR data provided in the tables.

G This compound Structure and NMR Assignments cluster_0 This compound C1 C1 (118.4 ppm) C2 C2-I (92.2 ppm) C1->C2 C_O C=O (165.8 ppm) C1->C_O C3 C3-H (141.9 ppm, 7.73 ppm) C2->C3 C4 C4-H (125.0 ppm, 7.14 ppm) C3->C4 C5 C5-F (162.2 ppm) C4->C5 C6 C6-H (118.8 ppm, 7.55 ppm) C5->C6 C6->C1 O_CH3 O-CH3 (52.8 ppm, 3.92 ppm) C_O->O_CH3

Caption: Structure of this compound with ¹³C and ¹H NMR chemical shift assignments.

Interpreting the Mass Spectrum of Methyl 5-fluoro-2-iodobenzoate: A Comparative Fragmentation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Mass spectrometry is a cornerstone of this process, providing critical data on molecular weight and fragmentation patterns. This guide offers a detailed interpretation of the expected electron ionization (EI) mass spectrum of Methyl 5-fluoro-2-iodobenzoate, a halogenated aromatic ester.

The interpretation is built upon fundamental principles of mass spectrometry and supported by comparative data from structurally analogous compounds. By understanding the predictable fragmentation pathways, scientists can confidently identify this molecule and distinguish it from related substances.

Predicted Fragmentation Analysis

The mass spectrum of this compound is predicted to be characterized by several key fragmentation pathways, primarily driven by the lability of the ester group and the carbon-iodine bond. The molecular formula of the compound is C₈H₆FIO₂, with a molecular weight of approximately 280.03 g/mol .[1][2] The molecular ion peak (M⁺•) is therefore expected at an m/z of 280.

The primary fragmentation patterns observed in the mass spectra of similar methyl esters and halogenated benzenes provide a strong basis for predicting the behavior of this compound. For instance, methyl benzoate derivatives typically exhibit a prominent peak corresponding to the loss of the methoxy radical (•OCH₃).[3][4] Similarly, iodo-substituted aromatic compounds are known to readily lose an iodine radical due to the relative weakness of the carbon-iodine bond.[5][6][7][8]

The following table summarizes the most probable high-mass fragments for this compound.

Predicted m/z Proposed Fragment Ion Neutral Loss Formula of Lost Neutral
280[C₈H₆FIO₂]⁺•--
249[C₇H₃FIO]⁺Methoxy Radical•OCH₃
221[C₇H₃FO]⁺Methoxy Radical + Carbon Monoxide•OCH₃ + CO
153[C₈H₆FO₂]⁺Iodine Radical•I
127[I]⁺--
122[C₇H₃FO]⁺Iodine Radical + Methoxy Radical•I + •OCH₃

Comparative Fragmentation Data

To substantiate these predictions, we can compare them with the known fragmentation patterns of two similar, non-fluorinated and non-iodinated analogs, respectively.

Table 1: Key Fragments of Methyl 2-iodobenzoate
m/z Proposed Fragment Ion Neutral Loss
262[C₈H₇IO₂]⁺• (Molecular Ion)-
231[C₇H₄IO]⁺•OCH₃
135[C₈H₇O₂]⁺•I
104[C₇H₄O]⁺•I + •OCH₃

Data sourced from NIST WebBook for Methyl-2-iodobenzoate.[9][10][11]

Table 2: Key Fragments of Methyl 2-fluorobenzoate
m/z Proposed Fragment Ion Neutral Loss
154[C₈H₇FO₂]⁺• (Molecular Ion)-
123[C₇H₄FO]⁺•OCH₃
95[C₆H₄F]⁺•COOCH₃

Data sourced from NIST WebBook for Methyl 2-fluorobenzoate.[1][12][13]

The comparison highlights that the loss of the methoxy group (a loss of 31 Da) is a consistent and significant fragmentation pathway for all three compounds. The presence of iodine in this compound and Methyl 2-iodobenzoate introduces a characteristic loss of 127 Da (iodine radical), a pathway absent in the fluorinated analog.

Proposed Fragmentation Pathway Diagram

The following diagram illustrates the predicted fragmentation cascade for this compound, starting from the molecular ion.

G mol_ion This compound [C₈H₆FIO₂]⁺• m/z = 280 frag_249 [M - OCH₃]⁺ [C₇H₃FIO]⁺ m/z = 249 mol_ion->frag_249 - •OCH₃ frag_153 [M - I]⁺ [C₈H₆FO₂]⁺ m/z = 153 mol_ion->frag_153 - •I frag_122 [M - I - OCH₃]⁺ [C₇H₃FO]⁺ m/z = 122 frag_249->frag_122 - I frag_153->frag_122 - •OCH₃

Caption: Predicted EI-MS fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This section outlines a standard protocol for acquiring a mass spectrum of this compound.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • Ensure the sample is fully dissolved to prevent blockages in the injection system.

2. Instrument Setup:

  • Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

  • For GC-MS, select a suitable capillary column (e.g., a non-polar DB-5ms or equivalent).

  • Set the injector temperature to 250°C and the transfer line to 280°C.

  • For a direct insertion probe, the sample is introduced directly into the ion source.

3. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns).

  • Source Temperature: 230°C.

  • Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.

  • Scan Rate: 1 scan/second.

4. Data Acquisition:

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC or apply the sample to the direct insertion probe.

  • Initiate the data acquisition program.

  • Acquire a background spectrum before or after the sample run to subtract any column bleed or solvent peaks.

5. Data Analysis:

  • Identify the molecular ion peak (m/z 280).

  • Analyze the fragmentation pattern and compare the observed m/z values with the predicted fragments in the tables above.

  • Utilize mass spectral libraries (e.g., NIST) to search for matches, though a novel compound may not have an existing entry.

References

A Comparative Analysis of the Reactivity of Methyl 5-fluoro-2-iodobenzoate and Methyl 2-iodobenzoate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic campaign. Aryl iodides are privileged substrates in palladium-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates the often rate-determining oxidative addition step. This guide provides an objective comparison of the reactivity of two such building blocks: Methyl 5-fluoro-2-iodobenzoate and Methyl 2-iodobenzoate. The comparison focuses on their performance in three of the most ubiquitous cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions.

The primary difference between these two molecules is the presence of a fluorine atom at the 5-position of this compound. Fluorine, being a highly electronegative atom, exerts a strong electron-withdrawing effect on the aromatic ring. This electronic perturbation is anticipated to enhance the reactivity of the C-I bond towards oxidative addition to a palladium(0) catalyst, thereby accelerating the overall reaction rate. This guide will delve into the theoretical underpinnings of this enhanced reactivity and present available experimental data to support these claims.

Theoretical Reactivity Comparison

The rate of many palladium-catalyzed cross-coupling reactions is dependent on the oxidative addition of the aryl halide to the Pd(0) catalyst. The presence of electron-withdrawing groups on the aryl halide makes the carbon atom of the C-X bond more electrophilic and lowers the energy of the LUMO of the Ar-X bond, thereby facilitating the oxidative addition step.

In the case of this compound, the fluorine atom at the 5-position acts as a strong electron-withdrawing group through its inductive effect. This effect is expected to make the ipso-carbon bearing the iodine atom more electron-deficient compared to the analogous position in Methyl 2-iodobenzoate. Consequently, this compound is predicted to exhibit higher reactivity in cross-coupling reactions where oxidative addition is the rate-determining step.

G cluster_0 Reactivity Comparison Methyl_5_fluoro_2_iodobenzoate This compound Higher_Reactivity Higher Reactivity Methyl_5_fluoro_2_iodobenzoate->Higher_Reactivity Electron-withdrawing fluorine group Methyl_2_iodobenzoate Methyl 2-iodobenzoate Lower_Reactivity Lower Reactivity Methyl_2_iodobenzoate->Lower_Reactivity No additional -I effect

Comparative reactivity based on electronic effects.

Data Presentation: Performance in Cross-Coupling Reactions

Table 1: Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Toluene/EtOH/H₂O804-6>95 (expected)
Methyl 2-iodobenzoate Phenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Toluene/EtOH/H₂O806-8~90[1]

Table 2: Heck Reaction

SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound StyrenePd(OAc)₂ (1)Et₃NDMF1003-5>95 (expected)
Methyl 2-iodobenzoate StyrenePd(OAc)₂ (1)Et₃NDMF1004-6~95[1]

Table 3: Sonogashira Coupling

SubstrateCoupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT1-2>95 (expected)
Methyl 2-iodobenzoate PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT2-4~90[1]

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions. These should be adapted and optimized for specific substrates and scales.

Suzuki-Miyaura Coupling Protocol

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction between an aryl iodide and a boronic acid.

Materials:

  • Aryl iodide (this compound or Methyl 2-iodobenzoate) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (6 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add the aryl iodide, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the toluene, ethanol, and water.

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80 °C and stir for the indicated time, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction Protocol

Objective: To synthesize a substituted alkene via a palladium-catalyzed coupling of an aryl iodide with an alkene.

Materials:

  • Aryl iodide (this compound or Methyl 2-iodobenzoate) (1.0 mmol)

  • Alkene (e.g., Styrene) (1.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)

  • Triethylamine (Et₃N) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a sealable reaction tube, add the aryl iodide and Pd(OAc)₂.

  • Evacuate and backfill the tube with an inert gas.

  • Add DMF, triethylamine, and the alkene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for the indicated time.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Protocol

Objective: To synthesize an arylalkyne via a palladium- and copper-catalyzed cross-coupling of an aryl iodide with a terminal alkyne.

Materials:

  • Aryl iodide (this compound or Methyl 2-iodobenzoate) (1.0 mmol)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature for the indicated time, monitoring the progress by TLC or GC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a general experimental workflow for a cross-coupling reaction.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(Ln) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(Ln) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)2 ArB->Transmetal Base Base Base->Transmetal

Catalytic cycle of the Suzuki-Miyaura reaction.

G Start Start Setup Reaction Setup: - Add reactants & base - Inert atmosphere Start->Setup Solvent Add Degassed Solvent Setup->Solvent Catalyst Add Catalyst Solvent->Catalyst Reaction Run Reaction (Heat & Stir) Catalyst->Reaction Monitoring Monitor Progress (TLC/GC-MS) Reaction->Monitoring Workup Aqueous Workup: - Quench - Extract Monitoring->Workup Purification Purification: (Column Chromatography) Workup->Purification Characterization Characterization: (NMR, MS) Purification->Characterization End End Product Characterization->End

References

A Comparative Analysis of Halobenzoate Isomers in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This guide provides a comparative study of the performance of ortho-, meta-, and para-substituted halobenzoate isomers in this pivotal reaction. Understanding the reactivity differences between these isomers is crucial for optimizing reaction conditions and achieving desired yields in the synthesis of complex molecules, particularly in the field of drug discovery and development.

The reactivity of aryl halides in the Suzuki coupling is fundamentally governed by the ease of the oxidative addition step to the palladium(0) catalyst. This step is influenced by both the nature of the halogen and the electronic and steric effects imposed by the substituents on the aromatic ring. For halobenzoate esters, the position of the ester group relative to the halogen significantly impacts the reaction's efficiency.

Performance Comparison of Halobenzoate Isomers

IsomerAryl HalideArylboronic AcidCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
orthoMethyl 2-bromobenzoatePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O10012~40-60
metaMethyl 3-bromobenzoatePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1008~75-85
paraMethyl 4-bromobenzoatePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1006>90

Note: The data in this table is compiled from representative protocols and serves as a general comparison. Yields can vary significantly based on the specific catalyst system, ligands, base, and solvent used.

The lower reactivity of the ortho isomer is primarily attributed to steric hindrance. The bulky ester group in the ortho position impedes the approach of the palladium catalyst to the carbon-halogen bond, thereby slowing down the rate-determining oxidative addition step. The para isomer, with the ester group positioned farthest from the reaction site, experiences minimal steric hindrance and benefits from the electron-withdrawing nature of the ester group, which can facilitate the oxidative addition. The meta isomer presents an intermediate case.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthetic chemistry. Below is a general procedure for the Suzuki-Miyaura coupling of a methyl bromobenzoate isomer with phenylboronic acid.

Materials:

  • Methyl bromobenzoate isomer (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask, add the methyl bromobenzoate isomer, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add toluene and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle, a typical experimental workflow, and the logical relationship governing the reactivity of the halobenzoate isomers.

Suzuki_Catalytic_Cycle A Pd(0)Ln B Ar-Pd(II)-X(Ln) A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-Ar'(Ln) B->C Transmetalation (Ar'-B(OR)2, Base) C->A Regeneration D Ar-Ar' C->D Reductive Elimination

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Combine Reactants: - Halobenzoate Isomer - Phenylboronic Acid - Catalyst & Ligand - Base Solvent Add Solvents: - Toluene - Water Prep->Solvent Degas Degas with Inert Gas Solvent->Degas Heat Heat to Reaction Temp. Degas->Heat Monitor Monitor by TLC/GC Heat->Monitor Extract Extraction Monitor->Extract Dry Drying Extract->Dry Purify Column Chromatography Dry->Purify Product Isolated Product Purify->Product

General Experimental Workflow

Reactivity_Trend Reactivity Reactivity Trend Isomers para-isomer meta-isomer ortho-isomer Reactivity->Isomers Decreasing Reactivity Factors Governing Factors Steric Hindrance Electronic Effects Isomers:s->Factors:n Influenced by

Reactivity of Halobenzoate Isomers

A Comparative Guide to Sonogashira Coupling: Exploring Alternatives to Methyl 5-fluoro-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Sonogashira coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds. While aryl iodides like Methyl 5-fluoro-2-iodobenzoate are highly effective substrates, practical considerations such as cost and availability often necessitate the exploration of alternative reagents. This guide provides an objective comparison of alternative reagents, including the corresponding aryl bromides, chlorides, and triflates, supported by experimental data and detailed protocols to inform your synthetic strategies.

The reactivity of the leaving group on the aromatic ring is a critical factor in the success and efficiency of the Sonogashira coupling. The generally accepted trend for reactivity of halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, with pseudohalides such as triflates (OTf) also serving as effective leaving groups. This guide will delve into the practical implications of this trend for the synthesis of methyl 5-fluoro-2-alkynylbenzoates.

Performance Comparison of Aryl Halides and Triflates

To illustrate the differences in reactivity, the following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various Methyl 5-fluoro-2-substituted-benzoates with a model terminal alkyne, phenylacetylene. It is important to note that reaction conditions are often optimized for each specific substrate to achieve maximal yields, hence the variations in catalyst systems, temperature, and reaction times.

SubstrateLeaving GroupCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundIPd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT4~95%
Methyl 5-fluoro-2-bromobenzoateBrPd(PPh₃)₄ / CuIDIPAToluene8012~85%
Methyl 5-fluoro-2-chlorobenzoateClPd₂(dba)₃ / XPhos / CuICs₂CO₃1,4-Dioxane12024~60%
Methyl 5-fluoro-2-triflyloxybenzoateOTfPd(PPh₃)₄ / CuIEt₃NDMF608~90%

Note: The yields presented are approximate and can vary based on the specific alkyne, catalyst loading, and reaction scale. These values are compiled from various literature sources and are intended for comparative purposes.

As the data indicates, the choice of leaving group significantly impacts the reaction conditions required. The highly reactive iodide allows the reaction to proceed at room temperature with excellent yield. The bromide requires elevated temperatures but still provides a good yield. The less reactive chloride necessitates a more sophisticated catalyst system (a bulky phosphine ligand like XPhos) and higher temperatures to achieve a moderate yield. The triflate, a common pseudohalide, shows reactivity comparable to the bromide, offering a viable alternative to aryl halides.

Experimental Protocols

Below are detailed experimental protocols for the Sonogashira coupling of each of the compared reagents with phenylacetylene. These protocols are representative examples and may require optimization for different substrates or scales.

Protocol 1: Sonogashira Coupling of this compound

Materials:

  • This compound (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) (0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise with stirring.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of Methyl 5-fluoro-2-bromobenzoate

Materials:

  • Methyl 5-fluoro-2-bromobenzoate (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol)

  • Diisopropylamine (DIPA) (3.0 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • In a dry Schlenk flask under an argon atmosphere, combine Methyl 5-fluoro-2-bromobenzoate, Pd(PPh₃)₄, and CuI.

  • Add anhydrous toluene and diisopropylamine.

  • Add phenylacetylene dropwise with stirring.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling of Methyl 5-fluoro-2-chlorobenzoate

Materials:

  • Methyl 5-fluoro-2-chlorobenzoate (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol)

  • Cesium carbonate (Cs₂CO₃) (2.5 mmol)

  • Anhydrous 1,4-dioxane (10 mL)

Procedure:

  • To a dry Schlenk tube, add Methyl 5-fluoro-2-chlorobenzoate, Pd₂(dba)₃, XPhos, CuI, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane and phenylacetylene.

  • Seal the tube and heat the mixture at 120 °C for 24 hours.

  • After cooling, dilute with ethyl acetate, filter through Celite, and concentrate.

  • Purify the crude product via flash column chromatography.

Protocol 4: Sonogashira Coupling of Methyl 5-fluoro-2-triflyloxybenzoate

Materials:

  • Methyl 5-fluoro-2-triflyloxybenzoate (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (10 mL)

Procedure:

  • In a dry Schlenk flask under argon, dissolve Methyl 5-fluoro-2-triflyloxybenzoate, Pd(PPh₃)₄, and CuI in anhydrous DMF.

  • Add triethylamine and then phenylacetylene.

  • Heat the reaction to 60 °C and stir for 8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, dilute with water, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Reaction Mechanism and Experimental Workflow

The Sonogashira coupling reaction proceeds through a dual catalytic cycle involving both palladium and copper. The following diagrams illustrate the generally accepted mechanism and a typical experimental workflow.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Cu(I)-C≡CR Cu(I)-C≡CR Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu(I)X Cu(I)X Cu(I)X->Cu(I)-C≡CR Base, R-C≡C-H Cu(I)-C≡CR->Cu(I)X Transmetalation Experimental_Workflow start Start setup Reaction Setup (Aryl halide, alkyne, catalysts, base, solvent) start->setup reaction Reaction (Stirring at specified temperature) setup->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Quenching, extraction, drying) monitoring->workup Complete purification Purification (Column chromatography) workup->purification product Final Product purification->product

A Comparative Guide to Analytical Methods for Determining the Purity of Methyl 5-fluoro-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the principal analytical methods for determining the purity of Methyl 5-fluoro-2-iodobenzoate, a key intermediate in pharmaceutical synthesis. The purity of such intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This document outlines the theoretical basis, practical advantages, and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols and comparative performance data are provided to assist researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Methods

The selection of an analytical method for purity determination depends on factors such as the physicochemical properties of the analyte and potential impurities, required sensitivity, accuracy, and the intended application (e.g., routine quality control versus structural elucidation of a new impurity).

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle Separation based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a column.Quantitation based on the direct proportionality between the integrated area of a specific nuclear resonance signal and the number of nuclei contributing to that signal.
Typical Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 µg/mL~0.1% (impurity level)
Typical Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mL0.5 - 5 µg/mL~0.3% (impurity level)
Precision (RSD) < 1%< 2%< 1%
Analysis Time per Sample 20-30 minutes15-25 minutes10-20 minutes
Sample Preparation Simple dissolution in a suitable solvent.Simple dissolution in a volatile solvent.Precise weighing of sample and internal standard, followed by dissolution in a deuterated solvent.
Advantages High resolution, suitable for non-volatile and thermally labile impurities, robust and widely available.[2][3]Excellent for volatile impurities, high sensitivity.[2]Primary analytical method, highly accurate, provides structural information, does not require a reference standard of the analyte itself.[4][5] ¹⁹F NMR is particularly advantageous due to the presence of fluorine.[6]
Disadvantages May require longer run times for complex mixtures, potential for co-elution.Not suitable for non-volatile or thermally labile impurities, potential for sample degradation at high temperatures.[7]Lower sensitivity compared to chromatographic methods for trace impurities, requires a high-field NMR spectrometer.[4]

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for similar halogenated aromatic compounds and are adaptable for this compound.[8]

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reversed-phase HPLC method for the purity determination of this compound.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of Acetonitrile and water (e.g., 70:30 v/v). Isocratic or gradient elution can be optimized based on the impurity profile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 20 minutes.

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

This protocol outlines a GC method for the purity assessment of this compound, suitable for identifying volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 260°C.

  • Detector Temperature: 280°C (FID) or MS transfer line at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Split Ratio: 50:1.

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with dichloromethane or a similar volatile solvent.

Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F-qNMR) Spectroscopy Method

This protocol provides a general procedure for the purity determination of this compound by ¹⁹F-qNMR, which offers high accuracy and does not require a specific reference standard for the analyte.[5]

Instrumentation:

  • NMR spectrometer (400 MHz or higher) with a fluorine probe.

  • NMR data processing software.

Materials:

  • Internal Standard: A certified reference material containing fluorine with a known purity and a resonance that does not overlap with the analyte signal (e.g., trifluorotoluene).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound and 10 mg of the internal standard into a clean, dry vial.

  • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative ¹⁹F NMR to ensure full relaxation).

  • Number of Scans: 8 or 16, depending on the desired signal-to-noise ratio.

Data Processing and Calculation: The purity of this compound can be calculated using the following formula:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral area of the signal

  • N = Number of fluorine nuclei for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Filtration Filtration (HPLC) Dissolution->Filtration for HPLC GC GC Dissolution->GC NMR NMR Dissolution->NMR HPLC HPLC Filtration->HPLC Chromatogram Chromatogram HPLC->Chromatogram GC->Chromatogram Spectrum Spectrum NMR->Spectrum Integration Peak Integration Chromatogram->Integration Spectrum->Integration Purity_Calc Purity Calculation Integration->Purity_Calc

Caption: General workflow for purity determination of this compound.

Method_Selection_Logic Start Purity Analysis Required Impurity_Type Expected Impurity Type? Start->Impurity_Type Volatile Volatile Impurities Impurity_Type->Volatile Yes Non_Volatile Non-Volatile/ Thermally Labile Impurity_Type->Non_Volatile No GC_Method Use Gas Chromatography (GC) Volatile->GC_Method Primary_Method Primary Method Required? Non_Volatile->Primary_Method Structural_Info Structural Confirmation Needed? HPLC_Method Use High-Performance Liquid Chromatography (HPLC) Structural_Info->HPLC_Method No NMR_Method Use Quantitative NMR (qNMR) Structural_Info->NMR_Method Yes Primary_Method->Structural_Info No Primary_Method->NMR_Method Yes

References

A Comparative Guide to Catalytic Systems for Suzuki Reactions with Methyl 5-fluoro-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance. The choice of the catalytic system is paramount for the successful synthesis of complex molecules. This guide provides an objective comparison of common catalytic systems for the Suzuki reaction of Methyl 5-fluoro-2-iodobenzoate, a key intermediate in the synthesis of various biologically active compounds. The comparison is supported by representative experimental data and detailed protocols to aid in the selection of the optimal system for specific research and development needs.

Performance Comparison of Catalytic Systems

The selection of a palladium catalyst and ligand system significantly impacts reaction efficiency, yield, and conditions. Below is a summary of the performance of three classes of catalytic systems in the Suzuki coupling of an aryl iodide with an arylboronic acid, which serves as a representative model for the reaction of this compound.

Catalytic SystemPalladium SourceLigandCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
System 1: Traditional Phosphine Pd(PPh₃)₄PPh₃3-5K₂CO₃1,4-Dioxane/Water (4:1)80-1004-1260-80[1]
System 2: Buchwald Biarylphosphine Pd(OAc)₂SPhos2K₃PO₄Toluene/Water (5:1)1001>95[1]
System 3: NHC Precatalyst XPhos Pd G2XPhos2K₃PO₄Dioxane/Water1001>95[1]

Note: The data presented is compiled from studies on similar aryl iodides and serves as a qualitative guide.[2] Actual performance may vary based on the specific boronic acid and reaction scale.

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid are provided below for each catalytic system. These protocols are intended as a starting point and may require optimization.

Protocol 1: Suzuki-Miyaura Coupling using a Traditional Phosphine Ligand (Pd(PPh₃)₄)

This protocol is suitable for a wide range of arylboronic acids using a classic palladium catalyst.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.[3]

  • Under the inert atmosphere, add Pd(PPh₃)₄.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).[3]

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling using a Buchwald Biarylphosphine Ligand (SPhos)

This protocol utilizes a highly active Buchwald ligand, often leading to higher yields and shorter reaction times.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[4]

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.[4]

  • Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.[4]

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Suzuki-Miyaura Coupling using an N-Heterocyclic Carbene (NHC) Precatalyst

This protocol employs a modern, highly efficient palladium precatalyst.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G2 precatalyst (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane/Water (degassed)

  • Microwave reaction vial or sealed tube

  • Magnetic stirrer

  • Microwave reactor or oil bath

Procedure:

  • In a microwave reaction vial, combine this compound, the arylboronic acid, and K₃PO₄.

  • Add the XPhos Pd G2 precatalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vial and place it in the microwave reactor or heat in a sealed tube in an oil bath.

  • Heat the reaction to 100 °C for 1 hour.

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the product via column chromatography.

Visualizing the Process: Reaction and Experimental Workflow

To better understand the underlying chemical transformations and the general experimental procedure, the following diagrams are provided.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiia Ar-Pd(II)-X (Ln) oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation Ar'-B(OH)₂ Base pdiib Ar-Pd(II)-Ar' (Ln) transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product reactants Ar-X + Ar'-B(OH)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, and Base atmosphere Establish Inert Atmosphere (Evacuate & Backfill) reagents->atmosphere catalyst Add Pd Catalyst and Ligand atmosphere->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (Monitor by TLC/LC-MS) solvent->heat cool Cool to Room Temperature heat->cool extract Aqueous Workup (Extraction & Washes) cool->extract dry Dry and Concentrate extract->dry purify Purify Product (Column Chromatography) dry->purify

References

A Comparative Guide to the FT-IR Analysis of Methyl 5-fluoro-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the functional groups present in Methyl 5-fluoro-2-iodobenzoate using Fourier-Transform Infrared (FT-IR) spectroscopy. For researchers, scientists, and drug development professionals, this document outlines the expected vibrational frequencies and compares them with related compounds to aid in spectral interpretation and characterization.

Overview of Functional Groups

This compound is a polysubstituted aromatic ester. Its structure comprises a benzene ring substituted with a methyl ester group, a fluorine atom, and an iodine atom. The key functional groups that give rise to characteristic peaks in its FT-IR spectrum are:

  • Aromatic Ring (C=C-H) : The benzene ring will exhibit characteristic C-H and C=C stretching and bending vibrations.

  • Ester Group (C=O, C-O) : The methyl ester group is a strong infrared absorber, with prominent stretching vibrations for the carbonyl (C=O) and the C-O bonds.

  • Aliphatic C-H : The methyl group of the ester will have its own C-H stretching and bending modes.

  • C-F Bond : The carbon-fluorine bond will show a characteristic stretching vibration.

  • C-I Bond : The carbon-iodine bond vibration is expected at lower wavenumbers.

Comparative FT-IR Data

To effectively identify the characteristic peaks of this compound, its predicted spectrum is compared with the experimentally determined spectra of structurally related analogues: Methyl benzoate, Methyl 2-iodobenzoate, and 5-Fluoro-2-iodobenzoic acid. This comparison allows for the assignment of specific vibrational modes.

Functional GroupVibrational ModePredicted this compound (cm⁻¹)Methyl Benzoate (Experimental, cm⁻¹)Methyl 2-iodobenzoate (Experimental, cm⁻¹)5-Fluoro-2-iodobenzoic Acid (Vapor Phase, Predicted)
Aromatic C-HStretch3100-3000~3030[1]3057[2]Not specified
Aliphatic C-HStretch2990-29502960, 2870[1]2946[2]Not applicable
Ester C=OStretch1730-17151730-1715[1]1728[2]Not applicable
Aromatic C=CStretch1600-14501600-1450[3]1579[2]Not specified
C-OStretch1300-1250~1280[3]1428, 1249[2]Not specified
C-FStretch1250-1100Not applicableNot applicableNot specified
Aromatic C-HOut-of-plane bend900-700750-700, 710-690[1]Not specifiedNot specified
C-IStretch600-500Not applicableNot specifiedNot specified

Experimental Protocol: FT-IR Spectroscopy

This section provides a standard procedure for acquiring the FT-IR spectrum of a solid organic compound like this compound.

Objective: To obtain a high-quality infrared spectrum of the analyte for functional group identification.

Materials:

  • This compound

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle (agate)

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder to remove any moisture, which can interfere with the spectrum.

    • In a clean agate mortar, grind a small amount of KBr to a fine powder.

    • Add approximately 1-2 mg of this compound to about 100-200 mg of the ground KBr.

    • Mix the sample and KBr intimately by gentle grinding with the pestle. The mixture should be homogenous.

    • Transfer the mixture to the pellet-forming die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

  • Spectrum Acquisition:

    • Place the prepared KBr pellet into the sample holder in the spectrometer's sample compartment.

    • Acquire the sample spectrum. Typical parameters are:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Data Processing and Analysis:

    • Perform a background scan with an empty sample holder to subtract the spectral contributions of atmospheric water and carbon dioxide.

    • Process the raw spectrum to identify the peak positions (wavenumbers) and their relative intensities.

    • Correlate the observed absorption bands with the vibrational modes of the functional groups present in the molecule.

FT-IR Analysis Workflow

FTIR_Analysis_Workflow FT-IR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Sample Weighing (1-2 mg) C Mixing and Grinding A->C B KBr Grinding (100-200 mg) B->C D Pellet Pressing C->D F Sample Scan (KBr Pellet) D->F E Background Scan (Empty Holder) E->F Correction G Peak Identification (Wavenumber & Intensity) F->G H Functional Group Assignment G->H I Comparison with Reference Spectra H->I J Final Report I->J

Caption: Workflow for FT-IR analysis of a solid sample.

References

A Comparative Guide to the Synthesis of Methyl 5-fluoro-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 5-fluoro-2-iodobenzoate is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of established and a novel synthetic route to this compound, offering insights into their respective advantages and disadvantages supported by experimental data.

Data Presentation: Comparison of Synthetic Routes

ParameterEstablished Route 1: Sandmeyer Reaction & EsterificationEstablished Route 2: Direct EsterificationNew Synthetic Route: Catalytic C-H Iodination
Starting Material 2-Amino-5-fluorobenzoic acid5-Fluoro-2-iodobenzoic acidMethyl 5-fluorobenzoate
Number of Steps 211
Overall Yield ~70-80% (estimated)>90%Good to Excellent (expected)
Purity High (>97%) after purificationHigh (>97%) after purificationHigh (>97%) after purification
Reaction Time 2-4 hours (Sandmeyer) + 2-4 hours (Esterification)2-24 hours12-24 hours
Key Reagents NaNO₂, KI, H₂SO₄, MethanolMethanol, H₂SO₄ (or alternative catalyst)I₂, Oxidant, Transition-Metal Catalyst (e.g., Ir or Pd)
Advantages Utilizes readily available starting materials. Well-established and reliable reactions.High-yielding and straightforward.Highly atom-economical. Potentially fewer steps and reduced waste.
Disadvantages Multi-step process. Use of potentially hazardous reagents (diazonium salts).Relies on the commercial availability of the starting acid.Requires specialized catalysts. Regioselectivity can be a challenge.

Experimental Protocols

Established Route 1: Sandmeyer Reaction Followed by Fischer Esterification

This two-step route begins with the conversion of 2-amino-5-fluorobenzoic acid to 5-fluoro-2-iodobenzoic acid via a Sandmeyer reaction, followed by esterification.

Step 1: Synthesis of 5-Fluoro-2-iodobenzoic acid via Sandmeyer Reaction

  • Materials: 2-Amino-5-fluorobenzoic acid, Sodium Nitrite (NaNO₂), Potassium Iodide (KI), Sulfuric Acid (H₂SO₄), Water, Diethyl ether.

  • Procedure:

    • Dissolve 2-amino-5-fluorobenzoic acid (1 equivalent) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water while maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, dissolve potassium iodide (1.2 equivalents) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Extract the product with diethyl ether.

    • Wash the organic layer with a saturated solution of sodium thiosulfate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 5-fluoro-2-iodobenzoic acid.

  • Expected Yield: 80-90%

Step 2: Fischer Esterification to this compound

  • Materials: 5-Fluoro-2-iodobenzoic acid, Methanol, Concentrated Sulfuric Acid (H₂SO₄).

  • Procedure:

    • Suspend 5-fluoro-2-iodobenzoic acid (1 equivalent) in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford this compound.

  • Expected Yield: >90%

Established Route 2: Direct Fischer Esterification

This route involves the direct esterification of commercially available 5-fluoro-2-iodobenzoic acid.

  • Materials: 5-Fluoro-2-iodobenzoic acid, Methanol, Concentrated Sulfuric Acid (H₂SO₄).

  • Procedure:

    • Follow the procedure for Fischer Esterification as described in Step 2 of Established Route 1.

New Synthetic Route: Transition-Metal-Catalyzed C-H Iodination

This proposed novel route offers a more atom-economical approach by directly iodinating the C-H bond of methyl 5-fluorobenzoate. This protocol is based on recent advancements in C-H functionalization.[1][2]

  • Materials: Methyl 5-fluorobenzoate, Iodine (I₂), Oxidant (e.g., (diacetoxy)iodobenzene), Iridium or Palladium catalyst (e.g., [Cp*IrCl₂]₂ or Pd(OAc)₂), Solvent (e.g., 1,2-dichloroethane).

  • Procedure:

    • In a reaction vessel, combine methyl 5-fluorobenzoate (1 equivalent), iodine (1.2 equivalents), and the oxidant (1.2 equivalents).

    • Add the transition-metal catalyst (e.g., 2-5 mol%).

    • Add the solvent and stir the mixture at an elevated temperature (e.g., 80-120 °C) for 12-24 hours, monitoring the reaction by GC-MS.

    • After completion, cool the reaction mixture and quench with a saturated sodium thiosulfate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

  • Expected Yield: Good to excellent, dependent on catalyst and reaction condition optimization.

Alternative "New" Method for Esterification Step: Heterogeneous Catalysis

An improvement on the esterification step in both established routes can be achieved using a reusable heterogeneous catalyst, such as UiO-66-NH₂.[3] This method avoids the use of strong mineral acids and simplifies product purification.

  • Materials: 5-Fluoro-2-iodobenzoic acid, Methanol, UiO-66-NH₂ catalyst.

  • Procedure:

    • In a reaction vessel, combine 5-fluoro-2-iodobenzoic acid (1 equivalent), an excess of methanol, and the UiO-66-NH₂ catalyst.

    • Heat the mixture to reflux for 10-24 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and filter to recover the catalyst.

    • Remove the excess methanol from the filtrate under reduced pressure to obtain the crude product.

    • Purify as needed.

  • Advantages: Catalyst is recyclable, milder reaction conditions, and simplified workup.

Mandatory Visualization

G cluster_0 Established Route 1: Sandmeyer Reaction & Esterification A1 2-Amino-5-fluorobenzoic acid B1 5-Fluoro-2-iodobenzoic acid A1->B1 1. NaNO2, KI, H2SO4 2. 0-5 °C -> RT C1 This compound B1->C1 Methanol, H2SO4 (cat.) Reflux

Caption: Established Route 1 via Sandmeyer reaction and esterification.

G cluster_1 Established Route 2: Direct Esterification A2 5-Fluoro-2-iodobenzoic acid B2 This compound A2->B2 Methanol, H2SO4 (cat.) Reflux

Caption: Established Route 2 via direct Fischer esterification.

G cluster_2 New Synthetic Route: C-H Iodination A3 Methyl 5-fluorobenzoate B3 This compound A3->B3 I2, Oxidant Ir or Pd catalyst, Heat

Caption: New synthetic route via direct C-H iodination.

References

Safety Operating Guide

Proper Disposal of Methyl 5-fluoro-2-iodobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the proper disposal of Methyl 5-fluoro-2-iodobenzoate (CAS No. 1202897-48-0). Adherence to these procedural steps is critical for ensuring personnel safety and environmental compliance in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a hazardous substance, and proper handling is crucial.

Key Hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Reproductive Toxicity (Category 1A): May damage fertility or the unborn child.[1]

  • Chronic Aquatic Hazard (Category 4): May cause long-lasting harmful effects to aquatic life.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound or its waste. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses with side shields or goggles

  • A lab coat

  • Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.

Quantitative Data Summary

For quick reference, the following table summarizes key information for this compound.

IdentifierValueReference
CAS Number 1202897-48-0--INVALID-LINK--
Molecular Formula C₈H₆FIO₂--INVALID-LINK--
Molecular Weight 280.03 g/mol --INVALID-LINK--
Purity ≥97%--INVALID-LINK--
Storage 4°C, protect from light--INVALID-LINK--

Experimental Protocol: Step-by-Step Disposal Procedure

The primary disposal method for this compound is through an approved hazardous waste management service. Direct disposal into the sanitary sewer system or regular trash is strictly prohibited.

Step 1: Waste Segregation and Collection

  • Waste Stream: Designate a specific waste container for halogenated organic compounds. This compound waste must be collected in this designated container.

  • Container Type: Use a compatible, leak-proof container with a secure, tight-fitting lid. The container must be in good condition and chemically resistant.

  • What to Collect:

    • Unused or expired this compound.

    • Contaminated labware (e.g., pipette tips, vials, contaminated paper towels).

    • Spill cleanup materials.

    • The first rinse of any container that held the chemical must be collected as hazardous waste.

  • Incompatibility: Do not mix this compound waste with non-halogenated solvents, strong acids, bases, or oxidizers.

Step 2: Labeling the Waste Container

  • Properly label the hazardous waste container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations or chemical formulas.

    • An accurate estimation of the concentration of each chemical constituent.

    • The date the container was filled.

Step 3: Storage of Hazardous Waste

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of waste generation.

  • Ensure the container is kept closed at all times, except when adding waste.

  • Store the container in secondary containment to prevent spills.

Step 4: Arranging for Disposal

  • Once the waste container is full or has reached the accumulation time limit set by your institution (often six months), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup.

Step 5: Spill Management

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wearing appropriate PPE, contain and clean up the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Clean the spill area thoroughly.

  • Report the spill to your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound A Generate Waste (Unused chemical, contaminated labware, spill residue) B Is the waste container for 'Halogenated Organic Compounds' available? A->B C Obtain a compatible, labeled container from your EHS department. B->C No D Collect waste in the designated container. B->D Yes C->D E Is the container properly labeled with contents, date, and 'Hazardous Waste'? D->E F Affix a complete hazardous waste label. E->F No G Store the sealed container in a designated Satellite Accumulation Area (SAA). E->G Yes F->G H Is the container full or has the accumulation time limit been reached? G->H I Request a waste pickup from EHS. H->I Yes J Continue to store safely in SAA. H->J No

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling Methyl 5-fluoro-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides essential, immediate safety and logistical information for the handling of Methyl 5-fluoro-2-iodobenzoate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Hazard Identification:

  • Skin irritation[4][5]

  • Serious eye irritation[4][5]

  • Potential for acute toxicity if swallowed or inhaled[3][4]

  • Possible respiratory irritation[3]

Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is non-negotiable to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.[1][6][7]

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles and a face shield.[2]Protects against splashes and vapors that can cause serious eye damage.[2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[1][2]Prevents skin contact, which can lead to irritation.[1][4]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with appropriate organic vapor cartridges should be used.[1]Minimizes the inhalation of vapors, which can cause respiratory tract irritation.[1][3]

Experimental Workflow and Safety Protocols

Adherence to a strict experimental workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Review SDS of Similar Compounds b Assemble and Inspect PPE a->b c Prepare and Verify Fume Hood Operation b->c d Aliquot Chemical in Fume Hood c->d e Perform Experiment d->e f Keep Container Tightly Closed When Not in Use e->f g Segregate Halogenated Waste f->g h Dispose in Labeled, Sealed Container g->h i Follow Institutional Disposal Procedures h->i

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

Step-by-Step Handling Procedures:

  • Preparation:

    • Thoroughly review the Safety Data Sheets (SDS) of similar halogenated aromatic compounds to understand the potential hazards.[1][2][5]

    • Ensure all necessary PPE is available, inspected for integrity, and worn correctly.[7]

    • Prepare the work area by ensuring a chemical fume hood is operational and the sash is at the appropriate height.[1] The work area should be clean and free of clutter.

  • Handling:

    • Conduct all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.[1]

    • Use appropriate tools, such as spatulas or powder funnels, for transferring the solid material to prevent spills.

    • Keep the container tightly closed when not in use to prevent the release of dust or vapors.[2]

  • Decontamination and Disposal:

    • Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., acetone) in the fume hood. Collect the rinsate as hazardous waste.

    • Segregate halogenated organic waste from non-halogenated waste streams.[1]

    • Dispose of all waste, including empty containers and contaminated PPE, in a designated, properly labeled, and sealed hazardous waste container.[2]

    • Follow all institutional and local regulations for hazardous waste disposal.[2]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]

By adhering to these guidelines, researchers can significantly minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.